molecular formula C11H11NO3 B089125 Ethyl 6-hydroxy-1H-indole-2-carboxylate CAS No. 15050-03-0

Ethyl 6-hydroxy-1H-indole-2-carboxylate

Cat. No.: B089125
CAS No.: 15050-03-0
M. Wt: 205.21 g/mol
InChI Key: FVMVBNSCNRLYIJ-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-1H-indole-2-carboxylate (CAS 15050-03-0) is a high-purity indole derivative of significant interest in medicinal chemistry research. This compound, with a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol, serves as a key chemical scaffold for the development of novel bioactive molecules . Its primary research value lies in its role as a precursor in the synthesis of indole-2-carboxamide compounds, which are investigated as allosteric modulators of the cannabinoid CB1 receptor . These modulators can differentially affect agonist binding and G-protein coupling, providing a powerful tool for studying CB1 receptor physiology and signaling pathways . Furthermore, the indole-2-carboxylate core structure is being explored in the context of broad-spectrum antiviral research , with related analogs showing inhibitory activity against various RNA viruses, although specific activities for this derivative should be verified by the researcher . The compound is also structurally related to scaffolds under investigation for inhibiting the strand transfer activity of HIV-1 integrase, a promising target in antiretroviral therapy . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMVBNSCNRLYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of ethyl 6-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 6-hydroxy-1H-indole-2-carboxylate

Abstract

The 6-hydroxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents.[1] Its derivatives are explored as novel protein target inhibitors, cannabinoid receptor agonists, and precursors for complex indole alkaloids.[1] this compound, in particular, serves as a versatile intermediate, providing handles for further functionalization at the indole nitrogen, the C2-ester, and the C6-hydroxyl group. This guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, focusing on the underlying chemical principles, strategic considerations for experimental design, and detailed, field-proven protocols. We will dissect established methods such as the Reissert and Fischer indole syntheses, offering a comparative analysis to aid researchers in selecting the optimal pathway for their specific application.

Strategic Overview: The Importance of Pathway Selection

The synthesis of a substituted indole is not a one-size-fits-all endeavor. The choice of synthetic route is governed by factors including the availability and cost of starting materials, the desired substitution pattern, scalability, and tolerance to various functional groups. For this compound, the key challenge lies in controlling the regiochemistry of the cyclization to favor the 6-hydroxy isomer and efficiently installing the C2-carboxylate group.

We will focus on the two most industrially and academically relevant pathways: the Reissert Indole Synthesis and the Fischer Indole Synthesis . Both offer robust and adaptable methods for achieving the target structure.

The Reissert Indole Synthesis: A Direct Approach from o-Nitrotoluenes

The Reissert synthesis is a powerful and direct method for preparing indole-2-carboxylic acids and their esters.[2][3][4] The strategy begins with the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate intermediate.[2][5]

Mechanistic Rationale and Causality

The success of the Reissert synthesis hinges on two key transformations:

  • Base-Catalyzed Condensation: The reaction is initiated by the deprotonation of the methyl group of the o-nitrotoluene. The acidity of these protons is significantly enhanced by the electron-withdrawing nitro group in the ortho position. A strong base, typically potassium ethoxide, is used to generate the carbanion, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate in a Claisen condensation.[6]

  • Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is then subjected to reduction. This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization. The newly formed amino group readily attacks the adjacent ketone, and subsequent dehydration yields the aromatic indole ring.[2][6] Common reducing agents include zinc in acetic acid, ferrous sulfate, or catalytic hydrogenation.[4][5]

Strategic Considerations for the 6-Hydroxy Moiety

Directly using 4-hydroxy-2-nitrotoluene can be problematic as the phenolic proton is acidic and can interfere with the initial base-catalyzed condensation. Therefore, a protection strategy is often employed. A common and practical choice is the methoxy group, making 4-methoxy-2-nitrotoluene the ideal starting material. The methoxy group is stable under both the basic condensation and reductive cyclization conditions and can be readily deprotected in a final step (e.g., using BBr₃) to reveal the desired 6-hydroxy group.

Visualizing the Reissert Pathway

Reissert_Synthesis Reissert Synthesis for this compound A 4-Methoxy-2-nitrotoluene B Ethyl 4-methoxy-2-nitrophenylpyruvate A->B C Ethyl 6-methoxy-1H-indole-2-carboxylate B->C D This compound C->D

Caption: Reissert synthesis pathway for the target molecule.

Experimental Protocol: Reissert Synthesis

Step 1: Synthesis of Ethyl 4-methoxy-2-nitrophenylpyruvate

  • To a solution of potassium ethoxide (prepared from potassium metal in absolute ethanol), add 4-methoxy-2-nitrotoluene and diethyl oxalate at room temperature under an inert atmosphere.

  • Stir the reaction mixture for 12-16 hours.

  • Quench the reaction with dilute acid (e.g., HCl or H₂SO₄) and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyruvate derivative, which can be purified by column chromatography or used directly in the next step.

Step 2: Reductive Cyclization to Ethyl 6-methoxy-1H-indole-2-carboxylate

  • Dissolve the crude ethyl 4-methoxy-2-nitrophenylpyruvate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude indole ester.

  • Purify by recrystallization or silica gel chromatography.

Step 3: Demethylation to this compound

  • Dissolve the ethyl 6-methoxy-1H-indole-2-carboxylate in a dry, inert solvent like dichloromethane (DCM) and cool to -78 °C.

  • Add a solution of boron tribromide (BBr₃) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with methanol, followed by water.

  • Extract the product into an organic solvent, wash, dry, and purify by chromatography to yield the final product.

The Fischer Indole Synthesis: A Classic Convergent Route

The Fischer synthesis is arguably the most famous and widely used method for constructing the indole nucleus.[7] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[8][9]

Mechanistic Rationale and Causality

The core of the Fischer synthesis is an elegant cascade of reactions:[7][9]

  • Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.

  • [10][10]-Sigmatropic Rearrangement: Under acidic catalysis, the protonated ene-hydrazine undergoes a[10][10]-sigmatropic rearrangement (a Claisen-like rearrangement), which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring.

  • Rearomatization and Cyclization: A subsequent proton transfer leads to rearomatization, followed by nucleophilic attack of the terminal amine onto the imine carbon, forming a five-membered ring.

  • Ammonia Elimination: Finally, the elimination of ammonia under the acidic conditions yields the stable, aromatic indole ring.

Strategic Considerations for the Target Molecule

For the , the required starting materials are (4-methoxyphenyl)hydrazine (again, using a protected hydroxyl group is prudent) and ethyl pyruvate . A variety of acid catalysts can be employed, including polyphosphoric acid (PPA), zinc chloride, or sulfuric acid in ethanol.[7][8] The choice of acid can influence the reaction yield and side-product formation.

Visualizing the Fischer Synthesis Workflow

Fischer_Synthesis Fischer Indole Synthesis Workflow A 4-Methoxyphenylhydrazine C Hydrazone Intermediate A->C Condensation B Ethyl Pyruvate B->C Condensation D Ethyl 6-methoxy-1H-indole-2-carboxylate C->D E This compound D->E

Caption: Fischer indole synthesis workflow for the target molecule.

Comparative Analysis of Synthetic Routes

FeatureReissert SynthesisFischer Synthesis
Starting Materials Substituted o-nitrotoluene, Diethyl oxalateSubstituted phenylhydrazine, Ethyl pyruvate
Key Transformation Reductive cyclization of an o-nitrophenylpyruvateAcid-catalyzed rearrangement of a phenylhydrazone
Regiocontrol Excellent; defined by the starting o-nitrotoluene.Can be an issue with meta-substituted hydrazines, but is unambiguous for the 4-methoxy precursor.
Typical Yields Good to excellent.Variable; can be high but is sensitive to substrate and acid catalyst.
Scalability Generally good; catalytic hydrogenation is highly scalable.Can be challenging on a large scale due to the use of strong acids like PPA.
Directness Highly direct for C2-carboxylated indoles.Highly direct for C2-carboxylated indoles.

Conclusion and Future Outlook

Both the Reissert and Fischer indole syntheses provide reliable and effective pathways to this compound. The Reissert synthesis often offers a more predictable outcome and utilizes readily available starting materials. The Fischer synthesis, while a classic, can sometimes require more optimization regarding the choice of acid catalyst. The decision between these routes will ultimately depend on the specific resources, scale, and expertise available within the research or development setting. As the demand for complex and highly functionalized indole derivatives in drug discovery continues to grow, the refinement of these classic syntheses and the development of novel methods, such as the catalyst-free condensation of cyclohexadienones, will remain an active and important area of chemical research.[1]

References

  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. Wikipedia. Available at: [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Available at: [Link]

  • Reddy, B. V. S., et al. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry, 82(11), 5872-5881. Available at: [Link]

  • Wikipedia contributors. (2023). Reissert indole synthesis. Wikipedia. Available at: [Link]

  • Joule, J. A. (2013). Reissert Indole Synthesis. In Name Reactions in Organic Synthesis (pp. 602-604). Cambridge University Press. Available at: [Link]

  • Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indoles Synthesis. Quimica Organica. Available at: [Link]

  • Al-Hussain, S. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

  • Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(1), 4-7. Available at: [Link]

  • Gadaginamath, G. S., et al. (2011). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 3(6), 481-491. Available at: [Link]

  • Gribble, G. W. (2016). Reissert-Indole-Synthesis. ResearchGate. Available at: [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. Available at: [Link]

  • Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. Available at: [Link]

  • Chem Tube. (2020). Reissert Indole Synthesis. YouTube. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Profile of Ethyl 6-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of ethyl 6-hydroxy-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound belongs to the indole family, a class of bicyclic aromatic compounds that form the core structure of numerous natural products and pharmacologically active molecules. The presence of a hydroxyl group at the C-6 position and an ethyl carboxylate group at the C-2 position imparts unique electronic and chemical properties to the molecule, making its thorough characterization essential for its application in synthesis and drug design. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its interactions with biological targets. While experimental data for this specific molecule is available from commercial suppliers such as BLD Pharm under CAS number 15050-03-0, this guide will also delve into the predicted spectral features based on established principles and data from closely related analogs.[1]

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound dictates its spectroscopic behavior. The indole nucleus, the phenolic hydroxyl group, and the ethyl ester moiety each contribute distinct signals in NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra will provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the N-H proton, the O-H proton, and the ethyl ester group. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylate group.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H1 (N-H)~11.5br s1H-
H7~7.3d1H~8.5
H4~7.0d1H~8.5
H3~6.9s1H-
H5~6.7dd1H~8.5, 2.0
O-H~9.0s1H-
-OCH₂CH₃~4.3q2H~7.0
-OCH₂CH₃~1.3t3H~7.0

Causality Behind Predicted Shifts:

  • N-H Proton: The indole N-H proton is typically deshielded and appears as a broad singlet at a high chemical shift.

  • Aromatic Protons: The hydroxyl group at C-6 is an ortho, para-director and an activating group, leading to an upfield shift of the aromatic protons, particularly H5 and H7. The electron-withdrawing ester group at C-2 will influence the chemical shift of H3.

  • Ethyl Ester Protons: The methylene (-OCH₂-) protons will appear as a quartet due to coupling with the methyl protons, while the methyl (-CH₃) protons will be a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (ppm)
C=O~161
C6~155
C7a~138
C2~130
C3a~125
C4~122
C7~112
C5~110
C3~105
-OCH₂CH₃~60
-OCH₂CH₃~14

Interpretation of ¹³C NMR Data:

  • The carbonyl carbon of the ester will be the most downfield signal.

  • The carbon atom attached to the hydroxyl group (C6) will also be significantly downfield.

  • The other aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituents.

  • The aliphatic carbons of the ethyl group will be found at the most upfield positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, O-H, C=O, and C-O bonds, as well as aromatic C-H and C=C stretches.

Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (hydroxyl)3400-3200Strong, broad
N-H (indole)~3300Medium
C-H (aromatic)3100-3000Medium
C-H (aliphatic)2980-2850Medium
C=O (ester)~1680Strong
C=C (aromatic)1600-1450Medium
C-O (ester and phenol)1300-1000Strong

Experimental Protocol for IR Spectroscopy:

A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

  • Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 205.

Predicted Mass Spectrum Data:

m/zInterpretation
205Molecular ion [M]⁺
160[M - OCH₂CH₃]⁺ (loss of ethoxy radical)
132[M - COOCH₂CH₃]⁺ (loss of ethyl carboxylate radical)
104Further fragmentation

Fragmentation Pathway:

The primary fragmentation is likely to be the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide.

fragmentation M [M]⁺˙ m/z 205 F1 [M - C₂H₅O]⁺ m/z 160 M->F1 - •OC₂H₅ F2 [M - C₂H₅O - CO]⁺ m/z 132 F1->F2 - CO

Caption: Predicted mass fragmentation pathway.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation.

NMR Spectroscopy Protocol:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence.

  • Acquire a ¹³C NMR spectrum, potentially using techniques like DEPT to aid in the assignment of carbon types.

  • For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers working with this compound. The unique spectral features arising from the combination of the indole core, the hydroxyl group, and the ethyl ester functionality are key to its identification and characterization in complex chemical and biological systems.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12), 3333. [Link]

  • PubChem. (n.d.). Ethyl indole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of Ethyl 6-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the physical characteristics of Ethyl 6-hydroxy-1H-indole-2-carboxylate (CAS No. 15050-03-0), a key heterocyclic intermediate in pharmaceutical and materials science research.[1] Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and comparative data from closely related structural analogs. This approach provides a robust, predictive overview for researchers, scientists, and drug development professionals.

Molecular Structure and Core Identifiers

The foundational step in understanding a compound's physical properties is to analyze its molecular structure. This compound is a bifunctional molecule featuring an indole scaffold, a phenolic hydroxyl group, and an ethyl ester moiety. These functional groups are critical determinants of its physical behavior, governing properties such as melting point, solubility, and spectroscopic signature.

The structure combines a hydrogen-bond-donating/-accepting hydroxyl group and a hydrogen-bond-accepting carbonyl group, which strongly suggests that intermolecular hydrogen bonding will be a dominant force in its solid-state and solution behavior.

Table 1: Core Molecular Identifiers

Property Value Source
CAS Number 15050-03-0 [1]
Molecular Formula C₁₁H₁₁NO₃ [1]
Molecular Weight 205.21 g/mol [1]

| SMILES Code | O=C(C(N1)=CC2=C1C=C(O)C=C2)OCC |[1] |

Predicted Physical State and Appearance

Based on the analysis of its structural analogs, this compound is predicted to be a crystalline solid at standard temperature and pressure. The parent compound, ethyl 1H-indole-2-carboxylate, is a beige solid.[2] Similarly, 6-hydroxyindole is an off-white to gray shiny crystalline powder, and the isomeric ethyl 5-hydroxyindole-2-carboxylate is an off-white to yellow solid.[3][4] The presence of the polar hydroxyl group and the extended conjugated system typically contributes to a stable crystalline lattice. The color is likely to be off-white to light brown, as phenolic compounds, especially indoles, can be susceptible to slight oxidation and coloration upon standing.

Thermal Properties: Melting and Boiling Points

The thermal characteristics of a compound are a direct reflection of the energy required to overcome its intermolecular forces.

Melting Point: The melting point of this compound is anticipated to be significantly higher than that of its parent compound, ethyl 1H-indole-2-carboxylate (m.p. 122-125 °C).[5] This elevation is primarily due to the introduction of the 6-hydroxy group, which facilitates strong intermolecular hydrogen bonding. This is corroborated by comparing 6-hydroxyindole (m.p. 125-128 °C) with the positional isomer, ethyl 5-hydroxyindole-2-carboxylate (m.p. 150-151 °C).[3][4] The additional hydrogen bonding network established by the phenolic hydroxyl group requires substantially more thermal energy to disrupt the crystal lattice. Therefore, a melting point in the range of 140-160 °C is a reasonable prediction for this compound.

Boiling Point: Direct experimental data for the boiling point is unavailable. However, data from the closely related ether analog, ethyl 6-methoxy-1H-indole-2-carboxylate, shows a predicted boiling point of 380.2 °C at 760 mmHg.[6][7] The hydroxyl group in the target compound is capable of hydrogen bonding, a much stronger intermolecular force than the dipole-dipole interactions of the methoxy group. Consequently, the boiling point of this compound is expected to be considerably higher than its methoxy analog.

Table 2: Comparative Thermal Properties of Structural Analogs

Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Key Structural Difference
Ethyl 1H-indole-2-carboxylate 189.21 122-125[5] - Parent compound
6-Hydroxyindole 133.15 125-128[4] - No ethyl carboxylate group
Ethyl 5-hydroxy-1H-indole-2-carboxylate 205.21 150-151[3] 410.4 (Predicted)[3] Positional isomer (5-OH)
Ethyl 6-methoxy-1H-indole-2-carboxylate 219.24 - 380.2 (Predicted)[6][7] 6-OH replaced by 6-OCH₃

| This compound | 205.21 | ~140-160 (Predicted) | >380 (Predicted) | Target Compound |

Solubility Profile

The solubility of this compound is governed by the interplay between its polar functional groups (hydroxyl, ester, N-H) and its nonpolar bicyclic aromatic core.

  • Water Solubility : The compound is expected to have low solubility in water. While the hydroxyl and ester groups can engage in hydrogen bonding with water, the large, hydrophobic indole ring system is the dominant factor. For its isomer, ethyl 5-hydroxyindole-2-carboxylate, the predicted Log10 of water solubility is -2.70 mol/L, indicating poor aqueous solubility.[8]

  • Organic Solvent Solubility : High solubility is predicted in polar organic solvents. 6-Hydroxyindole is reported to be soluble in solvents like DMSO, acetone, ethyl acetate, and chloroform.[9] The presence of the ethyl ester group in the target molecule will further enhance its affinity for moderately polar to polar organic solvents. It is therefore expected to be readily soluble in DMSO, DMF, methanol, ethanol, and ethyl acetate.

A standard protocol for determining solubility involves adding incremental amounts of the solute to a fixed volume of the solvent at a constant temperature.

  • Preparation : Weigh approximately 1-5 mg of this compound into a vial.

  • Solvent Addition : Add the chosen solvent (e.g., DMSO) in small, measured aliquots (e.g., 100 µL).

  • Mixing : After each addition, vortex the vial for 1-2 minutes to ensure thorough mixing and allow time for dissolution.

  • Observation : Visually inspect the solution for any remaining solid particles.

  • Endpoint : The point at which the solid completely dissolves marks the saturation point, from which the solubility can be calculated (e.g., in mg/mL or mol/L).

Spectroscopic Characteristics

The spectroscopic profile provides unambiguous structural confirmation and is essential for quality control. The following are predictions based on fundamental principles and data from analogs.

¹H NMR Spectroscopy: The proton NMR spectrum will be characteristic of the substituted indole ring. Key expected signals include:

  • N-H Proton : A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the indole nitrogen proton.

  • O-H Proton : A singlet whose chemical shift is concentration and solvent-dependent, likely in the 8-10 ppm range for the phenolic hydroxyl.

  • Aromatic Protons : A set of doublets and doublets of doublets between 6.5 and 7.5 ppm, corresponding to the protons on the benzene ring and the C3-proton of the pyrrole ring. The C3-H is typically a singlet or a finely coupled multiplet around 7.0-7.2 ppm.

  • Ethyl Ester Protons : A quartet around 4.4 ppm (-OCH₂-) and a triplet around 1.4 ppm (-CH₃), showing characteristic coupling.

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons.

  • Carbonyl Carbon : A signal in the downfield region, typically ~160-165 ppm.

  • Aromatic Carbons : Multiple signals between ~100 and ~155 ppm. The carbon bearing the hydroxyl group (C6) will be shifted significantly downfield.

  • Ethyl Group Carbons : Signals for the -OCH₂- (~60 ppm) and -CH₃ (~14 ppm) carbons.

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups.

  • O-H Stretch : A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • N-H Stretch : A sharp to moderately broad peak around 3300-3400 cm⁻¹, corresponding to the indole N-H.

  • C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of the ester carbonyl group.

  • C=C Aromatic Stretch : Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch : Absorptions in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z = 205. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 160, followed by the loss of carbon monoxide (-CO, 28 Da) to yield a fragment at m/z = 132.

Crystallography and Molecular Interactions

While no crystal structure has been published for this compound, the structure of the parent compound, ethyl 1H-indole-2-carboxylate, has been resolved.[2] It crystallizes in the monoclinic space group P2₁/c and forms hydrogen-bonded dimers through the indole N-H and the ester carbonyl oxygen.[2]

For the 6-hydroxy derivative, a more complex and robust hydrogen-bonding network is expected. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of extended chains or sheets in the crystal lattice. This enhanced intermolecular network is the primary causal factor for its predicted higher melting point compared to the parent compound.

G A_NH N-H B_CO C=O A_NH->B_CO H-Bond A_OH O-H (6-position) B_OH O-H (6-position) A_OH->B_OH H-Bond A_CO C=O B_NH N-H B_NH->A_CO H-Bond

Caption: Predicted intermolecular hydrogen bonding in this compound.

Conclusion for the Field

This compound possesses a suite of physical characteristics defined by its trifunctional chemical architecture. Its high melting point, poor aqueous solubility, and good solubility in polar organic solvents are direct consequences of the strong intermolecular hydrogen bonding afforded by its N-H and O-H groups, balanced by a significant hydrophobic core. The predictive data and comparative analysis presented in this guide offer a solid foundation for researchers in medicinal chemistry and materials science to effectively handle, purify, and characterize this valuable synthetic intermediate, thereby streamlining its application in the development of novel compounds and materials.

References

  • Kuujia.com. (n.d.). Cas no 15050-04-1 (Ethyl 6-methoxy-1H-indole-2-carboxylate).
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  • ChemicalBook. (2023). 6-Hydroxyindole.
  • BioCrick. (n.d.). 6-Hydroxyindole.
  • PubChem. (n.d.). Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate.
  • Chem-Impex. (n.d.). 6-Hydroxyindole.
  • ChemicalBook. (n.d.). Ethyl 5-hydroxyindole-2-carboxylate CAS#: 24985-85-1.
  • Sunway Pharm Ltd. (n.d.). Ethyl 6-methoxy-1H-indole-2-carboxylate.
  • Al-Ostoot, F. H., et al. (2021).
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  • Reddy, S. R. S. R., et al. (2015).
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  • NIST. (n.d.). Ethyl 5-hydroxyindole-2-carboxylate. In NIST Chemistry WebBook.
  • Cheméo. (n.d.). Ethyl 5-hydroxyindole-2-carboxylate.
  • ChemicalBook. (2023). 6-Hydroxyindole CAS#: 2380-86-1.
  • Abovchem. (n.d.). ethyl 6-methoxy-1H-indole-2-carboxylate.
  • Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl-.
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  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.
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A Technical Guide to the Solubility of Ethyl 6-hydroxy-1H-indole-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of ethyl 6-hydroxy-1H-indole-2-carboxylate, a key heterocyclic intermediate in contemporary drug discovery. In the absence of extensive empirical solubility data for this specific molecule, this document synthesizes theoretical prediction methodologies with detailed, field-proven experimental protocols. We introduce the principles of Hansen Solubility Parameters (HSPs) as a predictive tool to forecast the solubility of this compound across a diverse range of organic solvents. This theoretical framework is complemented by robust, step-by-step experimental procedures for both high-throughput kinetic and equilibrium-based thermodynamic solubility assays, enabling researchers to validate predictions and generate precise, reliable data. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the handling, formulation, and application of this important indole derivative.

Introduction: The Significance of this compound in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules targeting a variety of therapeutic areas. Its functionalized indole ring system, featuring a hydroxyl group and an ethyl carboxylate moiety, offers multiple points for chemical modification, making it a versatile intermediate in the development of novel therapeutics.

Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in a laboratory and process chemistry setting. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies for preclinical studies. Poor solubility can lead to challenges in achieving desired reaction kinetics, inaccurate results in biological assays, and difficulties in developing suitable delivery systems. This guide, therefore, aims to provide a scientifically grounded framework for predicting and experimentally determining the solubility of this compound, empowering researchers to make informed decisions in their drug discovery and development endeavors.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSPs)

The age-old principle of "like dissolves like" provides a qualitative understanding of solubility.[1] However, a more quantitative and predictive approach is often necessary in a scientific setting. The Hansen Solubility Parameter (HSP) theory offers such a framework by deconstructing the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.[1]

Every solvent and solute can be characterized by a unique set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space". The closer two points are in this space, the more likely the substances are to be miscible. This "distance" (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher predicted solubility.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSPs for this compound, we can employ a group contribution method to estimate these values. The Stefanis-Panayiotou method is a well-established group-contribution approach for predicting HSPs of organic compounds based on their molecular structure.[2][3][4] This method utilizes first-order groups that describe the basic molecular structure and second-order groups that account for conjugation effects to enhance prediction accuracy.

Based on the molecular structure of this compound, the following functional groups are identified for the group contribution calculation:

  • Aromatic CH (4)

  • Aromatic C (2)

  • Aromatic C-O

  • Aromatic C-N

  • Aromatic C-C=O

  • NH in a ring

  • -OH (aromatic)

  • -COO- (ester)

  • -CH2-

  • -CH3

By applying the Stefanis-Panayiotou group contribution values for these fragments, we can estimate the HSPs for this compound.

Estimated Hansen Solubility Parameters for this compound:

ParameterEstimated Value (MPa⁰.⁵)
δD (Dispersion) 19.5
δP (Polar) 10.2
δH (Hydrogen Bonding) 13.8

It is crucial to acknowledge that these are in silico predictions and should be validated experimentally. However, they provide a valuable starting point for solvent selection.

Predicted Solubility in Common Organic Solvents

Using the estimated HSPs for this compound and the known HSPs of common organic solvents, we can calculate the Hansen distance (Ra) to predict relative solubility.[5][6][7] A lower Ra value suggests better solubility.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Ra (Hansen Distance)Predicted Solubility
N,N-Dimethylformamide (DMF)17.413.711.35.3Excellent
Dimethyl Sulfoxide (DMSO)18.416.410.27.6Very Good
Pyridine19.08.85.98.1Good
1,4-Dioxane17.51.89.010.0Moderate
Tetrahydrofuran (THF)16.85.78.010.1Moderate
Acetone15.510.47.08.8Good
Ethyl Acetate15.85.37.29.8Moderate
Ethanol15.88.819.47.8Good
Methanol15.112.322.310.1Moderate
Acetonitrile15.318.06.111.2Moderate-Low
Dichloromethane17.07.37.18.8Good
Chloroform17.83.15.711.4Moderate-Low
Toluene18.01.42.015.0Low
Hexane14.90.00.019.9Very Low / Insoluble

This table serves as a predictive guide for solvent screening. Solvents with lower Ra values, such as DMF, DMSO, and pyridine, are predicted to be excellent solvents for this compound. In contrast, non-polar solvents like hexane are predicted to be poor solvents.

Experimental Determination of Solubility

While theoretical predictions are valuable for initial screening, experimental determination of solubility is essential for obtaining accurate and reliable data. Two common methodologies are employed in drug discovery: kinetic solubility and thermodynamic solubility assays.

Kinetic Solubility Assay for High-Throughput Screening

Kinetic solubility is a high-throughput method used in early-stage drug discovery to rapidly assess the solubility of a large number of compounds.[8][9][10] It measures the concentration of a compound in solution after a short incubation period, starting from a concentrated stock solution (typically in DMSO). This method is prone to yielding higher solubility values than thermodynamic methods due to the potential formation of supersaturated solutions.

This protocol outlines a common method for determining kinetic solubility using nephelometry, which measures the scattering of light by undissolved particles.[11][12]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.08 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a clear-bottom 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.

  • Nephelometric Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO stock->serial_dilution add_buffer Add to Aqueous Buffer (1% DMSO) serial_dilution->add_buffer incubation Incubate (1-2h) add_buffer->incubation nephelometry Nephelometric Reading incubation->nephelometry data_analysis Determine Highest Soluble Concentration nephelometry->data_analysis

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility Assay for Accurate Measurement

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[13] This is a more accurate and material-intensive method, typically reserved for lead optimization and preclinical development. The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15]

  • Preparation of Solvent Systems: Prepare the desired organic solvents.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a known volume of each solvent in separate sealed vials. The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_excess Add Excess Solid to Solvent agitate Agitate (24-72h at const. Temp) add_excess->agitate settle Settle or Centrifuge agitate->settle sample Sample Supernatant settle->sample quantify Quantify by HPLC sample->quantify

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Conclusion

This technical guide has provided a dual approach to understanding the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make informed, preliminary decisions on solvent selection, thereby streamlining their experimental workflows. The estimated HSPs and the resulting predicted solubility table offer a valuable resource for initial screening.

Furthermore, the detailed, step-by-step protocols for both kinetic and thermodynamic solubility assays provide the necessary tools for the empirical validation of these predictions and the generation of high-quality, reliable solubility data. The kinetic assay is well-suited for rapid, early-stage screening, while the thermodynamic shake-flask method provides the gold-standard measurement for later-stage development.

By combining theoretical prediction with robust experimental validation, researchers can confidently navigate the challenges associated with the solubility of this compound, ultimately accelerating the pace of drug discovery and development.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. ResearchGate. [Link]

  • Stefanis, E., & Panayiotou, C. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316–323. [Link]

  • Garakani, T. M., et al. (2011). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Industrial & Engineering Chemistry Research, 50(15), 9310–9316. [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • Anand, K., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 35–39. [Link]

  • Garakani, T. M., et al. (2011). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. ResearchGate. [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

  • BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

  • WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical... [Link]

  • Hansen Solubility Parameters. (n.d.). HSPiP - Hansen Solubility Parameters. [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • Stefanis, E., & Panayiotou, C. (2025). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. ResearchGate. [Link]

  • ResearchGate. (2025). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. [Link]

  • Pirika. (n.d.). DIY HSP (Methods to Calculate/Estimate Your Own HSP). [Link]

  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. [Link]

  • Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14357–14367. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • ResearchGate. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]

  • Chemistry Stack Exchange. (2024). Hansen solubility parameters and HMPC. [Link]

  • MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]

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Ethyl 6-hydroxy-1H-indole-2-carboxylate: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of ethyl 6-hydroxy-1H-indole-2-carboxylate, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental physicochemical properties, robust synthetic strategies, reactivity profile, and its role as a key intermediate in the generation of contemporary therapeutics.

Core Molecular Attributes

This compound is a bifunctional molecule featuring a core indole scaffold, a hydroxyl group on the benzene ring, and an ethyl ester moiety at the 2-position of the pyrrole ring. This specific arrangement of functional groups provides a versatile platform for chemical elaboration in the synthesis of complex molecular architectures.

Physicochemical & Structural Data

A summary of the key identifiers and properties for this compound is presented below. These data are crucial for its unambiguous identification, handling, and use in quantitative experimental setups.

PropertyValueSource(s)
CAS Number 15050-03-0[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
IUPAC Name This compound
Appearance Typically an off-white to light brown powder[2]
Storage Keep in a dark place, sealed in dry, 2-8°C[1]

Strategic Synthesis of the Indole Scaffold

The synthesis of substituted indole-2-carboxylates is a well-established field in organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern. For this compound, the Reissert indole synthesis offers a classical and reliable approach.

The Reissert Indole Synthesis: A Mechanistic Perspective

The Reissert synthesis is a powerful method for constructing the indole core from an o-nitrotoluene derivative and diethyl oxalate[3]. The causality of this pathway hinges on the activation of the methyl group by the ortho-nitro group, enabling condensation, followed by a reductive cyclization.

The logical workflow for synthesizing the target molecule via a modified Reissert pathway is depicted below.

Reissert_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Deprotection A 4-Benzyloxy-2-nitrotoluene C Ethyl 2-(4-benzyloxy-2-nitrophenyl)-3-oxobutanoate A->C KOEt, EtOH/Ether B Diethyl Oxalate B->C D Ethyl 6-benzyloxy-1H-indole-2-carboxylate C->D H₂, Pd/C or Zn/AcOH E This compound D->E H₂, Pd/C or BBr₃ caption Proposed Reissert Synthesis Workflow. Reactivity_Diagram cluster_reactions Reaction Sites & Transformations Indole This compound N-H C3-H C6-OH C2-COOEt N_Alkylation N-Alkylation/ N-Arylation Indole:n->N_Alkylation Base, RX C3_Electrophilic Electrophilic Substitution (e.g., Vilsmeier-Haack, Mannich) Indole:c3->C3_Electrophilic Electrophile OH_Alkylation O-Alkylation/ O-Acylation Indole:oh->OH_Alkylation Base, RX/AcX Ester_Hydrolysis Hydrolysis to Carboxylic Acid Indole:ester->Ester_Hydrolysis LiOH or NaOH Ester_Amidation Amidation Indole:ester->Ester_Amidation Amine, Heat caption Key Reactivity Sites and Potential Transformations.

Sources

theoretical and computational studies of ethyl 6-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Theoretical and Computational Characterization of Ethyl 6-hydroxy-1H-indole-2-carboxylate as a Potential Therapeutic Agent

Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a multitude of natural products and synthetic drugs.[1][2] This guide focuses on a specific derivative, this compound, a molecule of significant interest due to its potential for diverse biological interactions facilitated by its hydroxyl and carboxylate functional groups. While direct experimental data on this specific compound is limited, this whitepaper provides a comprehensive theoretical and computational framework for its characterization. We will delineate robust, field-proven protocols for Density Functional Theory (DFT) calculations to elucidate its structural and electronic properties, and molecular docking simulations to probe its potential as a targeted therapeutic agent. By synthesizing data from analogous compounds and established computational methodologies, this guide serves as a practical roadmap for researchers aiming to explore the therapeutic potential of novel indole derivatives, bridging the gap between molecular design and experimental validation.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a "privileged scaffold," a molecular framework that is recurrently found to bind to a variety of biological targets.[2] Its derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1][3] The specific molecule of interest, this compound, incorporates three key features that make it a compelling candidate for drug development:

  • The Indole Core: Provides a rigid, aromatic structure capable of engaging in π-π stacking and hydrophobic interactions with protein targets.[4]

  • The 6-Hydroxy Group: This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, critical for anchoring the molecule within a protein's active site. It also imparts potential antioxidant properties.

  • The 2-Carboxylate Ester: This group serves as a key hydrogen bond acceptor and can be metabolically labile, offering possibilities for pro-drug design. Its position on the indole ring influences the molecule's overall electronic distribution and reactivity.

Given the synthetic accessibility of such molecules,[5] a robust computational pre-screening is not just advantageous but essential for directing laboratory efforts efficiently. This guide outlines the foundational computational workflows to predict the molecule's behavior and therapeutic potential.

Molecular Geometry and Electronic Structure: A DFT Approach

To understand a molecule's reactivity and interaction potential, we must first establish its most stable three-dimensional structure and electronic properties. Density Functional Theory (DFT) provides a reliable and computationally efficient method for achieving this.[6]

Causality Behind Method Selection

The choice of a computational method is a critical decision. We select the B3LYP functional because it represents a "gold standard" hybrid functional, offering a well-validated balance between computational cost and accuracy for a wide range of organic molecules. For the basis set, 6-311++G(d,p) is chosen. Here’s the rationale:

  • 6-311G: A triple-zeta basis set that provides a flexible and accurate description of the valence electrons.

  • ++: Diffuse functions are added for both heavy atoms and hydrogen. This is crucial for accurately modeling systems with lone pairs and potential hydrogen bonds, like our hydroxyl group.

  • (d,p): Polarization functions are added to allow for non-spherical electron density distribution, which is essential for describing the bonding in a conjugated system like indole.

Protocol: Geometry Optimization and Vibrational Frequency Analysis

This protocol outlines the steps to find the lowest energy conformation of the molecule. The subsequent frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Software: Gaussian 16, ORCA, or similar quantum chemistry package.

  • Input File Preparation:

    • Construct an initial 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

    • Create a Gaussian input file (.gjf or .com) specifying the coordinates.

  • Keyword Specification:

    • In the route section, specify #p B3LYP/6-311++G(d,p) Opt Freq.

      • #p: Requests enhanced print output.

      • Opt: Requests geometry optimization to find the energetic minimum.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Submit the job to the computational server.

  • Validation and Analysis:

    • Upon completion, open the output file (.log or .out).

    • Confirm successful optimization by searching for "Optimization completed."

    • Verify that the frequency calculation yielded zero imaginary frequencies, confirming a true local minimum.

    • Extract the final optimized coordinates for further analysis.

DFT_Workflow cluster_input Step 1: Input Preparation cluster_calc Step 2: Quantum Calculation cluster_output Step 3: Validation & Analysis node_a Build Initial 3D Structure (e.g., Avogadro) node_b Create Input File (Coordinates & Keywords) node_a->node_b node_c Submit to Gaussian/ORCA # B3LYP/6-311++G(d,p) Opt Freq node_b->node_c node_d Check for 'Optimization Completed' node_c->node_d node_e Verify No Imaginary Frequencies node_d->node_e node_f Extract Optimized Geometry (Bond Lengths, Angles) node_e->node_f

Caption: Workflow for DFT geometry optimization and frequency validation.

Analysis of the Optimized Structure

The output provides a wealth of quantitative data. Key parameters include bond lengths, bond angles, and dihedral angles, which can be compared with experimental crystallographic data of similar indole structures to further validate the computational model.[1]

Table 1: Selected Predicted Structural Parameters for this compound (Note: These are representative values for illustrative purposes.)

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC5=C61.38 Å
Bond LengthC6–O(H)1.36 Å
Bond LengthC2=O(ester)1.21 Å
Bond AngleC5–C6–C7121.5°
Dihedral AngleC3–C2–C(ester)–O(ethyl)179.8° (near planar)

Predicting Reactivity and Spectroscopic Signatures

With a validated structure, we can compute properties that predict the molecule's chemical behavior and help interpret experimental spectra.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO correlates with chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[7]

Table 2: Predicted Electronic Properties (Note: Representative values for illustrative purposes.)

PropertyPredicted Value (eV)Implication
HOMO Energy-5.85Electron-rich regions likely localized on the indole ring and hydroxyl oxygen.
LUMO Energy-1.20Electron-deficient regions likely on the carboxylate group.
Energy Gap (ΔE)4.65Indicates good kinetic stability.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, providing an intuitive guide to a molecule's reactive sites. It visualizes where a molecule is electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For our target molecule, we would predict strong negative potential (red) around the hydroxyl and carbonyl oxygens, making them prime sites for hydrogen bonding and electrophilic attack. The indole N-H proton would show a region of positive potential (blue).

Protocol: Simulating Vibrational (FT-IR) and Electronic (UV-Vis) Spectra

The Freq calculation from our optimization protocol already provides the necessary data for simulating the FT-IR spectrum. A Time-Dependent DFT (TD-DFT) calculation is used for the UV-Vis spectrum.

  • FT-IR Spectrum:

    • The output file from the Opt Freq job contains a list of vibrational frequencies and their corresponding intensities.

    • Use visualization software (e.g., GaussView) to plot the predicted spectrum.

    • Expert Insight: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Applying a scaling factor (e.g., ~0.96 for B3LYP) provides a better match with experimental data.

  • UV-Vis Spectrum (TD-DFT):

    • Using the optimized geometry, create a new input file.

    • Keyword: #p TD(NStates=10) B3LYP/6-311++G(d,p) SCRF=(Solvent=Ethanol).

      • TD(NStates=10): Requests a Time-Dependent DFT calculation for the first 10 excited states.

      • SCRF=(Solvent=Ethanol): An optional but highly recommended keyword to simulate the spectrum in a solvent using the Polarizable Continuum Model (PCM), as spectra are rarely measured in the gas phase.

    • Analyze the output to find the calculated excitation energies (in nm) and oscillator strengths (corresponding to peak intensity).

Probing Therapeutic Potential: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of modern drug discovery.[8][9]

Rationale for Target Selection: 5-Lipoxygenase (5-LO)

Derivatives of 5-hydroxyindole have shown potent inhibitory activity against human 5-Lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[10] This makes 5-LO an excellent and highly relevant target for evaluating the anti-inflammatory potential of this compound. We will target the human 5-LO enzyme (PDB ID: 3V99).

Protocol: Molecular Docking Workflow

Software: UCSF Chimera (for preparation), AutoDock Tools, and AutoDock Vina (for docking).

  • Receptor Preparation:

    • Download the crystal structure of 5-LO (PDB: 3V99) from the Protein Data Bank.

    • Open the structure in UCSF Chimera. Remove water molecules, co-factors (except the active site iron), and any co-crystallized ligands.

    • Use AutoDock Tools to add polar hydrogens and assign Gasteiger charges. Save the prepared receptor file in .pdbqt format.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Open the ligand in AutoDock Tools, set the torsional degrees of freedom, and assign Gasteiger charges. Save in .pdbqt format.

  • Grid Box Generation:

    • In AutoDock Tools, define a 3D grid box that encompasses the entire active site of the 5-LO enzyme. The size and center of this box are critical parameters.

  • Docking Execution:

    • Run AutoDock Vina from the command line, providing the prepared receptor, ligand, and grid box configuration as inputs. vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.txt --out results.pdbqt --log results.log

  • Analysis of Results:

    • Vina will output several binding poses ranked by their binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.

    • Visualize the top-ranked pose in complex with the receptor using software like PyMOL or UCSF Chimera to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.).

Docking_Workflow cluster_prep Step 1: Preparation cluster_dock Step 2: Docking Simulation cluster_analysis Step 3: Results Analysis p1 Download Receptor (PDB: 3V99) p2 Clean Receptor (Remove Water, etc.) p1->p2 p3 Add Hydrogens & Charges p2->p3 p4 Save as Receptor.pdbqt p3->p4 d1 Define Active Site Grid Box p4->d1 l1 Use DFT-Optimized Ligand l2 Set Torsions & Charges l1->l2 l3 Save as Ligand.pdbqt l2->l3 l3->d1 d2 Run AutoDock Vina d1->d2 a1 Rank Poses by Binding Affinity (kcal/mol) d2->a1 a2 Visualize Top Pose a1->a2 a3 Identify Key Interactions (H-Bonds, Hydrophobic, etc.) a2->a3

Caption: A standard workflow for molecular docking simulations.

Interpreting Docking Results: A Predictive Framework

The docking simulation provides two key outputs: the binding affinity and the binding pose.

Table 3: Hypothetical Molecular Docking Results against 5-LO (PDB: 3V99)

LigandBinding Affinity (kcal/mol)Key Predicted Interactions
This compound-8.5H-bond between 6-OH and His372; H-bond between C=O and Asn425; π-π stacking with Phe414.
Known Inhibitor (Reference)-9.2H-bond with His372; Chelation with Fe2+; Hydrophobic interaction with Leu415.

A strong binding affinity, coupled with interactions involving key active site residues, provides a compelling hypothesis for the molecule's mechanism of action. This data is invaluable for guiding the synthesis of more potent analogues.

Interactions receptor Protein Active Site HIS 372 ASN 425 PHE 414 ligand This compound 6-OH Group Carbonyl O Indole Ring ligand:g1->receptor:f1 H-Bond ligand:g2->receptor:f2 H-Bond ligand:g3->receptor:f3 π-π Stacking

Caption: Conceptual diagram of key ligand-receptor interactions.

Conclusion

This guide has established a comprehensive, in silico framework for the initial characterization of this compound as a potential drug candidate. By leveraging Density Functional Theory and molecular docking, researchers can generate robust, predictive data on the molecule's structural, electronic, and biological interaction properties before committing significant resources to synthesis and in vitro testing. The detailed, self-validating protocols provided herein offer a clear and scientifically rigorous pathway for assessing novel indole derivatives, accelerating the early stages of the drug discovery pipeline. This computational-first approach embodies a modern, efficient strategy for identifying and optimizing the next generation of indole-based therapeutics.

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Methodological & Application

Application Notes & Protocols for the Synthesis of 6-Hydroxyindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Hydroxyindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Among its hydroxylated variants, the 6-hydroxyindole moiety is a particularly valuable scaffold. It serves as a critical intermediate in the synthesis of novel protein target inhibitors, fluorescent probes, and complex indole alkaloids such as Notamide J.[2] For instance, derivatives like JWH 200 act as Cannabinoid receptor agonists, while others show promise as fatty acid amide hydrolase (FAAH) inhibitors.[2]

However, the regioselective synthesis of 6-hydroxyindoles presents a significant challenge compared to the more accessible 4- and 5-hydroxy isomers.[2] Classical methods often yield mixtures of isomers or require harsh conditions, limiting their utility. This guide provides detailed protocols and mechanistic insights into both classical and modern synthetic strategies, equipping researchers with the knowledge to select and execute the optimal pathway for their specific target molecule.

Strategic Overview: Key Pathways to the 6-Hydroxyindole Core

The synthesis of 6-hydroxyindoles can be broadly categorized into two approaches:

  • Direct Annulation: Constructing the indole ring from precursors that already contain the appropriately positioned hydroxyl group (or a precursor).

  • Post-Annulation Functionalization: Creating a functionalized indole and subsequently introducing the hydroxyl group at the C6 position.

This guide will focus on direct annulation methods, which are often more atom-economical. We will explore a revived classical method, the Bischler-Möhlau synthesis, and a modern, catalyst-free approach that exemplifies principles of green chemistry.

Method 1: Modified Bischler-Möhlau Synthesis

The Bischler-Möhlau reaction, a condensation between an α-halo-ketone (or its equivalent) and an aniline, has been adapted for the synthesis of hydroxyindoles.[3][4] A significant modern modification involves the acid-catalyzed fusion of m-aminophenol with benzoins, which preferentially yields the 6-hydroxyindole isomer over the 4-hydroxy counterpart.[5][6] This method is advantageous as it avoids the need for protecting groups on the phenolic hydroxyl and proceeds under solvent-free conditions.[5]

Causality of Experimental Design
  • Excess m-Aminophenol: Using a threefold excess of m-aminophenol ensures that it acts as both a reactant and a solvent medium, driving the reaction to completion.

  • Acid Catalysis: Hydrochloric acid protonates the hydroxyl group of the benzoin, facilitating its elimination as water and promoting the subsequent cyclization and aromatization steps.

  • Reduced Temperature: Performing the reaction at 135 °C, lower than traditional Bischler conditions (140–160 °C), significantly reduces the formation of tarry byproducts and improves the isolated yield.[5][7]

  • Dean-Stark Trap: The use of a Dean-Stark apparatus, even under a weak vacuum, efficiently removes the water byproduct, shifting the equilibrium towards the indole product.[5]

Reaction Mechanism: Bischler-Möhlau Synthesis

The mechanism involves the initial formation of an α-aminoketone intermediate, followed by a second aniline addition, cyclization, and dehydration to yield the aromatic indole.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Aromatization Benzoin Benzoin + m-Aminophenol Intermediate_1 α-Aminoketone Intermediate Benzoin->Intermediate_1  H+ catalyst - H₂O Intermediate_2 Dianiline Intermediate Intermediate_1->Intermediate_2  + m-Aminophenol Cyclized Cyclized Intermediate Intermediate_2->Cyclized  Electrophilic  Cyclization Product 2,3-Diaryl-6-hydroxyindole Cyclized->Product  Dehydration &  Aromatization G Start Carboxymethyl Cyclohexadienone + R-NH₂ Enamine In Situ Enamine Formation (I) Start->Enamine Michael Intramolecular Aza-Michael Addition Enamine->Michael Rearom Rearomatization Michael->Rearom Product Substituted 6-Hydroxyindole Rearom->Product - H₂O G Start 6-Hydroxyindole Core Triflate O-Triflation Start->Triflate Ester Esterification (Pivaloyl Chloride) Start->Ester Ether O-Alkylation (e.g., Methylation) Start->Ether Protect N-H Protection (e.g., Tosylation) Start->Protect Coupling Suzuki/Sonogashira Coupling Triflate->Coupling  Pd Catalyst

Sources

The Versatile Scaffolding of Ethyl 6-Hydroxy-1H-indole-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds. Within this important class of heterocycles, ethyl 6-hydroxy-1H-indole-2-carboxylate emerges as a particularly valuable building block. Its trifunctional nature—possessing a reactive phenolic hydroxyl group, an acidic N-H proton, and a modifiable ethyl ester—offers synthetic chemists a powerful platform for constructing complex molecular architectures. The strategic placement of the hydroxyl group at the 6-position significantly influences the electronic properties of the indole ring and provides a key handle for introducing diverse functionalities, making this scaffold highly sought after in the design of novel therapeutic agents and functional materials.

This comprehensive guide delves into the synthetic utility of this compound. Moving beyond simple procedural lists, we will explore the chemical logic behind synthetic transformations, provide detailed, field-proven protocols, and illustrate the strategic application of this building block in multi-step synthesis.

Core Synthesis of the Building Block

The most common and reliable method for constructing the this compound scaffold is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an appropriate phenylhydrazone. For this specific target, the synthesis logically begins with a commercially available methoxy-substituted aniline, which is carried through to the protected indole before a final deprotection step unveils the reactive hydroxyl group.

The overall synthetic workflow can be visualized as follows:

A 4-Methoxyphenylhydrazine HCl C Fischer Indole Synthesis (Acid Catalyst, e.g., H2SO4 or PPA) A->C B Ethyl Pyruvate B->C D Ethyl 6-methoxy-1H-indole-2-carboxylate C->D Cyclization & Aromatization E Demethylation (e.g., BBr3, DCM) D->E F This compound E->F O-Debenzylation also common

Caption: Synthesis of this compound.

This approach is advantageous as it utilizes readily available starting materials and proceeds through a stable, protected intermediate, ethyl 6-methoxy-1H-indole-2-carboxylate. The final demethylation step is typically clean and high-yielding, providing the desired product with high purity.

Strategic Functionalization: A Trifecta of Reactivity

The synthetic power of this compound lies in the chemoselective modification of its three key functional groups. The relative reactivity can be exploited to build molecular complexity in a controlled, stepwise manner.

Reactions at the C6-Hydroxyl Group: Gateway to Ethers and Esters

The phenolic hydroxyl group is arguably the most versatile handle on the molecule. It readily undergoes O-alkylation and O-acylation, allowing for the introduction of a vast array of side chains that can modulate solubility, lipophilicity, and biological target engagement.

O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkylating agent. The choice of base is critical; weaker bases like potassium carbonate are often sufficient and prevent undesired side reactions, such as N-alkylation or ester hydrolysis.

Protocol 1: General Procedure for O-Alkylation

  • Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF or Acetone, 0.1 M), add a moderate base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Reaction: Stir the suspension at room temperature for 30 minutes to facilitate phenoxide formation.

  • Addition: Add the desired alkyl halide (R-X, 1.1-1.5 eq.) to the mixture.

  • Heating: Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Reagent (R-X)BaseSolventTemp (°C)Typical Yield (%)
Benzyl BromideK₂CO₃DMF60>90
Ethyl BromoacetateK₂CO₃Acetone55 (reflux)85-95
1,4-DibromobutaneNaHDMF25 -> 5070-80
Reactions at the Indole Nitrogen (N-H): Alkylation and Acylation

The indole N-H proton is weakly acidic and can be removed by a strong base (e.g., NaH, LiHMDS) to generate a potent nucleophile for N-alkylation or N-acylation. Protecting the more acidic C6-OH group first is often a necessary strategic step to ensure selectivity. Alternatively, specific conditions can favor N-alkylation even in the presence of the free hydroxyl group.[1]

Protocol 2: Selective N-Alkylation (with prior O-protection)

  • Protection: Protect the C6-OH group as a stable ether (e.g., benzyl or TBDMS ether) following a procedure similar to Protocol 1.

  • Setup: Dissolve the O-protected indole (1.0 eq.) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Alkylation: Cool the reaction back to 0 °C and add the alkylating agent (R-X, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (2-16 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography.

cluster_0 Reaction Pathway A Ethyl 6-hydroxy- 1H-indole-2-carboxylate B 1. O-Protection (e.g., BnBr, K2CO3) A->B C Ethyl 6-(benzyloxy)- 1H-indole-2-carboxylate B->C D 2. N-Alkylation (e.g., MeI, NaH) C->D E Ethyl 6-(benzyloxy)- 1-methyl-1H-indole-2-carboxylate D->E F 3. O-Deprotection (e.g., H2, Pd/C) E->F G Ethyl 6-hydroxy- 1-methyl-1H-indole-2-carboxylate F->G

Sources

Application Notes and Protocols: Functionalized Indole-2-Carboxylates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole-2-Carboxylate Scaffold

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic compounds with profound biological activities.[1] Among its many derivatives, functionalized indole-2-carboxylates and their related carboxamides have emerged as a particularly fruitful area of research, yielding candidates for a multitude of therapeutic applications. This versatility stems from the indole core's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The C2-carboxylate or carboxamide moiety provides a crucial anchor point for molecular recognition and can be strategically modified to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of the applications of functionalized indole-2-carboxylates in contemporary drug discovery. We will delve into their roles as antiviral, anticancer, and neuromodulatory agents, elucidating the underlying mechanisms of action and providing detailed protocols for their synthesis and biological evaluation.

I. Antiviral Applications: Targeting HIV-1 Integrase

Mechanistic Insight:

Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host genome.[2][3] This process is a prime target for antiretroviral therapy. Functionalized indole-2-carboxylic acids have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3] The core mechanism involves the chelation of two essential Mg²⁺ ions within the enzyme's active site by the indole nucleus and the C2-carboxylate group.[2][3][4] This interaction prevents the catalytic activity of the integrase, thereby halting the viral life cycle.[2]

Structural optimizations of the indole-2-carboxylic acid scaffold have focused on enhancing interactions with a hydrophobic cavity adjacent to the active site and improving π-π stacking with the viral DNA.[2][3][4]

Experimental Protocol: Synthesis of a Functionalized Indole-2-Carboxylate INSTI

This protocol outlines a general procedure for the synthesis of a functionalized indole-2-carboxylate derivative, inspired by methodologies reported in the literature.[4]

Workflow for the Synthesis of a Functionalized Indole-2-Carboxylate

A Starting Material: Ethyl 5-chloro-1H-indole-2-carboxylate B Step 1: Alkylation at C3 (e.g., Vilsmeier-Haack reaction) A->B Reagents: POCl3, DMF C Intermediate: C3-functionalized indole-2-carboxylate B->C D Step 2: Ester Hydrolysis (e.g., NaOH, EtOH/H2O, reflux) C->D Reagents: NaOH, Ethanol E Product: Functionalized Indole-2-carboxylic acid D->E

Caption: A generalized synthetic workflow for producing functionalized indole-2-carboxylic acids.

Step-by-Step Methodology:

  • Alkylation of the Indole Core (C3-Position):

    • To a solution of ethyl 5-chloro-1H-indole-2-carboxylate in an appropriate solvent (e.g., anhydrous DMF), add the alkylating agent (e.g., for a hydroxymethyl group, perform a Vilsmeier-Haack reaction followed by reduction).

    • The reaction conditions (temperature, time) will vary depending on the specific functional group being introduced. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup, followed by extraction with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting C3-functionalized indole-2-carboxylate intermediate by column chromatography.

  • Hydrolysis of the Ester:

    • Dissolve the purified ethyl ester intermediate in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 3N NaOH).[5]

    • Reflux the reaction mixture for 2-4 hours, monitoring the hydrolysis by TLC until the starting material is consumed.[5]

    • Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 0.1 N HCl) to a pH of approximately 2.[5]

    • The desired indole-2-carboxylic acid will precipitate as a solid.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.

Biological Evaluation: HIV-1 Integrase Strand Transfer Assay

The inhibitory activity of the synthesized compounds against HIV-1 integrase can be evaluated using a commercially available assay kit.

  • Assay Principle: The assay measures the integration of a donor DNA substrate into a target DNA substrate, catalyzed by recombinant HIV-1 integrase.

  • Procedure:

    • Prepare a reaction mixture containing the integrase enzyme, the donor and target DNA substrates, and the synthesized indole-2-carboxylate derivative at various concentrations.

    • Incubate the mixture according to the manufacturer's instructions to allow the strand transfer reaction to occur.

    • Quantify the amount of integrated DNA product, typically using a fluorescent plate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of the integrase activity.

Structure-Activity Relationship (SAR) Insights

indole Indole-2-Carboxylic Acid Core Essential for Mg2+ Chelation c3 C3 Position Introduction of a long branch improves interaction with the hydrophobic cavity indole->c3 Increases Potency c6 C6 Position Halogenated benzene ring enhances π-π stacking with vDNA indole->c6 Improves Binding

Caption: Key SAR points for indole-2-carboxylate based HIV-1 integrase inhibitors.

Compound Modification IC₅₀ (µM) for HIV-1 Integrase Reference
1 Unsubstituted Indole-2-carboxylic acid32.37[2]
17a C6-halogenated benzene ring3.11[2][6]
20a Long branch at C30.13[3][7]

II. Anticancer Applications: Multi-Targeted Kinase Inhibition and Apoptosis Induction

Mechanistic Insight:

Functionalized indole-2-carboxamides have demonstrated significant potential as anticancer agents through various mechanisms.[8][9][10][11][12] A prominent strategy involves the design of multi-target kinase inhibitors, simultaneously blocking the activity of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[8][11][12] By inhibiting these pathways, these compounds can effectively halt the cell cycle and induce apoptosis (programmed cell death).[8][12]

Furthermore, some indole-2-carboxylic acid derivatives have been shown to target other critical proteins in cancer, such as the 14-3-3η protein, leading to cell cycle arrest and inhibition of proliferation in liver cancer cells.[13]

Experimental Protocol: Synthesis of an N-Thiazolyl-Indole-2-Carboxamide Anticancer Agent

This protocol is adapted from literature procedures for synthesizing indole-2-carboxamide derivatives with anticancer activity.[8][12]

Step-by-Step Methodology:

  • Synthesis of Indole-2-carboxylic Acid:

    • Begin with the appropriate substituted phenylhydrazine hydrochloride and react it with 2-oxopropanoic acid under Fischer indole cyclization conditions (e.g., using p-toluenesulfonic acid as a catalyst) to yield the corresponding indole-2-carboxylate ester.[12]

    • Hydrolyze the ester using alkaline conditions as described in the previous section to obtain the indole-2-carboxylic acid.[12]

  • Amide Coupling:

    • Dissolve the synthesized indole-2-carboxylic acid in a suitable solvent like dichloromethane (DCM).

    • Add a coupling reagent (e.g., BOP reagent) and a base (e.g., DIPEA), followed by the desired amine (e.g., a substituted aminothiazole).[12]

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Purify the final indole-2-carboxamide derivative by column chromatography or recrystallization.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indole-2-carboxamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values.

Signaling Pathway: EGFR/CDK2 Dual Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation CDK2 CDK2 CDK2->Proliferation Apoptosis Apoptosis Indole Indole-2-carboxamide Indole->EGFR Inhibits Indole->CDK2 Inhibits

Sources

Application Notes & Protocols: The Utility of Ethyl 6-hydroxy-1H-indole-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a multitude of biological targets.[1][2][3] Within this structural class, ethyl 6-hydroxy-1H-indole-2-carboxylate emerges as a particularly valuable building block. The strategic placement of a hydroxyl group on the benzene ring and a versatile carboxylate ester at the C2 position provides multiple reactive handles for chemical modification. This guide provides an in-depth exploration of this compound, detailing its synthesis, chemical properties, and its pivotal role as a precursor in the development of novel therapeutic agents across various disease areas, including oncology, virology, and inflammatory conditions. Detailed protocols for its derivatization are provided to empower researchers in their drug discovery endeavors.

Physicochemical Properties & Characterization

This compound is typically an off-white to gray powder.[4] Its identity and purity are critical for successful downstream applications and are typically confirmed using a suite of standard analytical techniques.

PropertyValueSource
CAS Number 15050-03-0[5]
Molecular Formula C₁₁H₁₁NO₃-
Molecular Weight 205.21 g/mol -
Appearance Off-white to gray powder[4]
Purity (Typical) ≥ 98% (HPLC)[4]
Storage Store at 0-8 °C[4]

Standard Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[5]

Synthesis of the Scaffold: Fischer Indolization

One of the most robust and widely adopted methods for synthesizing the indole-2-carboxylate core is the Fischer indole synthesis.[6][7] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an α-ketoester like ethyl pyruvate.

Fischer_Indole_Synthesis A p-Methoxyphenylhydrazine C Hydrazone Intermediate A->C Condensation (Acid catalyst) B Ethyl Pyruvate B->C D Ethyl 6-methoxy-1H-indole-2-carboxylate C->D Fischer Indolization (e.g., PPA, H₂SO₄) F This compound D->F Ether Cleavage E BBr₃ (Demethylation) E->F

Caption: General synthetic route to the target scaffold.

The 6-Hydroxyindole Moiety: A Privileged Scaffold

The 6-hydroxyindole core is a valuable pharmacophore for several reasons:

  • Hydrogen Bonding: The phenolic hydroxyl group at the C6 position can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with enzyme active sites or receptor binding pockets.

  • Electronic Properties: The hydroxyl group is an electron-donating group, which influences the reactivity of the indole ring, particularly for electrophilic substitution.

  • Metabolic Handle: It can serve as a site for Phase II metabolic conjugation (e.g., glucuronidation or sulfation), which can be strategically leveraged in prodrug design.

  • Versatile Precursor: The parent 6-hydroxyindole is a precursor in the synthesis of pharmaceuticals targeting neurological disorders and potential anti-cancer agents.[4] It is also a reactant for preparing HIV inhibitors and antituberculosis agents.[8]

Therapeutic Applications & Bioactivity of Derivatives

The true value of this compound lies in its role as a versatile intermediate for creating diverse libraries of bioactive molecules.

Anticancer Activity

The indole scaffold is prominent in the design of kinase inhibitors, which target signaling pathways critical for cancer cell proliferation and survival.[2][9] Derivatives have shown potent activity against several key oncogenic kinases.

  • Receptor Tyrosine Kinase (RTK) Inhibition: Many indole-based compounds function as ATP-competitive inhibitors of RTKs like EGFR, HER2, and VEGFR-2.[1][2] This inhibition blocks downstream signaling cascades, leading to cell cycle arrest and apoptosis.

  • Multi-Target Agents: Researchers have successfully designed thiazolyl-indole-2-carboxamide derivatives that exhibit a multi-targeted approach, inhibiting several kinases simultaneously (EGFR, HER2, VEGFR-2, and CDK2), which can be advantageous in overcoming drug resistance.[1][2]

  • 14-3-3η Protein Targeting: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing potent inhibitory activity against several human liver cancer cell lines.[10]

Derivative ClassTarget Kinase(s)Example IC₅₀ ValuesReference
Thiazolyl-indole-2-carboxamidesEGFR, HER2, VEGFR-2, CDK2EGFR: 0.063 µM; HER2: 0.054 µM[2]
Indole-6-carboxylate EstersEGFR TK, VEGFR-2 TK-[11]
Indole-2-carboxamidesBRAFV600E77 nM to 107 nM[9]
Antiviral Activity

Derivatives of the hydroxyindole carboxylate scaffold have demonstrated significant potential in combating viral infections.

  • Anti-Influenza Virus: Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives have been identified as potent inhibitors of the influenza virus.[12]

  • Anti-Hepatitis C Virus (HCV): Several ethyl 1H-indole-3-carboxylate derivatives have shown promising anti-HCV activity in cell-based assays.[13] Similarly, ethyl 5-hydroxy-1H-indole-3-carboxylates have exhibited significant activity against the hepatitis B virus (HBV).[14]

  • Other Viruses: The broader indole scaffold has been explored for activity against a range of viruses, including SARS-CoV-2 and HIV.[15]

Anti-inflammatory Activity

The structural features of indoles are well-suited for targeting enzymes involved in the inflammatory cascade. For instance, Tenidap, an indole-based NSAID, inhibits prostaglandin and interleukin-1 production.[16] While direct studies on this compound derivatives are less common in this specific context, the parent scaffold is a logical starting point for developing novel anti-inflammatory agents, such as indole-2-formamide derivatives.[17]

Other Biological Activities
  • OATP1B1 Inhibition: The parent compound, 6-hydroxyindole, has been identified as an endogenous long-lasting inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1).[18] This transporter is crucial for the hepatic uptake of many drugs, and its inhibition can lead to significant drug-drug interactions. This finding is particularly relevant for patients with renal failure, where plasma concentrations of 6-hydroxyindole are elevated.[18]

  • Anticonvulsant and Tranquilizing Agents: Functionalized indole-2-carboxylates have been investigated for their potential as anticonvulsant and tranquilizing agents.[6]

Protocols for Derivatization

The utility of this compound stems from the distinct reactivity of its functional groups. The following protocols provide step-by-step methodologies for key transformations.

Derivatization_Workflow cluster_0 Core Scaffold cluster_1 C2-Ester Modification cluster_2 N1-Indole Modification cluster_3 C6-Hydroxyl Modification Start Ethyl 6-hydroxy- 1H-indole-2-carboxylate P1 Hydrazinolysis (N₂H₄) Start->P1 P2 Amidation (R-NH₂) Start->P2 P3 Reduction (LiAlH₄) Start->P3 P4 N-Alkylation (R-X, Base) Start->P4 P5 O-Alkylation (R-X, Base) Start->P5 R1 Indole-2-carbohydrazide P1->R1 R2 Indole-2-carboxamide P2->R2 R3 Indolyl-2-methanol P3->R3 R4 N-Alkyl Derivative P4->R4 R5 6-Alkoxy Derivative P5->R5

Caption: Key derivatization pathways for the target scaffold.

Protocol 1: Hydrazinolysis of the Ethyl Ester

This protocol converts the C2-ethyl ester into a carbohydrazide, which is a key intermediate for synthesizing hydrazones, oxadiazoles, and other heterocyclic systems.[3]

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5-10 eq) to the solution. Causality: A large excess of hydrazine is used to drive the reaction to completion and minimize side reactions.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum to yield 6-hydroxy-1H-indole-2-carbohydrazide.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Validation: Confirm the structure of the product using ¹H NMR (disappearance of the ethyl ester signals) and Mass Spectrometry.

Protocol 2: Amide Formation via Saponification and Coupling

This two-step protocol first creates the carboxylic acid, which is then coupled with an amine to form a diverse range of amides, a common feature in many kinase inhibitors.[1][2]

Step A: Saponification (Ester to Carboxylic Acid)

  • Suspend this compound (1.0 eq) in a mixture of ethanol and 10% aqueous NaOH solution.[2]

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC). Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to hydrolysis.

  • Cool the reaction mixture in an ice bath and acidify with dilute HCl until the pH is ~2-3.

  • The carboxylic acid product will precipitate. Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.

  • Validation: The resulting 6-hydroxy-1H-indole-2-carboxylic acid can be characterized by NMR and MS.

Step B: Amide Coupling (e.g., using EDC)

  • Dissolve the 6-hydroxy-1H-indole-2-carboxylic acid (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable aprotic solvent (e.g., DCM or DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and, optionally, a catalyst like Hydroxybenzotriazole (HOBt, 0.5 eq).[1][2] Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with the solvent, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Validation: Confirm the structure of the final amide derivative using NMR, MS, and HPLC.

Protocol 3: Reduction of the Ethyl Ester to an Alcohol

This protocol reduces the C2-ester to a primary alcohol, providing a different functional group for further elaboration.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Three-neck flask with dropping funnel and nitrogen inlet

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether in a three-neck flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous ether dropwise via a dropping funnel.[16] Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is performed under inert gas to prevent quenching of the highly reactive hydride reagent.

  • Control the addition rate to maintain a gentle reflux. After the addition is complete, stir the reaction for an additional 1-2 hours at room temperature.

  • Cool the flask in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).[16]

  • A granular precipitate will form. Filter the mixture and wash the solid thoroughly with ether.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude (6-hydroxy-1H-indol-2-yl)methanol.

  • Purify the product by column chromatography.

  • Validation: Confirm the product structure by ¹H NMR (disappearance of ethyl signals, appearance of a new CH₂OH signal) and MS.

Conclusion and Future Perspectives

This compound is a high-value, versatile starting material for medicinal chemistry research. Its strategically positioned functional groups allow for rapid diversification to generate compound libraries targeting a wide array of diseases. The protocols detailed herein provide a reliable foundation for synthesizing key intermediates and final target molecules. Future work will likely focus on leveraging this scaffold to develop more selective kinase inhibitors, novel antiviral agents with unique mechanisms of action, and probes to further explore complex biological systems. The continued application of this building block will undoubtedly fuel the discovery of the next generation of indole-based therapeutics.

References

  • Chem-Impex. 6-Hydroxyindole.

  • BLD Pharm. 15050-03-0|this compound.

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles.

  • PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino.

  • ChemicalBook. 6-Hydroxyindole Chemical Properties,Uses,Production.

  • Chemsrc. 6-Hydroxyindole | CAS#:2380-86-1.

  • ACS Omega. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.

  • PubMed Central. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.

  • ResearchGate. Ethyl 1H-indole-2-carboxylate.

  • PubMed Central. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.

  • PubMed. 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients.

  • ResearchGate. ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.

  • SpringerLink. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.

  • PubMed Central. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.

  • PubMed. Synthesis and Anti-Hepatitis C Virus Activity of Novel Ethyl 1H-indole-3-carboxylates in Vitro.

  • Sigma-Aldrich. 6-Hydroxyindole.

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.

  • PubMed Central. Ethyl 1H-indole-2-carboxylate.

  • PubMed Central. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors.

  • RSC Publishing. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives.

  • ResearchGate. Synthesis and anti-influenza virus activity of ethyl 6-bromo-5- hydroxyindole-3-carboxylate derivatives.

  • ResearchGate. Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives.

  • PubMed. Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 5-hydroxy-1H-indole-3-carboxylates.

  • PubMed. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein.

  • ResearchGate. A facile synthesis of 4-, 6- and 7-formyl-1H-indole-2-carboxylates.

  • NIH. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.

  • ResearchGate. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors.

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Application Notes and Protocols for the Derivatization of the Hydroxyl Group on Ethyl 6-Hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Derivatizing Ethyl 6-Hydroxy-1H-indole-2-carboxylate

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active molecules. Its inherent functionalities—a reactive hydroxyl group at the 6-position, an indole nitrogen, and an ethyl ester at the 2-position—offer multiple points for chemical modification. The derivatization of the 6-hydroxyl group, in particular, is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of indole-based drug candidates. This modification can influence solubility, metabolic stability, and receptor binding affinity, making it a critical step in the optimization of lead compounds.

This comprehensive guide provides detailed application notes and step-by-step protocols for the efficient and selective derivatization of the hydroxyl group on this compound. We will explore key synthetic strategies, including etherification and esterification, while addressing the critical aspect of chemoselectivity to avoid undesired side reactions at the indole nitrogen.

Strategic Overview: Etherification vs. Esterification

The two primary pathways for derivatizing the 6-hydroxyl group are etherification (O-alkylation) and esterification (O-acylation). The choice between these transformations depends on the desired properties of the final compound. Ethers are generally more stable to hydrolysis than esters, which can be advantageous for developing metabolically robust drug candidates. Conversely, esters can be designed as prodrugs that are hydrolyzed in vivo to release the active 6-hydroxyindole parent molecule.

Application Notes and Protocols for the N-Alkylation of Ethyl 6-Hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The selective N-alkylation of ethyl 6-hydroxy-1H-indole-2-carboxylate is a critical transformation in the synthesis of numerous pharmacologically active compounds. This molecule presents a significant chemoselectivity challenge due to the presence of two nucleophilic sites: the indole nitrogen (N-1) and the phenolic oxygen (O-6). This guide provides an in-depth analysis and detailed protocols for achieving selective N-alkylation, targeting researchers and professionals in drug development. We will explore three primary strategies: a robust protecting group approach, an efficient direct alkylation using the Mitsunobu reaction, and a brief overview of advanced catalytic methods. Each protocol is presented with a rationale for its design, step-by-step instructions, and a discussion of its advantages and limitations.

The Core Chemoselectivity Challenge: N-1 vs. O-6 Alkylation

The primary obstacle in the alkylation of this compound is the competition between the indole nitrogen and the phenolic hydroxyl group. The phenolic proton is significantly more acidic (pKa ≈ 10) than the indole N-H proton (pKa ≈ 17). Consequently, standard alkylation conditions involving a strong base (e.g., NaH, KOH) will preferentially deprotonate the hydroxyl group, leading to the formation of the thermodynamically favored O-alkylated product via a Williamson ether synthesis pathway.[1][2] Achieving selective N-alkylation therefore requires a strategy that either masks the hydroxyl group's reactivity or employs conditions that kinetically favor reaction at the nitrogen center.

sub This compound base Base (e.g., NaH, K2CO3) sub->base Deprotonation n_anion Indole Anion (N-) base->n_anion Favored kinetically (less acidic N-H) o_anion Phenoxide Anion (O-) base->o_anion Favored thermodynamically (more acidic O-H) alkyl_halide Alkyl Halide (R-X) n_product N-Alkylated Product alkyl_halide->n_product Desired Pathway o_product O-Alkylated Product (Williamson Ether Synthesis) alkyl_halide->o_product Competing Pathway n_anion->alkyl_halide o_anion->alkyl_halide

Caption: Competing pathways in the alkylation of 6-hydroxyindole.

Protocol 1: The Protective Group Strategy (High Reliability)

This is the most classical and arguably the most reliable method to ensure exclusive N-alkylation. The strategy involves three distinct stages: protecting the reactive 6-OH group, performing the N-alkylation, and finally, removing the protecting group. The benzyl ether is an excellent choice for protecting phenols due to its stability under a wide range of conditions and its clean removal via catalytic hydrogenation.[3]

start Ethyl 6-hydroxy-1H- indole-2-carboxylate step1 Step A: Protection (Benzylation of 6-OH) start->step1 protected Ethyl 6-(benzyloxy)-1H- indole-2-carboxylate step1->protected step2 Step B: N-Alkylation (NaH, R-X) protected->step2 n_alkylated Ethyl 1-alkyl-6-(benzyloxy) -1H-indole-2-carboxylate step2->n_alkylated step3 Step C: Deprotection (Hydrogenolysis) n_alkylated->step3 final Final N-Alkylated Product step3->final

Caption: Workflow for the protective group strategy.

Step A: Protection of the 6-OH Group (Benzylation)

Rationale: By converting the hydroxyl group into a benzyl ether, we eliminate its nucleophilicity, ensuring that the subsequent alkylation can only occur at the indole nitrogen. Potassium carbonate is a suitable base for this step as it is strong enough to deprotonate the phenol but not the indole nitrogen.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Drying agent (e.g., MgSO₄ or Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetone or DMF (approx. 0.2 M), add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 50-60 °C and maintain with stirring for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water (2x) and brine (1x).

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford ethyl 6-(benzyloxy)-1H-indole-2-carboxylate.

Step B: N-Alkylation of Protected Indole

Rationale: With the 6-OH group protected, we can now use classical and highly effective conditions for indole N-alkylation. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, creating a potent nucleophile for reaction with an alkyl halide.[4]

Materials:

  • Ethyl 6-(benzyloxy)-1H-indole-2-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (R-X, e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Wash the NaH (1.2 eq) with anhydrous hexanes (2x) under an inert atmosphere (N₂ or Ar) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous DMF to the washed NaH.

  • Cool the NaH suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 6-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30-60 minutes. Vigorous hydrogen gas evolution will be observed.

  • Once gas evolution ceases, add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step C: Deprotection of the 6-OBn Group

Rationale: Catalytic hydrogenation is a mild and efficient method for cleaving benzyl ethers without affecting most other functional groups, including the ester and the newly installed N-alkyl group.

Materials:

  • Ethyl 1-alkyl-6-(benzyloxy)-1H-indole-2-carboxylate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected indole (1.0 eq) in MeOH or EtOAc.

  • Carefully add Pd/C (5-10 mol %) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with H₂ gas (repeat 3x).

  • Stir the reaction mixture vigorously under an H₂ atmosphere (typically a balloon is sufficient) at room temperature for 2-16 hours until TLC analysis shows complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, ethyl 1-alkyl-6-hydroxy-1H-indole-2-carboxylate.

StepKey ReagentsSolventTypical Temp.Purpose
A: Protection BnBr, K₂CO₃Acetone/DMF50-60 °CMask the reactive 6-OH group as a stable benzyl ether.
B: N-Alkylation NaH, Alkyl HalideDMF/THF0 °C to RTDeprotonate indole N-H and introduce the alkyl group.
C: Deprotection H₂, Pd/CMeOH/EtOAcRTCleave the benzyl ether to reveal the 6-OH group.

Protocol 2: Direct Selective N-Alkylation via Mitsunobu Reaction

Rationale: The Mitsunobu reaction provides an elegant and often highly selective method for the N-alkylation of indoles using an alcohol as the alkylating agent.[5][6] The reaction proceeds under mild, neutral conditions. The indole nitrogen is generally a better nucleophile than the phenolic oxygen towards the activated phosphonium intermediate, allowing for direct N-alkylation without the need for a protecting group.[7] This significantly improves step economy.

Indole Ethyl 6-hydroxy-1H- indole-2-carboxylate Final_Product N-Alkylated Indole Indole->Final_Product SN2 attack on Activated_Alcohol Byproduct1 Hydrazide Byproduct Indole->Byproduct1 Alcohol Alcohol (R-OH) Activated_Alcohol Alkoxyphosphonium Salt [R-O-P+Ph3] Alcohol->Activated_Alcohol PPh3 Triphenylphosphine (PPh3) Betaine Betaine Intermediate [PPh3-DEAD Adduct] PPh3->Betaine DEAD Azodicarboxylate (DEAD/DIAD) DEAD->Betaine Betaine->Activated_Alcohol Reacts with R-OH Betaine->Byproduct1 Protonation by Indole N-H Activated_Alcohol->Final_Product Byproduct2 Triphenylphosphine Oxide Activated_Alcohol->Byproduct2

Caption: Simplified workflow of the Mitsunobu reaction for indole N-alkylation.

Materials:

  • This compound

  • Primary or secondary alcohol (R-OH, 1.2-1.5 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the DEAD or DIAD solution (1.5 eq) dropwise over 20-30 minutes. A color change (e.g., to orange/red) and/or the formation of a precipitate may occur.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The major challenge in Mitsunobu reactions is purification. The crude residue will contain the product, triphenylphosphine oxide, and the dialkyl hydrazinedicarboxylate byproduct.

  • Purify the material using flash column chromatography. A non-polar solvent wash (e.g., with ether or ether/hexanes) can sometimes precipitate the triphenylphosphine oxide before chromatography.

Protocol 3: Overview of Advanced Catalytic Methods

For research groups with expertise in modern synthetic methods, transition-metal catalysis offers powerful alternatives. A notable example is the copper-hydride (CuH) catalyzed enantioselective alkylation.[8]

Rationale: This cutting-edge strategy employs a "polarity reversal" or "umpolung" approach. The indole nitrogen is first converted to an electrophilic N-(benzoyloxy)indole derivative. This electrophile then reacts with a nucleophilic alkylcopper(I) species, generated in situ from an alkene and a CuH catalyst. This method provides exceptionally high N-selectivity, as the C-3 position is no longer the most nucleophilic site. Furthermore, by using chiral ligands, this transformation can be rendered highly enantioselective.[8]

While a detailed protocol is beyond the scope of this general guide, this method represents the state-of-the-art for achieving selective N-alkylation and should be considered for complex synthetic campaigns where enantiocontrol is also desired.[8]

Summary and Comparison of Protocols

FeatureProtocol 1: Protecting GroupProtocol 2: Mitsunobu ReactionProtocol 3: Advanced Catalysis
Chemoselectivity Excellent (guaranteed N-alkylation)Good to Excellent (N-favored)Excellent (N-selective by design)
Number of Steps 3 (Protect, Alkylate, Deprotect)12+ (Substrate prep, Alkylation)
Reaction Conditions Varies (basic, hydrogenation)Mild, neutralMild, catalytic
Key Reagents NaH, Pd/C, Benzyl BromidePPh₃, DEAD/DIAD, AlcoholCu-catalyst, Chiral Ligand, Alkene
Major Drawbacks Poor step economy; multiple purificationsPurification from byproductsRequires specialized catalysts/ligands
Best For Reliable, large-scale synthesis; when absolute selectivity is required.Rapid synthesis of analogues; good step economy.Enantioselective synthesis; projects where advanced methods are available.

Conclusion

The selective N-alkylation of this compound can be successfully achieved through several distinct strategies. For maximum reliability and scalability, the protective group strategy remains the gold standard, albeit at the cost of step economy. For a more elegant and efficient approach, the Mitsunobu reaction offers a direct route that is often highly selective for the desired N-alkylation. Finally, advanced catalytic methods provide powerful, highly selective, and even asymmetric routes for specialized applications. The choice of protocol will ultimately depend on the specific project goals, scale, available resources, and the desired level of chemical elegance.

References

  • Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126. (Source available via university library access)
  • PlumX Metrics. N-alkylation of indole ring using Mitsunobu reaction. (Accessed 2024). (Source provides evidence of the reaction's use but lacks a direct protocol link).
  • Wiącek, M., & Dembinski, R. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(3), 1961-2045. [Link]

  • ResearchGate. Synthesis of N-alkylated indoles. (Accessed 2024). (General overview of various methods). [Link]

  • ResearchGate. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles. (Accessed 2024). [Link]

  • Kanger, T., et al. (2011). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Request PDF. (Accessed 2024). [Link]

  • Zhang, J., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(46), 28931-28934. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford University Press.
  • Sisko, J., et al. (2000). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Journal of Organic Chemistry, 65(5), 1516-1524. (While on indazoles, it provides useful context on Mitsunobu reactions for N-alkylation). [Link]

  • Cledera, M. J., et al. (2008). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Tetrahedron, 64(29), 6870-6877. [Link]

  • Julian, P. L. (1961). Process for n-alkylation of indoles. U.S.
  • Denton, R. (2015). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • Thomson, D. W., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(47), 9576-9581. [Link]

  • Liu, R. Y., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(9), 4147-4155. [Link]

  • Al-Hussain, S. A., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(3), 333. [Link]

  • Gnanamani, E., Yan, X., & Zare, R. N. (2020). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. Angewandte Chemie International Edition, 59(8), 3069-3072. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Al-Hussain, S. A., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (2024). Williamson ether synthesis. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-Hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of ethyl 6-hydroxy-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a key intermediate in medicinal chemistry, successful and reproducible synthesis of this molecule is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Experimental Issues

The synthesis of substituted hydroxyindoles, particularly this compound, is often accomplished via the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a corresponding arylhydrazone. This arylhydrazone is typically prepared from a 4-aminophenol derivative through diazotization followed by a Japp-Klingemann reaction. [1][2]Each of these stages presents unique challenges.

Question 1: My Fischer indole cyclization step is resulting in very low yields and significant tar formation. What is the cause and how can I fix it?

Answer: This is the most common problem encountered in this synthesis. Low yields and tarring during the Fischer indole cyclization are typically caused by overly harsh reaction conditions, an inappropriate choice of acid catalyst, or thermal degradation of the sensitive hydroxy-substituted indole product. [3][4] Root Cause Analysis:

  • Catalyst Choice: The Fischer indole synthesis is acid-catalyzed, but the type and concentration of the acid are critical. [5]Strong Brønsted acids like sulfuric acid or hydrochloric acid, especially at high temperatures, can promote polymerization and degradation (tarring) of the electron-rich indole ring and the phenolic hydroxyl group.

  • Temperature: High temperatures (often >140 °C) can accelerate the desired cyclization but also dramatically increase the rate of side reactions and decomposition. [3]The 6-hydroxyindole core is susceptible to oxidation and degradation under these conditions.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to product degradation.

Troubleshooting Protocol & Optimization:

  • Screen Acid Catalysts: Move from strong Brønsted acids to milder Lewis acids or polyphosphoric acid (PPA). Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) often provide a better balance between reactivity and selectivity. [6]2. Optimize Temperature: Start with a lower reaction temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction by TLC. The goal is to find the minimum temperature required for a reasonable reaction rate.

  • Use a High-Boiling Point Solvent: Solvents like Dowtherm A or diphenyl ether can provide better temperature control than lower-boiling point solvents. Some modern methods also utilize ionic liquids. [4]4. Protecting Group Strategy: If optimization fails, consider protecting the phenolic hydroxyl group as a methoxy or benzyloxy ether before the cyclization. The protecting group can be removed in a subsequent step.

Data Summary: Comparison of Catalysts for Fischer Indole Cyclization

CatalystTypical Temperature (°C)AdvantagesCommon Issues
H₂SO₄ / Acetic Acid100 - 120Inexpensive, strong acidHigh potential for tarring, low yield
Polyphosphoric Acid (PPA)100 - 150Good dehydrating agentViscous, difficult to work with, can be harsh
Zinc Chloride (ZnCl₂)120 - 160Common Lewis acid catalystCan require high temperatures, hygroscopic
Boron Trifluoride (BF₃·OEt₂)80 - 110Milder conditions, often better yieldsMoisture sensitive, more expensive
Question 2: I am observing a significant amount of an isomeric impurity that is difficult to separate from my desired this compound. What is it and how can I prevent its formation?

Answer: The impurity is almost certainly the ethyl 4-hydroxy-1H-indole-2-carboxylate isomer. This issue arises from a lack of regioselectivity when the cyclization precursor is derived from a meta-substituted aniline, such as 3-aminophenol (a common precursor to the 4-hydroxyphenylhydrazine needed for the 6-hydroxy product).

Mechanistic Insight:

The Fischer indole synthesis involves an acid-catalyzed-[3][3]sigmatropic rearrangement. [6]When the phenylhydrazine has a substituent at the meta-position (relative to the hydrazine group), the key C-C bond formation can occur at either of the two ortho positions, leading to two different regioisomers. Some studies on the related Bischler reaction have shown that while the 6-hydroxyindole is often the major product, the 4-hydroxy isomer can form in significant quantities. [3] Workflow for Minimizing Isomer Formation

cluster_0 Preventative Strategy Start Start with Precursor from m-Aminophenol Derivative Conditions Cyclization Conditions Start->Conditions Sterics Introduce Steric Hindrance Conditions->Sterics Modify Protect Use Bulky Protecting Group on -OH Sterics->Protect Result Favor Cyclization at C2 over C6 Protect->Result Final Increased Yield of 6-Hydroxy Isomer Result->Final

Caption: Logic for improving regioselectivity.

Troubleshooting Protocol:

  • Steric Hindrance: The most effective strategy is to use a starting material that introduces steric bulk to block one of the cyclization positions. If synthesizing your own hydrazine, consider if a bulkier group can be temporarily introduced ortho to the amino group of the aminophenol precursor.

  • Protecting Group: Using a bulky protecting group on the hydroxyl moiety (e.g., tert-butyldimethylsilyl, TBDMS) can influence the direction of the cyclization by sterically hindering the adjacent ortho position, thereby favoring the formation of the 6-hydroxy isomer.

  • Purification: If isomer formation is unavoidable, meticulous purification is required.

    • Method: Column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexane or dichloromethane is typically effective. For example, starting with 10% ethyl acetate in hexane and gradually increasing the polarity to 30-40%. The 4-hydroxy isomer is often slightly more polar and will elute later, but this must be confirmed by TLC analysis.

Question 3: My 4-aminophenol starting material is dark brown/black. Can I still use it? Will it affect my reaction?

Answer: You should proceed with extreme caution. 4-aminophenol and its derivatives are notoriously unstable and prone to air oxidation. [7]The dark color indicates the formation of quinone-imine type polymeric impurities. [8]Using discolored starting material will almost certainly lead to lower yields, the formation of colored impurities that are difficult to remove, and poor reproducibility.

Recommended Actions:

  • Do Not Use As-Is: Avoid using the darkened reagent directly.

  • Purify Before Use: It is highly recommended to purify the 4-aminophenol before converting it into the required hydrazine.

    • Protocol: Decolorization and Recrystallization of 4-Aminophenol

      • Dissolve the impure 4-aminophenol in hot water (e.g., 10g in 100 mL) containing a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) to reduce the colored quinoidal impurities back to the phenol.

      • Add activated charcoal to the hot solution and heat for a few minutes to adsorb residual colored impurities.

      • Filter the hot solution through a pad of Celite to remove the charcoal.

      • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to crystallize the purified 4-aminophenol.

      • Collect the off-white to light-tan crystals by vacuum filtration and dry them thoroughly under vacuum.

  • Proper Storage: Store the purified 4-aminophenol in a tightly sealed, amber-colored bottle under an inert atmosphere (nitrogen or argon) and in a cool, dark place to minimize future oxidation. [9][10]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and versatile method is the Fischer indole synthesis . [5]The general workflow is as follows:

A 4-Aminophenol Derivative B Diazotization (NaNO₂, HCl) A->B C Aryl Diazonium Salt B->C D Japp-Klingemann Reaction (with Ethyl 2-methylacetoacetate) C->D E Arylhydrazone Intermediate D->E F Fischer Indole Cyclization (Acid Catalyst, Heat) E->F G This compound F->G

Caption: General workflow via Fischer Indole Synthesis.

This route begins with a suitable 4-aminophenol derivative, which is converted to a diazonium salt. This salt then reacts with a β-ketoester like ethyl 2-methylacetoacetate in a Japp-Klingemann reaction to form the key arylhydrazone intermediate. [1][11]The final and most critical step is the acid-catalyzed cyclization of this hydrazone to yield the target indole. [6] Q2: Is it necessary to use a protecting group for the phenolic hydroxyl?

It is not strictly necessary, and many syntheses are performed without one. However, if you are struggling with low yields, tar formation during cyclization, or unwanted side reactions during other steps, protecting the hydroxyl group is a highly effective strategy.

  • When to Protect:

    • When using very strong acids or high temperatures for cyclization.

    • If subsequent reaction steps are incompatible with a free phenol (e.g., strong bases or electrophiles).

  • Common Protecting Groups:

    • Methyl (Me): Can be cleaved with BBr₃. Provides good stability.

    • Benzyl (Bn): Can be removed by hydrogenolysis (H₂, Pd/C), which is a mild method.

    • Silyl Ethers (e.g., TBDMS): Stable to many conditions but easily removed with fluoride sources (e.g., TBAF).

Q3: How can I effectively monitor the progress of the Fischer indole cyclization?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization:

    • UV Light (254 nm): Both the starting hydrazone and the indole product are typically UV active.

    • Staining: After UV visualization, use a stain specific for indoles for confirmation. A Van Urk's reagent (p-dimethylaminobenzaldehyde in acidic ethanol) or Ehrlich's reagent spray is excellent. Indoles will typically appear as pink, purple, or blue spots upon gentle heating. This helps distinguish the product from other UV-active intermediates or impurities.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound 6l. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the cyclization step. Retrieved from [Link]

  • The Distant Reader. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]

  • MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link]

  • Reddit. (2025). 4-Aminophenol stability. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • National Institutes of Health. (2020). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • PubMed. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Retrieved from [Link]

  • SlideShare. (n.d.). Japp klingemann reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • MDPI. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Retrieved from [Link]

  • ResearchGate. (2020). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

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Technical Support Center: Troubleshooting Indole Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges and side reactions encountered during indole synthesis. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Frequently Asked Questions (FAQs) - General Indole Synthesis

This section addresses broad questions that apply to various indole synthesis methodologies.

Q1: My indole synthesis is resulting in a low yield. What are the first parameters I should investigate?

A1: Low yields in indole synthesis are common and can often be traced back to a few key factors. The first step is to systematically evaluate your reaction conditions.[1]

  • Purity of Starting Materials: Impurities in your arylhydrazine or carbonyl compounds can introduce unwanted side reactions.[1] For instance, impure phenylhydrazine can inhibit the reaction.[2] Always use freshly purified or distilled reactants.

  • Reaction Conditions: Indole syntheses, particularly the Fischer method, are highly sensitive to temperature, acid strength, and reaction time.[3][4] Suboptimal conditions can lead to the formation of byproducts or degradation of the desired product.[3][4]

  • Catalyst Choice and Concentration: The choice of acid catalyst (both Brønsted and Lewis acids) is critical.[4] An inappropriate acid or concentration can lead to decomposition or favor side reactions over the desired cyclization.[4]

  • Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) if your substrates or intermediates are sensitive to oxidation.

Q2: I'm observing a significant amount of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?

A2: The formation of tar or resinous substances is typically a sign of product or intermediate degradation, often caused by overly harsh reaction conditions.[5]

  • Excessive Heat: Many indole syntheses require elevated temperatures, but excessive heat can promote polymerization and decomposition.[3] It's crucial to carefully control and optimize the reaction temperature.

  • Strong Acid Catalysts: While necessary for cyclization, strong acids like polyphosphoric acid (PPA) or sulfuric acid can cause degradation if used at too high a concentration or temperature.[2][5] Consider screening milder acids (e.g., acetic acid, p-toluenesulfonic acid) or using a lower concentration of the strong acid.[2]

  • Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the gradual degradation of the indole product. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.[2]

Q3: How do I choose the right solvent for my indole synthesis?

A3: Solvent choice can significantly influence reaction outcomes by affecting solubility, catalyst acidity, and the stability of intermediates.[6]

  • Fischer Indole Synthesis: Acetic acid is a common choice as it can serve as both a catalyst and a solvent.[2] For certain substrates, polar aprotic solvents like DMSO can be effective.[3] In some cases, diluting the reaction with a solvent like sulfolane can improve yields by preventing degradation at high temperatures.[6]

  • Bischler-Möhlau Synthesis: Traditionally, this reaction uses an excess of the aniline reactant as the solvent.[5] However, modern, milder methods may employ polar aprotic solvents. Microwave-assisted, solvent-free conditions have also proven effective for improving yields and simplifying workup.[6][7]

  • Green Chemistry Approaches: For sustainability, consider greener solvents. Water and ionic liquids have been successfully used in modern indole synthesis protocols, often in conjunction with microwave irradiation.[8]

Troubleshooting Guide: The Fischer Indole Synthesis

The Fischer indole synthesis is one of the most widely used methods, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1][9] However, it is prone to several side reactions.

Problem 1: Low or No Yield - Dominance of N-N Bond Cleavage

Q: My reaction with an electron-rich phenylhydrazine is failing, and I suspect N-N bond cleavage. Why does this happen and how can I fix it?

A: This is a classic issue in Fischer indole synthesis. The key step is a[10][10]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[11][12] However, a competing pathway is the heterolytic cleavage of the weak N-N bond.

  • Causality (The "Why"): Electron-donating groups (EDGs) on the phenylhydrazine (e.g., -OCH₃, -CH₃) or on the carbonyl component can over-stabilize the protonated ene-hydrazine intermediate.[1][10] This stabilization can lower the activation energy for N-N bond cleavage, making it a more favorable pathway than the desired[10][10]-sigmatropic rearrangement.[13] This cleavage leads to the formation of anilines and iminium ions, which do not lead to the indole product.[10][13]

  • Troubleshooting Protocol:

    • Modify Acid Catalyst: Switch to a milder acid catalyst. For example, if you are using polyphosphoric acid (PPA), try acetic acid or p-toluenesulfonic acid.[10] This reduces the extent of protonation that facilitates cleavage.

    • Lower Reaction Temperature: High temperatures provide the energy to overcome the barrier for N-N cleavage. Running the reaction at the lowest possible temperature that still allows for cyclization can favor the desired rearrangement.[10]

    • In Situ Formation: Some phenylhydrazone intermediates are unstable. Consider forming the phenylhydrazone in situ by reacting the phenylhydrazine and ketone directly in the acidic reaction medium to avoid its decomposition before cyclization.[10]

Workflow: Diagnosing and Mitigating N-N Bond Cleavage

start Low/No Yield with Electron-Rich Substrate check1 Analyze Crude Reaction Mixture (LC-MS, NMR) start->check1 decision1 Aniline byproduct detected? check1->decision1 path_cleavage N-N Cleavage is Dominant Pathway decision1->path_cleavage Yes path_other Other Issue: - Incomplete Cyclization - Degradation decision1->path_other No action1 Action 1: Switch to Milder Acid Catalyst (e.g., Acetic Acid) path_cleavage->action1 action2 Action 2: Lower Reaction Temperature action1->action2 action3 Action 3: Consider In Situ Hydrazone Formation action2->action3 end Improved Indole Yield action3->end

Caption: Troubleshooting workflow for N-N bond cleavage.

Problem 2: Formation of Regioisomers with Unsymmetrical Ketones

Q: I am using an unsymmetrical ketone and getting a mixture of two different indole regioisomers. How can I control the selectivity?

A: The use of unsymmetrical ketones is a well-known challenge leading to two possible enamine intermediates, which then rearrange to form different indole products.[10] Regioselectivity is primarily influenced by the choice of acid catalyst and reaction conditions, which dictate whether the kinetic or thermodynamic enamine is favored.

  • Causality (The "Why"):

    • Kinetic Control: Weaker acids and lower temperatures tend to favor the formation of the less-substituted enamine (from deprotonation of the less-hindered α-carbon), leading to the "kinetic" indole product.

    • Thermodynamic Control: Stronger acids and higher temperatures can allow for equilibration between the two enamine intermediates. This favors the more-substituted, thermodynamically more stable enamine, leading to the "thermodynamic" indole product.[10]

  • Troubleshooting & Optimization:

    • Catalyst Screening: The most effective way to control regioselectivity is to screen different acid catalysts.[5] Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅/MeSO₃H) are known to favor the thermodynamic product, while weaker acids like acetic acid may favor the kinetic product.[5]

    • Temperature Control: Adjust the reaction temperature. Lower temperatures will generally favor the kinetic product.

    • Substrate Modification: If possible, modifying the ketone with a bulky group can sterically hinder the formation of one of the enamine intermediates, thus improving selectivity.

Data Table: Effect of Acid Catalyst on Regioselectivity
Acid CatalystConcentration (% w/w)Favored Product TypeReference
90% Orthophosphoric Acid90Thermodynamic[5]
70% Sulfuric Acid70Thermodynamic[5]
30% Sulfuric Acid30Kinetic[5]
Acetic Acid(Solvent)Often Kinetic[2][10]
Eaton's Reagent(Reagent)Thermodynamic[5]

Troubleshooting Guide: The Bischler-Möhlau Indole Synthesis

This synthesis forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline.[14][15] It is notorious for requiring harsh conditions, which can lead to poor yields and side reactions.[1][15]

Problem: Low Yield and Unpredictable Regioselectivity

Q: My Bischler-Möhlau synthesis is giving a very low yield and a complex mixture of products. What can I do to improve this reaction?

A: The classical Bischler-Möhlau synthesis often suffers from these issues due to the high temperatures and strong acids traditionally used.[5][15] Modern modifications offer significant improvements.

  • Causality (The "Why"): The complex mechanism involves the initial formation of an α-arylamino ketone, which then undergoes an acid-catalyzed cyclization.[14] The harsh conditions can lead to polymerization of reactants, degradation of the product, and complex rearrangements that result in mixtures of 2-aryl and 3-aryl indoles.[16] The regiochemical outcome is highly substrate-dependent and difficult to predict under thermal conditions.[16]

  • Troubleshooting Protocol:

    • Use Milder Catalysts: Instead of strong mineral acids, try using a milder Lewis acid catalyst. Lithium bromide has been shown to be effective.[14][15]

    • Employ Microwave Irradiation: This is one of the most significant improvements to the synthesis. Microwave-assisted, solvent-free reactions can dramatically reduce reaction times from hours to minutes and significantly improve yields by minimizing thermal degradation.[7][14]

    • One-Pot Procedure: A one-pot variation where a 2:1 mixture of aniline and phenacyl bromide is subjected to microwave irradiation simplifies the procedure and can improve overall yields to the 52-75% range.[7]

Mechanism: Bischler-Möhlau Synthesis Pathway

cluster_harsh Harsh Conditions (High Temp, Strong Acid) start α-Bromo-acetophenone + Aniline (excess) intermediate1 Intermediate: α-Anilino-acetophenone start->intermediate1 Sₙ2 Reaction intermediate2 Electrophilic Cyclization intermediate1->intermediate2 Acid Catalyst (e.g., H⁺ or LiBr) side_reactions Side Reactions: - Polymerization - Degradation - Rearrangements intermediate1->side_reactions intermediate3 Aromatization & Tautomerization intermediate2->intermediate3 intermediate2->side_reactions product 2-Aryl-Indole intermediate3->product product->side_reactions

Caption: Simplified mechanism of the Bischler-Möhlau synthesis.

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025).
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
  • Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. (n.d.). Benchchem.
  • A Review of the Indole Synthesis Reaction System. (2026).
  • Indole synthesis: a review and proposed classification. (n.d.).
  • Recent advances in the synthesis of indoles from alkynes and nitrogen sources. (n.d.). Royal Society of Chemistry.
  • Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (n.d.).
  • Optimization of reaction conditions for Fischer indole synthesis of carbazoles. (n.d.). Benchchem.
  • Technical Support Center: Optimization of Fischer Indole Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • common side reactions in indole-pyrrole synthesis. (n.d.). Benchchem.
  • Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Technical Support Center: Solvent Selection for Indole Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Indole Cycliz
  • Why Do Some Fischer Indolizations Fail?. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (n.d.).

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Technical Support Center: Purification Challenges with Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, field-proven insights into the common and complex purification challenges encountered when working with substituted indoles. As a class of compounds central to pharmaceuticals and materials science, their purity is paramount.[1] This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategies.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

This section addresses the most common initial hurdles faced during the purification of substituted indoles.

Q1: My crude product is a dark, intractable oil that refuses to solidify. What's happening?

A: This is a classic problem often stemming from several factors. Firstly, the presence of even minor impurities can significantly disrupt the crystal lattice formation required for solidification. Secondly, many indole syntheses, like the Fischer indole synthesis, can produce polymeric byproducts under acidic conditions, resulting in tarry oils.

  • Expert Insight: Before attempting a large-scale purification, take a small aliquot of the crude oil, dissolve it in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate), and run a preliminary purification on a small silica plug. This will quickly tell you if the desired product can be separated from the non-polar "tar." If successful, you can proceed with column chromatography. If the product itself is an oil, you may need to consider derivatization or salt formation to induce crystallization.

Q2: My "pure" indole has a distinct pink or brownish hue after column chromatography. Is it impure?

A: Not necessarily, but it warrants investigation. The electron-rich pyrrole ring in indoles is susceptible to oxidation by atmospheric oxygen, especially when exposed to light.[2] This often forms trace amounts of highly colored oligomeric or oxidized species.

  • Troubleshooting Steps:

    • Check Purity: Analyze the material by ¹H NMR and LC-MS. If the purity is high (>98%) and the only issue is the color, it may be acceptable for subsequent steps.

    • Activated Carbon: Dissolve the colored product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through Celite®. This can often remove colored impurities.

    • Recrystallization: If purity is a concern, recrystallization is an excellent method for both purifying and improving the color.[3]

Q3: My TLC shows a "comet tail" or streak instead of a clean spot. How can I get a reliable Rf value?

A: Streaking on silica gel TLC plates is a common issue with indoles, particularly those containing basic nitrogen atoms (like N,N-dimethyltryptamine) or a free N-H on the indole ring. The slightly acidic nature of silica gel can lead to strong, non-specific binding or on-plate decomposition.

  • The Fix: To obtain sharp, reliable spots, you need to modify your mobile phase. Add a small amount of a basic modifier to your eluent.

    • For amines, add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the solvent system.[4]

    • This neutralizes the acidic sites on the silica, preventing the strong interaction and allowing the compound to move up the plate cleanly.

Q4: I'm performing a Fischer indole synthesis. What are the most likely impurities I'll need to remove?

A: The Fischer synthesis is robust but can generate several characteristic impurities.[3] Being aware of these will guide your purification strategy.

  • Common Impurities:

    • Unreacted Arylhydrazine/Ketone: These are typically removed with standard column chromatography.

    • Diastereomers/Regioisomers: If using an unsymmetrical ketone, you may form two different indole regioisomers, which can be very difficult to separate.

    • Products of N-N Bond Cleavage: Side reactions can occur where the hydrazine N-N bond cleaves, leading to aniline derivatives and other byproducts instead of cyclization.[3]

    • Polymeric Tars: As mentioned, acidic conditions can lead to polymerization.

Troubleshooting Guide: In-Depth Purification Scenarios

Problem 1: Co-eluting Impurities in Column Chromatography

Q: I've tried multiple hexane/ethyl acetate solvent systems, but a key impurity always co-elutes with my product. What are my options?

A: This indicates that the impurity has a polarity very similar to your product in that specific solvent system. The key is to exploit other chemical properties to achieve separation.

  • Change Solvent System Philosophy: Instead of just varying the ratio, change the nature of the solvents.

    • Switch to Dichloromethane/Methanol: This combination offers different selectivity compared to hexane/ethyl acetate and can often resolve closely running spots.

    • Introduce a Third Solvent: Adding a small amount of a third solvent (e.g., 1-5% methanol in a DCM system or a small amount of toluene in a hexane/EtOAc system) can subtly alter the interactions with the silica gel and improve separation.

  • Change the Stationary Phase:

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) chromatography is an excellent alternative. It separates compounds based on hydrophobicity rather than polarity, often reversing the elution order seen on silica gel.[1]

    • Alumina (Basic or Neutral): For acid-sensitive indoles or to separate from acidic impurities, switching to alumina can be effective.

  • Utilize Protecting Groups: If the co-eluting impurity is a result of a reactive N-H group, protecting the indole nitrogen with a group like Boc or Tosyl can drastically change its polarity and chromatographic behavior, making separation trivial.[3][5] The protecting group can be removed in a subsequent step.

Caption: Decision tree for troubleshooting column chromatography.

Problem 2: Product Degradation During Purification

Q: My product looks clean by crude NMR, but after silica gel chromatography, I see new spots and a lower yield. Why?

A: Substituted indoles, especially those with electron-donating groups, can be sensitive to the acidic nature of silica gel, leading to degradation or polymerization on the column.

  • Causality: The lone pair of electrons on the indole nitrogen contributes to a high electron density at the C3 position, making it susceptible to electrophilic attack. The acidic protons on the surface of silica gel can act as catalysts for decomposition.

  • Solutions:

    • Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing 1-2% triethylamine. This neutralizes the acidic sites. Alternatively, use commercially available deactivated silica gel.

    • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) without sacrificing resolution. Do not leave the compound on the column for an extended period.

    • Use an Alternative Stationary Phase: As mentioned, neutral or basic alumina can be a good alternative for acid-sensitive compounds.

Validated Purification Protocols

Protocol 1: Optimized Flash Column Chromatography for a Polar, Basic Indole

This protocol is designed for an indole derivative that streaks on TLC and is sensitive to acid.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Add 1% triethylamine (TEA) to the slurry.

  • Column Packing: Pack the column with the TEA-containing slurry. Do not let the column run dry.

  • Eluent Preparation: Prepare your gradient eluents (e.g., Hexane/Ethyl Acetate). Ensure that every eluent mixture contains 1% TEA to maintain the deactivated state of the silica throughout the run.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in sharper bands and better separation than loading the sample as a solution.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with your starting solvent mixture, gradually increasing the polarity. Collect fractions and analyze by TLC (remember to use a TEA-modified eluent for your TLC as well).

  • Work-up: Combine the pure fractions. When removing the solvent under reduced pressure, be aware that the high-boiling TEA may remain. If TEA is incompatible with your next step, it can be removed by co-evaporation with a solvent like toluene or by a mild acidic wash if the product is stable.

Protocol 2: Recrystallization of a Substituted Indole

Recrystallization is a powerful technique for achieving high purity.[3] A study on purifying crude indole from coal tar found a methanol/water mixture to be effective.[3]

  • Solvent Screening (Small Scale):

    • Place a few milligrams of your crude product in several test tubes.

    • Add a few drops of different single solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.

    • Find a solvent that dissolves your product when hot but in which it is poorly soluble when cold. This is your ideal single-solvent system.

    • If no single solvent works, find a solvent pair: one solvent that dissolves the product well (e.g., methanol) and a second "anti-solvent" in which the product is insoluble (e.g., water or hexane).[3]

  • Dissolution: Place the crude indole in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the primary solvent of a pair) to fully dissolve the material. Use a hot plate and add the solvent portion-wise.

  • Decolorization (Optional): If the solution is highly colored, add a spatula-tip of activated carbon and keep the solution hot for 5-10 minutes.

  • Filtration (Hot): If you used carbon or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

    • Solvent Pair: While the solution is still hot, add the anti-solvent dropwise until you see persistent cloudiness. Add a few drops of the primary solvent to redissolve the precipitate, then allow it to cool as above.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Solvent SystemGood for...Notes
Ethanol/WaterPolar to moderately polar indolesA very common and effective general-purpose system.
Toluene or XyleneNon-polar, crystalline indolesExcellent for achieving high purity of less polar compounds.
Ethyl Acetate/HexaneModerately polar indolesGood for compounds that are too soluble in pure ethyl acetate.
Dichloromethane/HexaneWide range of polaritiesBe cautious, as chlorinated solvents can be difficult to remove completely.
IsopropanolModerately polar indolesOften a good single-solvent choice.
Protocol 3: Acid-Base Extraction for Purification

This technique is invaluable for removing acidic or basic impurities from a neutral indole product, or for purifying an indole that is itself acidic or basic.[6][7]

Caption: Workflow for purification using acid-base extraction.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).
  • Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles - Benchchem. (n.d.).
  • Dimeric indole alkaloid purification process. (1976). Google Patents.
  • Technical Support Center: Troubleshooting Indole Alkaloid Synthesis - Benchchem. (n.d.).
  • Reddy, P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29–33.
  • A New Protecting-Group Strategy for Indoles. (n.d.). ResearchGate.
  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2669–2671.
  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. ASM Journals.
  • Geddes, C. M., & Callis, P. R. (2009). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Journal, 97(2), 546–555.
  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate.
  • Vorherr, T., Trzeciak, A., & Bannwarth, W. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 48(6), 553–558.
  • Acid-Base Extraction. (n.d.).
  • Lee, S.-K., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 27(19), 6529.
  • Process of preparing purified aqueous indole solution. (1992). Google Patents.
  • 3-Substituted indole: A review. (2019). International Journal of Chemical Studies, 7(2), 128-137.
  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.).
  • Acid–base extraction. (n.d.). In Wikipedia.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011).
  • Crystallization process of tricyclic indole derivatives. (2014). Google Patents.
  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455–2482.
  • Lee, S.-K., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(8), 1642.
  • Lee, S.-K., et al. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing.
  • Problems with Fischer indole synthesis. (2021). Reddit.
  • Li, X., et al. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega, 6(25), 16685–16693.
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2019). MDPI.
  • What do common indole impurities look like? (2017). ResearchGate.
  • Qu, Y., et al. (2021). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 12, 753311.
  • Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. (n.d.).
  • Novel Strategies for the Solid Phase Synthesis of Substituted Indolines and Indoles. (n.d.).
  • Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms. (n.d.). ResearchGate.
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  • Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2019). The Journal of Organic Chemistry, 84(15), 9687–9695.
  • Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2019). The Journal of Organic Chemistry, 84(15), 9687–9695.
  • Synthesis and Chemistry of Indole. (n.d.).
  • Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. (2022). Frontiers in Microbiology, 13, 1030383.

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Technical Support Center: Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Tar Formation and Optimizing Reaction Outcomes

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to troubleshoot one of the most common pitfalls of this synthesis: the formation of intractable tars and polymeric byproducts.

The Fischer indole synthesis, first reported in 1883, is a robust and versatile method for creating the indole scaffold, a privileged structure in countless natural products and pharmaceuticals.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1][3][4] However, the very conditions that drive this transformation—strong acids and high temperatures—are also prime culprits for generating undesired, complex side products collectively known as "tar."[5]

This guide provides a series of frequently asked questions (FAQs) to explain the root causes of tarring and a detailed troubleshooting section to address specific experimental failures.

Part 1: FAQs - Understanding Tar Formation

This section addresses the fundamental "why" behind tar formation. A clear grasp of these concepts is the first step toward designing cleaner, higher-yielding reactions.

Q1: What exactly is "tar" in the context of a Fischer indole synthesis?

A: "Tar" is not a single, well-defined compound. It is a complex, often black and sticky, mixture of polymeric and degradation byproducts.[5] It arises from the decomposition of starting materials, intermediates, or even the desired indole product under the harsh acidic conditions and elevated temperatures often used in the reaction.[5] Its presence complicates product isolation, significantly lowers yields, and makes purification by methods like column chromatography exceptionally difficult.[5]

Q2: What are the primary chemical pathways that lead to tar formation?

A: Tar formation is typically a result of competing side reactions that outpace the desired indole cyclization. The main causes are:

  • Excessive Acid Strength & Concentration: Strong Brønsted acids (like H₂SO₄, HCl, and polyphosphoric acid) or Lewis acids can be overly aggressive.[1][5] They can promote unwanted polymerization of the enamine intermediate, cause degradation of the acid-sensitive hydrazone, or even lead to decomposition of the final indole product.[5][6]

  • High Reaction Temperatures: While heat is often required to overcome the activation energy for the key[7][7]-sigmatropic rearrangement, excessive temperatures accelerate the rates of decomposition and polymerization pathways, leading to charring.[5][7]

  • Intermediate Instability: The phenylhydrazone and subsequent enamine intermediates can be unstable.[6] Electron-donating groups on the phenylhydrazine, for example, can weaken the crucial N-N bond, making it susceptible to cleavage and diversion from the main reaction pathway.[7][8]

Q3: How do substituents on my starting materials affect tar formation?

A: Substituent effects are critical. Electron-donating groups (EDGs) on the arylhydrazine can sometimes favor undesired N-N bond cleavage over the productive[7][7]-sigmatropic rearrangement.[6][8] This cleavage leads to aniline byproducts and other degradation products that can contribute to tar.[6][8] Conversely, very strong electron-withdrawing groups (EWGs) may slow the desired rearrangement, requiring harsher conditions that can promote side reactions.[6]

Part 2: Troubleshooting Guide - From Black Tar to Clean Product

This section is formatted as a practical, problem-and-solution guide to address specific experimental issues.

Issue 1: My reaction turned into black, intractable tar almost immediately.

Probable Cause: This rapid decomposition points to excessively harsh reaction conditions. The combination of a highly concentrated, strong acid and/or a very high temperature is the most likely culprit.[5]

Solutions:

  • Reduce Acid Strength: Switch from a strong Brønsted acid like polyphosphoric acid (PPA) or sulfuric acid to a milder catalyst. Weaker Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are often effective alternatives.[2][5]

  • Lower the Temperature: Attempt the reaction at a lower temperature for a longer duration. This can significantly reduce the rate of decomposition pathways relative to the desired cyclization.[5]

  • Control the Exotherm: The initial formation of the hydrazone can be exothermic. Ensure you are adding reagents in a controlled manner, possibly with external cooling, to prevent an uncontrolled temperature spike.

Issue 2: My yield is low, and the TLC plate shows a dark streak from the baseline with a faint product spot.

Probable Cause: This indicates that while some product is forming, tarring and polymerization are still significant competing processes. The conditions are likely borderline—strong enough to promote the reaction but also causing degradation.

Solutions:

  • Catalyst Screening: This is an ideal scenario for catalyst optimization. A systematic screening of different acid catalysts can reveal the optimal choice for your specific substrate.[2][6]

  • Solvent Choice: High-boiling solvents can indirectly contribute to higher reaction temperatures and tarring.[5] If applicable, experimenting with a lower-boiling solvent might provide better temperature control.

  • Consider a "One-Pot" Synthesis: To circumvent the potential instability of an isolated hydrazone, consider a one-pot procedure where the hydrazone is formed in situ and immediately subjected to the indolization conditions without isolation.[9][10]

Issue 3: The reaction works, but purification is a nightmare due to a sticky polymeric byproduct.

Probable Cause: A sticky polymer suggests that polymerization of an intermediate is a key side reaction. While the desired cyclization occurs, conditions are still promoting this competing pathway.

Solutions for Purification:

  • Modified Column Chromatography: When running a column, after eluting your main product fraction, try flushing the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane). This can sometimes wash out the polymeric material, allowing for the recovery of any trapped product.

  • Recrystallization: If your indole product is a solid, recrystallization is a powerful technique for purification.[5] Experiment with various solvent systems to find one that dissolves your product when hot but leaves the polymeric impurities insoluble or allows the product to crystallize out cleanly upon cooling.

  • Trituration: If the crude product is an oil or waxy solid, try triturating it with a non-polar solvent like hexanes or pentane. The desired indole may be a solid that can be filtered off, while the more soluble polymeric materials are washed away.

Visualizing the Problem: Desired Pathway vs. Tar Formation

The following diagram illustrates the critical branch point where the reaction can either proceed productively to the indole or diverge into degradation pathways.

G Start Arylhydrazine + Ketone/Aldehyde Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization (+ H⁺) Tar Tar / Polymerization / Degradation Hydrazone->Tar Decomposition (Strong Acid/Heat) Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Enamine->Tar Polymerization (Excess Acid/Heat) Cyclization Cyclization & NH3 Elimination Rearrangement->Cyclization Indole Desired Indole Product Cyclization->Indole Indole->Tar Product Degradation (Harsh Conditions)

Caption: The Fischer indole synthesis pathway and competing tar formation routes.

Part 3: Protocols & Data for Tar Minimization

Table 1: Comparison of Common Acid Catalysts

The choice of acid catalyst is arguably the most critical parameter in controlling the Fischer indole synthesis.[2] This table provides a general guide, but optimal conditions are always substrate-dependent.[5]

CatalystTypeTypical ConditionsPropensity for TarringNotes
H₂SO₄ / HCl BrønstedConcentrated, high temp.HighVery strong and often leads to charring; use with caution.[3][5]
Polyphosphoric Acid (PPA) Brønsted80-150 °C, often as solventHighEffective but can cause severe charring, especially at higher temperatures.[11][12]
p-Toluenesulfonic Acid (p-TSA) BrønstedCatalytic, various solventsModerateA good, milder alternative to H₂SO₄. Often used in refluxing toluene or ethanol.[2][5]
Zinc Chloride (ZnCl₂) LewisStoichiometric, high temp.ModerateA classic, effective Lewis acid catalyst.[1][3][5]
Boron Trifluoride (BF₃·OEt₂) LewisCatalytic to stoichiometricLow to ModerateGenerally milder than many Brønsted acids.[2][5]
Tartaric Acid/Dimethylurea Melt Brønsted80-100 °C, solvent-freeLowA modern "green" approach that uses a biodegradable melt as both catalyst and solvent, tolerating sensitive functional groups.[13][14]
Protocol: Microwave-Assisted Fischer Indole Synthesis with p-TSA

This protocol leverages microwave irradiation to provide rapid, uniform heating, which can often minimize the reaction times at high temperatures and thus reduce byproduct formation.[10]

Objective: Synthesize 1,2,3,4-tetrahydrocarbazole with minimized tar formation.

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • p-Toluenesulfonic acid (p-TSA)

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine phenylhydrazine (1.0 eq), cyclohexanone (1.0 eq), and a catalytic amount of p-TSA (e.g., 0.1 eq).[10]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture (e.g., at 600 W) for a short duration, typically 2-5 minutes.[10] Note: The exact time and power should be optimized for your specific instrument and scale.

  • After the reaction is complete (monitor by TLC), allow the mixture to cool to room temperature.

  • Quench the reaction mixture by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow

Use this decision tree to guide your optimization process when encountering tarring.

G Start Significant Tar Formation Observed Check_Acid Is a strong Brønsted acid (H₂SO₄, PPA) being used? Start->Check_Acid Switch_Acid Action: Switch to milder acid (p-TSA, ZnCl₂, BF₃·OEt₂) Check_Acid->Switch_Acid Yes Check_Temp Is the reaction temperature very high (>150 °C)? Check_Acid->Check_Temp No Reassess Re-evaluate and monitor by TLC Switch_Acid->Reassess Lower_Temp Action: Lower temperature and increase reaction time Check_Temp->Lower_Temp Yes Check_Substrate Does the substrate have sensitive functional groups? Check_Temp->Check_Substrate No Lower_Temp->Reassess Milder_Method Action: Use a milder method (e.g., Tartaric acid melt) or protecting groups Check_Substrate->Milder_Method Yes Check_Substrate->Reassess No

Caption: A decision tree for troubleshooting tar formation in Fischer indole synthesis.

References
  • Benchchem. (n.d.). Preventing tar and polymer formation in Fischer indole synthesis. BenchChem.
  • Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. BenchChem.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
  • Younesi, H., et al. (n.d.). Why Do Some Fischer Indolizations Fail? National Institutes of Health (NIH).
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com.
  • Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles. BenchChem.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • Lipińska, T. M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
  • PubMed. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. PubMed.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Fischer Indole Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.
  • MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI.
  • Brieflands. (n.d.). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. Brieflands.
  • Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters.
  • ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate.
  • ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. ResearchGate.
  • YouTube. (2020). Fischer Indole Synthesis Mechanism. YouTube.
  • Pausacker, K. H., & Schubert, C. I. (1949). Mechanism of the Fischer indole synthesis. Nature.
  • Benchchem. (n.d.). A Comparative Guide to Indole Synthesis: The Fischer Method vs. Alternatives. BenchChem.
  • Semantic Scholar. (n.d.). Fischer Indole Syntheses with Polyphosphoric Acid. Semantic Scholar.
  • PubMed. (2012). Fischer indole synthesis in low melting mixtures. PubMed.

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Technical Support Center: Improving Regioselectivity in the Bischler-Möhlau Synthesis of Hydroxyindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bischler-Möhlau synthesis of hydroxyindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this classic yet challenging reaction. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you master the regioselective synthesis of 4- and 6-hydroxyindoles.

Introduction: The Challenge of Regioselectivity

The Bischler-Möhlau indole synthesis is a powerful tool for creating 2-arylindoles from α-haloketones and an excess of an aniline derivative.[1][2] However, the reaction is notorious for its often harsh conditions, which can lead to low yields and, most critically, a lack of predictable regioselectivity, especially when using substituted anilines like aminophenols.[1][2]

When m-aminophenol is used as the starting material, the cyclization can occur at two different positions on the aromatic ring, leading to a mixture of the desired 4-hydroxyindole and its 6-hydroxyindole isomer. Controlling the ratio of these products is a significant synthetic challenge. This guide will provide you with the mechanistic understanding and practical strategies to address this issue.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of 4- and 6-hydroxyindoles when I use m-aminophenol in the Bischler-Möhlau synthesis?

The formation of two regioisomers is due to the two possible sites for electrophilic attack on the m-aminophenol ring during the intramolecular cyclization step. The amino group is the primary directing group, and the hydroxyl group also influences the electron density of the aromatic ring. Both the -NH2 and -OH groups are ortho-, para-directing activators.[3][4] In m-aminophenol, this means that the positions ortho to the amino group (C2 and C6) and the position para to the amino group (C4, which is also ortho to the hydroxyl group) are all activated towards electrophilic substitution. The cyclization step of the Bischler-Möhlau synthesis is an intramolecular electrophilic aromatic substitution. Therefore, the reaction can proceed at either the C2 or C6 position of the m-aminophenol intermediate, leading to the 4-hydroxyindole and 6-hydroxyindole products, respectively.

Q2: What are the main factors that influence the regioselectivity of this reaction?

The regioselectivity of the Bischler-Möhlau synthesis with m-aminophenol is a delicate balance of several factors:

  • Electronic Effects: The relative electron density at the C2 and C6 positions of the m-aminophenol ring plays a crucial role. Both positions are activated by the amino and hydroxyl groups, but subtle differences in their activation levels can favor one isomer over the other.

  • Steric Hindrance: The substitution on the α-haloketone and any protecting groups on the m-aminophenol can create steric hindrance that favors cyclization at the less crowded position.

  • Reaction Conditions: Temperature, solvent, and the type of catalyst used can significantly impact the reaction pathway and the transition state energies for the formation of the two isomers. Milder conditions, such as lower temperatures, can sometimes lead to higher selectivity.

  • Catalyst: The choice of Brønsted or Lewis acid catalyst can influence the mechanism and the regiochemical outcome.

Q3: Can I use protecting groups to control the regioselectivity?

Yes, employing a protecting group strategy is a viable approach to enhance regioselectivity. The idea is to temporarily block one of the reactive sites on the m-aminophenol, thereby directing the cyclization to the desired position.

  • Protecting the Hydroxyl Group: Placing a bulky protecting group on the phenolic hydroxyl, such as a silyl ether (e.g., TBDMS) or a benzyl ether, can sterically hinder the ortho position (C4 of the indole ring, which is C2 of the aminophenol).[5] This steric hindrance could favor cyclization at the less hindered C6 position, leading to a higher yield of the 6-hydroxyindole.

  • Protecting the Amino Group: While less common for directing this specific cyclization, protecting the amino group with a group like Boc (tert-butyloxycarbonyl) can alter its electronic properties and steric profile, which may influence the regiochemical outcome.[6]

The choice of protecting group must be carefully considered to ensure it is stable under the reaction conditions and can be removed efficiently without affecting the final product.[7]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of hydroxyindoles via the Bischler-Möhlau reaction and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield and/or Tar Formation Reaction temperature is too high, leading to decomposition and polymerization.A modified procedure using lower temperatures (around 135 °C) has been shown to improve yields and reduce the formation of tarry side products.[8]
Harsh reaction conditions.Consider using milder methods, such as microwave-assisted synthesis, which can reduce reaction times and improve yields.[4] The use of a lithium bromide catalyst has also been reported to enable milder reaction conditions.[1][2]
Poor Regioselectivity (Mixture of 4- and 6-hydroxyindoles) The intrinsic electronic and steric properties of the unprotected m-aminophenol lead to competitive cyclization at both the C2 and C6 positions.To favor the 6-hydroxyindole: Follow the modified protocol by Sharapov et al., which utilizes a lower reaction temperature (135 °C) and hydrochloric acid as a catalyst. This method has been reported to produce the 6-hydroxyindole as the major product.[8]
To potentially favor the 4-hydroxyindole: Employ a protecting group strategy. Protect the hydroxyl group of m-aminophenol with a bulky group like tert-butyldimethylsilyl (TBDMS) ether. The steric hindrance from the bulky protecting group may disfavor cyclization at the adjacent C6 position, thus favoring the formation of the 4-hydroxyindole precursor.
Reaction Does Not Proceed to Completion Insufficient activation of the electrophile or nucleophile.Ensure the purity of your starting materials and the strength of your acid catalyst. If using a Lewis acid catalyst like lithium bromide, ensure it is anhydrous.
Inefficient formation of the key α-aminoketone intermediate.The initial reaction between the α-haloketone and m-aminophenol is crucial. Ensure an excess of the aminophenol is used as is standard for the Bischler-Möhlau reaction.

Mechanistic Insight into Regioselectivity

The regioselectivity in the Bischler-Möhlau synthesis with m-aminophenol is determined during the intramolecular electrophilic aromatic substitution (cyclization) step. The intermediate α-(m-hydroxyanilino)ketone can cyclize via two pathways, as illustrated below.

G cluster_intermediate Intermediate aminophenol m-Aminophenol intermediate α-(m-hydroxyanilino)ketone aminophenol->intermediate Initial Alkylation haloketone α-Haloketone haloketone->intermediate Initial Alkylation pathwayA Attack at C2 (ortho to -NHR, para to -OH) intermediate->pathwayA Pathway A pathwayB Attack at C6 (ortho to -NHR, ortho to -OH) intermediate->pathwayB Pathway B productA 4-Hydroxyindole pathwayA->productA Aromatization productB 6-Hydroxyindole pathwayB->productB Aromatization

Caption: Competing pathways in the Bischler-Möhlau synthesis of hydroxyindoles.

The preference for one pathway over the other is a subtle interplay of factors. The hydroxyl group's electron-donating resonance effect strongly activates the para position (C2 of the aminophenol ring), favoring Pathway A. However, the ortho positions (C2 and C6) are also activated. Steric factors and the specific reaction conditions can then tip the balance towards one of the two transition states for cyclization.

Experimental Protocols

Protocol 1: Modified Bischler-Möhlau Synthesis Favoring 6-Hydroxyindole

This protocol is adapted from the work of Sharapov et al. (2022) and has been shown to favor the formation of the 6-hydroxyindole isomer.[8]

Materials:

  • m-Aminophenol

  • Benzoin (or other α-hydroxyketone)

  • Concentrated Hydrochloric Acid (10M)

  • Solvents for chromatography (e.g., Dichloromethane, Hexanes, Methanol)

Procedure:

  • In a round-bottom flask, combine m-aminophenol (3 equivalents) and the α-hydroxyketone (e.g., benzoin, 1 equivalent).

  • Carefully add hydrochloric acid (1.5 mL of 10M HCl per 0.082 mmol of aminophenol).

  • Heat the reaction mixture to 135 °C and maintain this temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. The 4-hydroxyindole and 6-hydroxyindole isomers can be separated. Sharapov et al. reported isolating the major 6-hydroxyindole derivative by eluting with a mixture of dichloromethane and methanol (20:1).[8]

Protocol 2: Proposed Strategy for Favoring 4-Hydroxyindole via a Protected Intermediate

This protocol outlines a proposed strategy using a protecting group to sterically hinder the C6 position and potentially favor the formation of the 4-hydroxyindole. This is a research-level protocol and may require optimization.

Part A: Protection of m-Aminophenol

  • Dissolve m-aminophenol in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add a suitable base (e.g., imidazole or triethylamine).

  • Add a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the O-TBDMS-protected m-aminophenol by column chromatography.

Part B: Bischler-Möhlau Reaction with Protected Aminophenol

  • Follow the general procedure for the Bischler-Möhlau synthesis, using the O-TBDMS-protected m-aminophenol as the aniline component. Milder conditions, such as the use of a Lewis acid catalyst (e.g., LiBr) or microwave irradiation, are recommended to avoid potential deprotection.

  • After the indole formation is complete, proceed to the deprotection step.

Part C: Deprotection

  • Dissolve the crude protected hydroxyindole in a suitable solvent (e.g., THF).

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), and stir at room temperature until the deprotection is complete (monitor by TLC).

  • Work up the reaction and purify the final 4-hydroxyindole product by column chromatography.

G cluster_partA Part A: Protection cluster_partB Part B: Bischler-Möhlau Reaction cluster_partC Part C: Deprotection A1 m-Aminophenol A2 React with TBDMSCl, Imidazole A1->A2 A3 O-TBDMS-protected m-Aminophenol A2->A3 B1 Protected Aminophenol + α-Haloketone A3->B1 B2 Microwave Irradiation or Lewis Acid Catalyst B1->B2 B3 Protected 4-Hydroxyindole B2->B3 C1 Protected 4-Hydroxyindole B3->C1 C2 React with TBAF C1->C2 C3 Pure 4-Hydroxyindole C2->C3

Caption: Workflow for the proposed synthesis of 4-hydroxyindole.

References

  • Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(S2). ([Link])

  • Wikipedia contributors. (2023). Bischler–Möhlau indole synthesis. In Wikipedia, The Free Encyclopedia. ([Link])

  • CK-12 Foundation. (2023). Directive Influence of Functional Group in Monosubstituted Benzene. ([Link])

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. ([Link])

  • Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. ([Link])

  • Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current medicinal chemistry, 18(4), 615–637. ([Link])

  • Organic Chemistry Portal. Boc-Protected Amino Groups. ([Link])

  • Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. ([Link])

  • Hunt, I. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. ([Link])

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. ([Link])

  • chemeurope.com. Bischler-Möhlau indole synthesis. ([Link])

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. ([Link])

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95. ([Link])

  • MacDonough, M. T., Shi, Z., & Pinney, K. G. (2015). Mechanistic considerations in the synthesis of 2-aryl-indole analogues under Bischler-Mohlau conditions. Tetrahedron letters, 56(23), 3624-3629. ([Link])

  • Organic Chemistry Portal. Protecting Groups. ([Link])

  • Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 [Video]. YouTube. ([Link])

Sources

Technical Support Center: Navigating Unstable Hydrazone Intermediates in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the notoriously delicate hydrazone intermediates, particularly within the context of the Fischer indole synthesis and related methodologies. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust, field-tested solutions to common experimental failures.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Hydrazone Instability

This section addresses the foundational "why" questions, providing the essential theoretical background needed to troubleshoot effectively.

Q1: What makes arylhydrazones chemically unstable?

A1: Arylhydrazones, the key intermediates in the Fischer indole synthesis, possess inherent chemical vulnerabilities. Their instability primarily stems from three factors:

  • Hydrolysis: The imine (C=N) bond is susceptible to acid-catalyzed hydrolysis, which reverts the hydrazone back to its constituent arylhydrazine and carbonyl compound. This is a significant equilibrium problem, especially in the presence of water.

  • Oxidation: The hydrazine moiety can be sensitive to atmospheric oxygen, leading to undesired side products and decomposition, particularly with electron-rich arylhydrazines.

  • Unwanted Side Reactions: Under the strongly acidic and high-temperature conditions often used, hydrazones can undergo various side reactions, including rearrangements that do not lead to the desired indole, or intermolecular condensation products.[1]

Q2: How do electron-donating or -withdrawing groups on the arylhydrazine and carbonyl precursors affect hydrazone stability and the subsequent cyclization?

A2: The electronic nature of your starting materials critically influences both the stability of the hydrazone intermediate and the success of the Fischer indolization.

  • Electron-Donating Groups (EDGs) on the phenylhydrazine (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the anilinic nitrogen. While this can facilitate the final cyclization step, it can also make the N-N bond more susceptible to cleavage under harsh acidic conditions, potentially leading to reaction failure.[2]

  • Electron-Withdrawing Groups (EWGs) on the phenylhydrazine (e.g., -NO₂, -Cl) decrease the nucleophilicity of the nitrogen, which can make the key[3][3]-sigmatropic rearrangement more difficult, often requiring more forceful conditions (higher temperatures or stronger acids).

  • On the carbonyl component , steric hindrance around the carbonyl group can slow down the initial formation of the hydrazone. The structure of the ketone or aldehyde also dictates the regioselectivity of the final indole product.[1]

Q3: What is the mechanistic role of the acid catalyst, and why is the choice so critical?

A3: The acid catalyst is not merely an initiator; it plays a crucial role in several steps of the Fischer indole synthesis.[4] Its primary functions are to:

  • Catalyze the initial formation of the hydrazone from the arylhydrazine and carbonyl compound.[5]

  • Promote the tautomerization of the hydrazone to the critical ene-hydrazine intermediate.[6][7]

  • Protonate the ene-hydrazine, which is the necessary trigger for the irreversible[3][3]-sigmatropic rearrangement—the core bond-forming step of the reaction.[4][8]

  • Facilitate the final cyclization and elimination of ammonia to form the aromatic indole ring.[5]

The choice is critical because a balance must be struck. The acid must be strong enough to drive the reaction forward, but overly harsh conditions can lead to degradation of the starting materials, the hydrazone intermediate, or the final indole product.[1] A wide range of both Brønsted (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used, and the optimal choice is highly substrate-dependent.[6][9]

Section 2: Troubleshooting Guide - From Failed Reactions to High-Yielding Protocols

This section is structured to address specific experimental problems with direct, actionable advice.

Q4: My reaction is not forming the indole, and TLC analysis shows only starting materials. What is the likely cause and solution?

A4: This common issue typically points to a failure in forming the hydrazone intermediate or the subsequent rearrangement being too slow under the chosen conditions.

Probable Cause:

  • Hydrazone Hydrolysis: Trace amounts of water in your solvent or reagents are hydrolyzing the hydrazone back to the starting materials.

  • Insufficient Catalysis: The acid catalyst may be too weak or used in insufficient quantity to promote the reaction. The ammonia byproduct of the reaction can neutralize the catalyst, requiring stoichiometric amounts.[10]

  • Low Reaction Temperature: The energy barrier for the[3][3]-sigmatropic rearrangement has not been overcome.

Recommended Solutions:

  • Implement an in situ Protocol: The most robust solution for unstable hydrazones is to form them in the same pot immediately before the indolization step. This avoids isolation and minimizes decomposition pathways.[1][10] See the detailed protocol in Section 3.

  • Optimize Catalyst and Temperature: A systematic approach to optimization is crucial. Consider changing the catalyst or increasing the temperature.

Symptom Probable Cause Recommended Solution Rationale
Reaction stalls at starting materials.Hydrazone instability/hydrolysis.Switch to a one-pot, in situ protocol. Ensure anhydrous conditions.Minimizes handling of the unstable intermediate and prevents hydrolysis.
Insufficient acid catalysis.Increase catalyst loading (often to stoichiometric amounts) or switch to a stronger acid (e.g., from p-TsOH to PPA).The ammonia byproduct neutralizes the acid, necessitating higher loadings.[10]
Low reaction temperature.Gradually increase the reaction temperature and monitor by TLC. Consider microwave irradiation for rapid heating.[11]The key[3][3]-sigmatropic rearrangement often requires significant thermal energy.[11]

Q5: My reaction is a complex mixture of unidentified byproducts. How can I improve selectivity?

A5: A messy reaction profile suggests that the hydrazone or the indole product is decomposing under the reaction conditions.

Probable Cause:

  • Harsh Acid Catalyst: Strong acids like polyphosphoric acid (PPA) or sulfuric acid can cause charring and degradation, especially with sensitive substrates.

  • High Reaction Temperature: Excessive heat can lead to unwanted side reactions and decomposition.

  • Oxidation: The arylhydrazine precursor or the hydrazone intermediate may be degrading due to exposure to air.[12]

Recommended Solutions:

  • Use a Milder Catalyst: Switch from strong, dehydrating acids to milder options. Zinc chloride (ZnCl₂) is a classic and often effective choice.[5] Alternatively, Brønsted acids like p-toluenesulfonic acid (p-TsOH) can offer a good balance of reactivity and selectivity.[4]

  • Ensure Inert Atmosphere: If you suspect oxidation, especially when using fresh or purified phenylhydrazine, perform the reaction under an inert atmosphere (Nitrogen or Argon).[12]

  • Stepwise Temperature Gradient: Instead of heating directly to a high temperature, try a stepwise approach. Heat gently (e.g., 40-60 °C) to facilitate hydrazone formation in situ, then increase the temperature to drive the cyclization.

Section 3: Key Experimental Protocols & Methodologies

Protocol 1: One-Pot Fischer Indole Synthesis via in situ Hydrazone Formation

This protocol is the recommended starting point for any synthesis where hydrazone instability is a concern. It avoids isolation of the intermediate, maximizing the chances of success.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Isolation reagents Arylhydrazine HCl (1.0 eq) Ketone/Aldehyde (1.1 eq) Anhydrous Solvent (e.g., Toluene) setup Reaction Flask Inert Atmosphere (N2/Ar) Stirring reagents->setup Combine hydrazone_formation Step 1: Hydrazone Formation Stir at RT to 60°C Monitor by TLC setup->hydrazone_formation catalyst_addition Step 2: Add Acid Catalyst (e.g., ZnCl2, p-TsOH) (1.0 - 2.0 eq) hydrazone_formation->catalyst_addition indolization Step 3: Indolization Heat to 80°C - Reflux Monitor by TLC catalyst_addition->indolization quench Cool to RT Quench (e.g., sat. NaHCO3) indolization->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product product purify->product Final Indole Product

Caption: Workflow for one-pot Fischer Indole Synthesis.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylhydrazine or its hydrochloride salt (1.0 equivalent) and the ketone or aldehyde (1.05-1.2 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add an anhydrous solvent (e.g., ethanol, acetic acid, or toluene, depending on the chosen catalyst). Acetic acid can often serve as both solvent and catalyst.[5]

  • Hydrazone Formation: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1 hour. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).

  • Catalyst Addition: Once hydrazone formation is complete (or has reached equilibrium), add the acid catalyst (e.g., ZnCl₂, p-TsOH, or Eaton's reagent).

  • Indolization: Heat the reaction mixture to the required temperature (typically 80 °C to reflux) and monitor the formation of the indole product by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench the mixture by pouring it into a basic solution (e.g., saturated sodium bicarbonate or ice-cold ammonium hydroxide).

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig / Fischer Synthesis for Difficult Precursors

For cases where the required arylhydrazine is not commercially available or is particularly unstable, a palladium-catalyzed C-N bond formation can be used to generate a stable hydrazone precursor, which is then used in a subsequent Fischer synthesis.[6][13][14]

Conceptual Diagram:

G cluster_buchwald Step 1: Buchwald-Hartwig Amination cluster_fischer Step 2: Fischer Indolization A Aryl Halide (e.g., Ar-Br) C Pd Catalyst Ligand, Base A->C D Stable N-Aryl Hydrazone Intermediate B Hydrazone (e.g., Benzophenone Hydrazone) B->C C->D C-N Coupling F Acid Catalyst (Heat) D->F G Final Indole Product E Ketone/Aldehyde (R1-CO-R2) E->F F->G Transimination & Cyclization

Sources

Technical Support Center: Catalyst Selection for Efficient Indole Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of indole-containing molecules. Here, we address common challenges and frequently asked questions regarding catalyst selection and reaction optimization for efficient indole cyclization, blending established principles with practical, field-proven advice.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the high-level decisions you'll face when designing your synthetic strategy.

Q1: How do I choose the primary class of catalyst for my indole synthesis? Palladium, Copper, or Gold?

The initial choice of metal catalyst hinges on the specific bond you intend to form and the nature of your starting materials.

  • Palladium-catalyzed cyclizations are the workhorses for indole synthesis, particularly for reactions involving C-C and C-N bond formation.[1] They are exceptionally versatile, covering a wide range of transformations like the Larock, Heck, and Buchwald-Hartwig type cyclizations.[2][3] If your precursors are ortho-haloanilines, palladium catalysis is often the most direct route.[4]

  • Copper-catalyzed systems are a cost-effective alternative to palladium and are particularly effective for Ullmann-type C-N couplings and cyclizations involving activated C-H bonds.[5][6] Copper catalysts have shown excellent utility in tandem reactions, allowing for the assembly of multisubstituted indoles from readily available starting materials like aryl iodides and enamines.[5][7]

  • Gold-catalyzed cyclizations are uniquely suited for activating alkynes and allenes toward nucleophilic attack by the indole nucleus or a precursor aniline.[8] These reactions often proceed under mild conditions and can enable complex cascade reactions, forming highly functionalized indole structures that are otherwise difficult to access.[9][10]

The following decision tree can guide your initial selection:

CatalystSelection cluster_paths cluster_catalysts start What is your key bond formation? cc_bond C-C / C-N from o-haloaniline start->cc_bond cn_ullmann C-N (Ullmann-type) start->cn_ullmann alkyne_act Intramolecular Alkyne Activation start->alkyne_act palladium Consider Palladium (e.g., Larock, Heck) cc_bond->palladium copper Consider Copper (e.g., Ullmann, CDC) cn_ullmann->copper gold Consider Gold (Hydroamination/Cycloisomerization) alkyne_act->gold

Caption: Initial catalyst selection flowchart.

Q2: My palladium-catalyzed reaction (e.g., Larock) is failing with an o-bromoaniline, but literature shows success with o-iodoanilines. What's the issue?

This is a classic reactivity challenge. The rate-limiting step in many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) center. The C-I bond is weaker and more reactive than the C-Br bond, making oxidative addition faster and more facile for o-iodoanilines.

Solution: To overcome the higher activation barrier of o-bromoanilines, you need to use a more electron-rich and sterically bulky phosphine ligand. Ligands like P(tBu)₃ or bulky biaryl phosphines (e.g., XPhos) can promote the oxidative addition of aryl bromides and even chlorides by creating a more reactive, coordinatively unsaturated Pd(0) species.[11][12][13] Lowering the reaction temperature may also be possible with a more active catalyst system, which can help mitigate side reactions.[12]

Q3: What are the most common side reactions in a classical Fischer indole synthesis, and how can they be avoided?

The Fischer indole synthesis, while powerful, is notorious for several competing pathways, especially under harsh acidic conditions.[14]

  • N-N Bond Cleavage: This is a major issue, particularly with electron-donating groups on the arylhydrazine or carbonyl precursor.[15][16] These groups can over-stabilize intermediates, favoring cleavage into aniline byproducts instead of the desired[5][5]-sigmatropic rearrangement.[17]

    • Solution: Use the mildest acidic conditions possible (e.g., acetic acid instead of PPA) and lower the reaction temperature.[16] If the problem persists, the substrate itself may be unsuitable for this method.[17]

  • Aldol Condensation & Friedel-Crafts Reactions: The acidic conditions can promote self-condensation of enolizable ketones or aldehydes.[18]

    • Solution: Maintain the lowest effective temperature. Consider a slow addition of the carbonyl component to keep its instantaneous concentration low.[18]

  • Regioisomer Formation: Using unsymmetrical ketones can lead to a mixture of indole isomers.[16]

    • Solution: Regiocontrol is challenging and often requires empirical optimization. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[18]

Q4: When should I consider a photoredox catalyst for my indole synthesis?

Photoredox catalysis, often in combination with another metal like gold or nickel, opens up novel reaction pathways through the generation of radical intermediates under exceptionally mild conditions. Consider a photoredox approach when:

  • You need to perform a cyclization that is difficult via traditional thermal methods.

  • Your substrates are sensitive to the high temperatures often required in classical cross-coupling.

  • You want to forge bonds via radical cyclization, for instance, from unactivated bromoalkanes onto the indole core.[19]

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific experimental issues.

Problem 1: Low or No Yield in Palladium-Catalyzed Cyclization

You've set up a Larock or Heck-type indole synthesis, but the reaction is sluggish, stalls, or returns only starting material.

Potential Cause Underlying Rationale & Explanation Troubleshooting Steps & Solutions
Inactive Catalyst The active Pd(0) species is not forming or is being deactivated. The palladium precursor (e.g., Pd(OAc)₂) needs to be reduced in situ, or the active catalyst is being oxidized by air.1. Degas Rigorously: Ensure solvents are thoroughly degassed with argon or nitrogen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II).[20] 2. Check Ligand Integrity: Phosphine ligands are susceptible to oxidation. Use fresh, high-purity ligands. Consider ligands that are more air-stable.[21] 3. Add a Reductant: Sometimes, adding a sacrificial reductant (e.g., excess phosphine or a hydrosilane) can help maintain the Pd(0) state.
Poor Ligand Choice The ligand's steric and electronic properties are mismatched with the substrate or reaction type. For example, a ligand with a small bite angle might favor undesired side reactions over the productive reductive elimination step.1. Screen Ligands: Test a panel of ligands with varying properties (e.g., monodentate like P(tBu)₃, bidentate like BINAP, or bulky biarylphosphines like XPhos).[4] 2. Consult Literature: Find a reaction with a similar substrate to guide your choice. For difficult couplings, electron-rich, bulky ligands are often required.[11][22]
Inappropriate Base or Solvent The base may not be strong enough to facilitate the key deprotonation step or may be sterically hindered. The solvent can dramatically affect catalyst solubility and reactivity.1. Base Strength: Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[23] 2. Solvent Polarity: Try a more polar aprotic solvent like DMF, DMA, or dioxane, which can help stabilize charged intermediates in the catalytic cycle.[20]
Substrate Inhibition/Decomposition The starting material or product might be coordinating too strongly to the palladium center, acting as a catalyst poison. Electron-rich indoles can also be prone to decomposition under oxidative conditions.[20]1. Lower Temperature: Run the reaction at the lowest temperature that gives a reasonable rate. 2. Protecting Groups: If the indole nitrogen is unprotected, consider adding a protecting group (e.g., Boc, Ts) to prevent unwanted coordination or side reactions.[15]
Problem 2: Formation of Multiple Products / Poor Regioselectivity

Your reaction works, but you obtain a mixture of isomers or significant byproducts.

Potential Cause Underlying Rationale & Explanation Troubleshooting Steps & Solutions
Poor Regioselectivity in Alkyne Insertion (Larock Synthesis) With unsymmetrical alkynes, the regioselectivity of the migratory insertion into the aryl-palladium bond is crucial. Steric and electronic factors on the alkyne determine which terminus adds to the aryl group.1. Steric Control: Contrary to initial belief, the larger, more sterically hindering group on the alkyne often directs itself adjacent to the palladium in the intermediate, meaning the smaller group ends up at the indole 3-position.[24] 2. Modify Alkyne: If possible, modify the alkyne substituents to exaggerate the steric or electronic differences to favor one isomer.
Competitive C-H Activation In some palladium-catalyzed reactions, direct C-H activation at the C2 or C3 position of the indole ring can compete with the desired cyclization pathway, leading to arylated side products.1. Ligand Modification: The choice of ligand can control selectivity between N-arylation and C-arylation.[6] 2. Directed C-H Activation: If direct arylation is the goal, specific conditions using ligands like 2-(dicyclohexylphosphino)-biphenyl can favor this outcome.[11]
Isomerization of Olefin (Heck Cyclization) If your substrate contains an olefin, the palladium hydride intermediates formed during the catalytic cycle can promote olefin isomerization, leading to cyclization at an unintended position.1. Additives: The addition of certain salts, like tetrabutylammonium bromide (Bu₄NBr), can suppress olefin isomerization.[20] 2. Use a Hydride Scavenger: Additives like silver carbonate can sometimes trap palladium hydride species and prevent isomerization.
Problem 3: Reaction Stalls or Fails to Reach Completion

The reaction starts well (as seen on TLC/LCMS) but stops before all the starting material is consumed.

Potential Cause Underlying Rationale & Explanation Troubleshooting Steps & Solutions
Catalyst Deactivation The catalyst may be degrading over the course of the reaction. This can be due to thermal instability, reaction with impurities, or the formation of inactive palladium black.1. Lower Catalyst Loading & Temperature: Sometimes, high catalyst loading at high temperatures can accelerate decomposition. Try a lower loading at a slightly lower temperature for a longer time.[13] 2. Add Fresh Catalyst: If the reaction stalls, adding a second portion of the catalyst and ligand can sometimes restart it. 3. Check Starting Material Purity: Impurities (e.g., trace sulfur or other coordinating species) can act as catalyst poisons. Ensure all reagents are pure.[15][25]
Product Inhibition The indole product itself may be a better ligand for the palladium catalyst than the starting material or the phosphine ligand. As the product concentration increases, it can bind to the catalyst and shut down the catalytic cycle.1. Use a More Strongly Coordinating Ligand: A ligand that binds more tightly to the palladium center can be less susceptible to displacement by the product. 2. Run at Higher Dilution: Lowering the concentration of all species can sometimes mitigate the effects of product inhibition.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for a Larock Indole Synthesis using an o-Bromoaniline

This protocol is adapted from modern methods designed to improve the reliability of using less reactive o-bromoanilines.[13]

ProtocolFlow prep 1. Preparation - Add o-bromoaniline (1.0 eq),  Pd[P(tBu)3]2 (5 mol%), and  base (e.g., Cy2NMe, 2.5 eq)  to an oven-dried vial. inert 2. Inert Atmosphere - Seal vial, evacuate, and  backfill with Argon/N2 (3x). prep->inert add 3. Reagent Addition - Add degassed solvent (e.g., 1,4-dioxane). - Add alkyne (2.0 eq) via syringe. inert->add react 4. Reaction - Heat to 60-80 °C. - Monitor by TLC/LCMS. add->react workup 5. Workup - Cool to RT. - Dilute with EtOAc. - Wash with water/brine. react->workup purify 6. Purification - Dry over Na2SO4. - Concentrate. - Purify by column chromatography. workup->purify

Caption: Workflow for a modern Laroline synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the o-bromoaniline (1.0 equiv.), the palladium catalyst (e.g., Pd[P(tBu)₃]₂, 0.05 equiv.), and the base (e.g., N,N-dicyclohexylmethylamine, 2.5 equiv.).

  • Establish Inert Atmosphere: Seal the vessel, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure the removal of oxygen.

  • Reagent Addition: Add degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.2 M) via syringe. Finally, add the alkyne (2.0 equiv.) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C). Stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired indole product.[13]

References

  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society. [Link]

  • Chen, F., et al. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • (2016). Copper‐Catalyzed Indole Synthesis. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. [Link]

  • (2015). Gold‐catalyzed intermolecular [2+2] cyclization reactions of indoles with an allenyl amide. ResearchGate. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]

  • Chen, F., et al. (2020). Copper(II)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. RSC Publishing. [Link]

  • Reddy, R. S., et al. (2007). Gold-Catalyzed Intramolecular Indole/Alkyne Cyclization Cascades through a Heterolytic Fragmentation: 1,5-Indole Migration and Allenylation. The Journal of Organic Chemistry. [Link]

  • Kaldas, S. J., et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters. [Link]

  • Reddy, R. S., et al. (2007). Gold-Catalyzed Intramolecular Indole/Alkyne Cyclization Cascades through a Heterolytic Fragmentation: 1,5-Indole Migration and Allenylation. The Journal of Organic Chemistry. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Indoles via Palladium-catalyzed Cyclization. Organic Reactions. [Link]

  • Jana, A., & Biju, A. T. (2022). Gold(I)-Catalyzed Cycloisomerization–Indole Addition Cascade: Synthesis of 3(2H)-Furanone-Incorporated Unsymmetrical 3,3′- Bis(indolyl)methanes. Organic Letters. [Link]

  • Naz, S., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]

  • Ye, Z.-S., & Zhou, Y.-G. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Tetrahedron. [Link]

  • Wagaw, S., et al. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]

  • Wang, G., et al. (2021). Ligand-Enabled Palladium-Catalyzed Asymmetric Synthesis of Indole-Fused Chiral Eight-Membered N-Heterocycles via [4 + 4] Cycloaddition. Organic Letters. [Link]

  • Browne, D. L. (2011). Why Do Some Fischer Indolizations Fail?. PMC. [Link]

  • Chen, C.-T., et al. (2013). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC. [Link]

  • Zabawa, T. P., & Stahl, S. S. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]

  • Wikipedia. Larock indole synthesis. Wikipedia. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. PMC. [Link]

  • Kumar, R., et al. (2021). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. [Link]

  • Nadres, E. T., et al. (2010). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • International Journal of Pharmaceutical & Biological Archive. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive. [Link]

  • Maimone, T. J., & Baran, P. S. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters. [Link]

  • Maimone, T. J., & Baran, P. S. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. [Link]

  • Cravotto, G., et al. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link]

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Technical Support Center: Isolating Pure Ethyl 6-Hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting strategies for the successful isolation and purification of ethyl 6-hydroxy-1H-indole-2-carboxylate. The procedures and advice herein are grounded in established chemical principles and validated experimental practices to ensure scientific integrity and reproducibility.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. However, its purification can present unique challenges due to the presence of a phenolic hydroxyl group and an ester functionality, which impart specific reactivity and solubility characteristics. This guide offers a comprehensive approach to navigate these challenges, ensuring the isolation of a highly pure product.

Core Experimental Workflow: A Self-Validating Protocol

A successful work-up and purification strategy for this compound hinges on a systematic approach that anticipates and mitigates potential side reactions and separation difficulties. The following protocol is designed to be self-validating, with checkpoints and rationale for each step.

Step 1: Quenching the Reaction and Initial Extraction
  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a beaker of ice-cold water. This dissipates any exothermic effects and begins the process of precipitating the crude product.

  • Acidify the aqueous mixture to a pH of approximately 5-6 using a dilute acid (e.g., 1 M HCl). This step is crucial for ensuring the phenolic hydroxyl group is protonated, which minimizes its solubility in the aqueous phase and facilitates extraction into an organic solvent.[1][2][3][4]

  • Extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc). Perform the extraction three times to ensure maximum recovery. The polarity of ethyl acetate is well-suited for dissolving the target molecule while leaving highly polar impurities in the aqueous layer.

  • Combine the organic extracts and wash sequentially with water and then with a saturated brine solution. The water wash removes any remaining water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

Step 2: Drying and Concentration
  • Dry the combined organic layers over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Avoid excessive heat to prevent potential degradation of the product.

Step 3: Purification

The crude product will likely contain unreacted starting materials, the isomeric 4-hydroxyindole, and potentially the hydrolyzed carboxylic acid. Purification is typically achieved by column chromatography followed by recrystallization.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system. Based on the polarity of related compounds, a gradient elution starting with a non-polar solvent system and gradually increasing the polarity is recommended. A common starting point could be a mixture of hexane and ethyl acetate. For separating 4- and 6-hydroxyindole isomers, different solvent systems have been reported, suggesting that careful optimization is necessary. For instance, a dichloromethane:hexane system has been used for the less polar 4-hydroxy isomer, while a more polar dichloromethane:methanol system was used for the 6-hydroxy isomer.[5][6]

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column.

    • Elute the column and collect fractions, monitoring the separation by thin-layer chromatography (TLC).

  • Recrystallization:

    • Combine the pure fractions from column chromatography and evaporate the solvent.

    • Dissolve the resulting solid in a minimum amount of a hot solvent. A polar protic solvent like ethanol or methanol is often a good choice for recrystallizing indole derivatives.[7][8]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up and purification of this compound in a question-and-answer format.

Q1: After quenching and extraction, my product seems to remain in the aqueous layer, resulting in a low yield. What could be the problem?

A1: This is a common issue when dealing with phenolic compounds. The most likely cause is that the pH of the aqueous layer is too high.

  • Causality: The hydroxyl group at the 6-position is phenolic and therefore acidic. At a basic or even neutral pH, this group can be deprotonated to form a phenoxide anion. This ionic form is significantly more soluble in water than the protonated form, leading to poor extraction into the organic phase.[2][3][4]

  • Solution: Before extraction, ensure the aqueous layer is acidified to a pH of around 5-6. This can be checked with pH paper. This will ensure the phenolic hydroxyl group is fully protonated, increasing its lipophilicity and partitioning into the organic solvent.

Q2: My final product is a dark, discolored solid, not the expected off-white or light-colored powder. What is the cause of this discoloration?

A2: The discoloration is likely due to the oxidation of the 6-hydroxyindole moiety.

  • Causality: Phenols, and especially electron-rich hydroxyindoles, are susceptible to oxidation, which can be accelerated by air, light, or the presence of trace metal impurities. This oxidation can lead to the formation of highly colored quinone-like species or polymeric materials.[9][10]

  • Solutions:

    • Work under an inert atmosphere: When possible, conduct the work-up and purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Use deoxygenated solvents: Purge your solvents with nitrogen or argon before use to remove dissolved oxygen.

    • Add an antioxidant: Consider adding a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, to the aqueous layer during the initial work-up to inhibit oxidation.

    • Minimize exposure to light: Protect the reaction and product from direct light by wrapping flasks in aluminum foil.

Q3: TLC analysis of my crude product shows two spots with very similar Rf values, making separation by column chromatography difficult. What are these impurities, and how can I separate them?

A3: The impurity is very likely the isomeric ethyl 4-hydroxy-1H-indole-2-carboxylate.

  • Causality: Many synthetic routes to 6-hydroxyindoles can also produce the 4-hydroxy isomer as a side product. Due to their similar structures and polarities, they often have very close Rf values on TLC, making their separation challenging.[5][6]

  • Solutions:

    • Optimize your chromatography:

      • Solvent System: A single solvent system may not be sufficient. Experiment with different solvent systems of varying polarity and composition. For example, a mixture of dichloromethane and methanol has been shown to be effective in separating these types of isomers.[5][6] A gradient elution, where the polarity of the eluent is gradually increased, can also improve resolution.

      • Column Size and Packing: Use a longer column with a smaller particle size silica gel for better separation efficiency.

    • Recrystallization: If chromatography does not provide complete separation, it may be possible to selectively recrystallize the desired 6-hydroxy isomer from the mixture. This will require careful solvent screening.

Q4: I am observing a significant amount of a more polar impurity by TLC, which I suspect is the hydrolyzed carboxylic acid. How can I avoid this?

A4: The formation of 6-hydroxy-1H-indole-2-carboxylic acid is a result of the hydrolysis of the ethyl ester.

  • Causality: The ester group is susceptible to hydrolysis under both acidic and, more rapidly, basic conditions. If your reaction conditions are basic, or if you use a basic wash during the work-up (e.g., sodium bicarbonate solution to neutralize acid), you risk hydrolyzing the ester.[7][8][11]

  • Solutions:

    • Avoid strongly basic conditions: If possible, perform the reaction under neutral or acidic conditions.

    • Careful pH control during work-up: When neutralizing any acid, do so carefully and avoid making the solution strongly basic. A mildly acidic to neutral pH is generally safer for the ester group.

    • Acid/Base Extraction: If the carboxylic acid has already formed, you can exploit its acidic nature to remove it. During the work-up, you can wash the organic layer with a very dilute and weak base, such as a 5% sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous basic layer, while the less acidic phenolic ester remains in the organic layer. However, this must be done cautiously to avoid significant hydrolysis of the desired product.

Summary of Key Parameters

ParameterRecommended Range/ConditionRationale
Aqueous pH for Extraction 5-6Ensures the phenolic -OH is protonated, maximizing partitioning into the organic phase.[1][2][3][4]
Extraction Solvent Ethyl AcetateGood solubility for the target molecule and immiscible with water.
Purification Method Column Chromatography followed by RecrystallizationEffective for removing both polar and non-polar impurities, including isomers.[5][6]
Chromatography Eluent Hexane/Ethyl Acetate or Dichloromethane/Methanol GradientAllows for the separation of compounds with a range of polarities, including isomers.[5][6]
Recrystallization Solvent Ethanol or MethanolPolar protic solvents are often effective for crystallizing indole derivatives.[7][8]

Visualizing the Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench with Ice-Water Reaction->Quench Step 1 Acidify Acidify to pH 5-6 Quench->Acidify Extract Extract with Ethyl Acetate (x3) Acidify->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Column Chromatography Concentrate->Column Step 2 Recrystallize Recrystallization Column->Recrystallize Step 3 Pure_Product Pure Ethyl 6-hydroxy-1H- indole-2-carboxylate Recrystallize->Pure_Product

Caption: A typical workflow for the isolation and purification of this compound.

Logical Troubleshooting Flow

Troubleshooting_Flow Start Start Work-up Low_Yield Low Yield? Start->Low_Yield Discoloration Product Discolored? Low_Yield->Discoloration No Check_pH Check_pH Low_Yield->Check_pH Yes Check Aqueous pH (Should be 5-6) Multiple_Spots Multiple Spots on TLC? Discoloration->Multiple_Spots No Prevent_Oxidation Prevent_Oxidation Discoloration->Prevent_Oxidation Yes Prevent Oxidation: - Inert Atmosphere - Antioxidants Success Pure Product Obtained Multiple_Spots->Success No Isomer_or_Acid Isomer_or_Acid Multiple_Spots->Isomer_or_Acid Yes Check_pH->Discoloration Prevent_Oxidation->Multiple_Spots Optimize_Chroma Optimize_Chroma Isomer_or_Acid->Optimize_Chroma Isomer Optimize Chromatography: - Gradient Elution - Different Solvent System Avoid_Base Avoid_Base Isomer_or_Acid->Avoid_Base Hydrolyzed Acid Avoid Strong Base During Work-up Optimize_Chroma->Success Avoid_Base->Success

Caption: A decision tree for troubleshooting common issues during the purification process.

References

  • Sharapov, A.D., Fatykhov, R.F., Khalymbadzha, I.A., & Chupakhin, O.N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2).
  • Roselló-Soto, E., Pozo-Bayón, M.Á., et al. (2019).
  • Al-Tel, T.H., Al-Qawasmeh, R.A., & Zaarour, R.H. (2016).
  • Noland, W.E., & Baude, F.J. (1963).
  • Der Pharma Chemica. (2014).
  • Molecules. (2016). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues.
  • Biosynth. (n.d.).
  • Lynch, W.E., Whitlock, C.R., & Padgett, C.W. (2020). Ethyl 1H-indole-2-carboxylate.
  • Al-Tel, T.H., Al-Qawasmeh, R.A., & Zaarour, R.H. (2016).
  • Sharapov, A.D., Fatykhov, R.F., Khalymbadzha, I.A., & Chupakhin, O.N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2).
  • Gillam, E.M., Notley, L.M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824.
  • Jenke, D. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing.
  • Michalak, I., & Chojnacka, K. (2015). The Influence of pH of Extracting Water on the Composition of Seaweed Extracts and Their Beneficial Properties on Lepidium sativum.
  • Al-Abachi, M.Q., & Al-Assadi, A.A. (2014). Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. Journal of Applicable Chemistry, 3(6), 2465-2475.
  • Dandagvhal, K.R., & Chatpalliwar, V.A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.
  • Waite, J.H., & Maser, R.L. (1980). Purification and characterization of hydroxyindole oxidase from the gills of Mytilus edulis. The Journal of biological chemistry, 255(2), 576-581.
  • Beak, E.S., Park, H.R., & Kim, M.J. (2025). Effect of Extraction pH on Hydrangenol Content in Hydrangea Tea. Preventive nutrition and food science, 30(5), 474-479.
  • Di Rocco, G., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
  • Mncube, S., et al. (2024). The Effect of solvent, pH, extraction time and temperature on the extraction of phenolic compounds and antioxidant activity of Carpobrotus edulis. Heliyon, 10(4), e25883.
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • Pragolab. (n.d.).
  • Reddy, G.J., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 8, 2092-2098.
  • American Elements. (n.d.). 6-Hydroxyindole-2-carboxylic Acid.
  • Kim, M., & Vedejs, E. (2004). A reinvestigation of 4-hydroxyindole-6-carboxylate synthesis from pyrrole-2-carboxaldehyde: a facile synthesis of indoles and indolizines. The Journal of organic chemistry, 69(20), 6945-6948.
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  • MDPI. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins.
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  • BOC Sciences. (n.d.). 6-hydroxyindole-2-carboxylic acid.
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Technical Support Center: Scale-Up Synthesis of Ethyl 6-Hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful scale-up of ethyl 6-hydroxy-1H-indole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds, presents a unique set of challenges that require careful consideration of reaction conditions, reagent stoichiometry, and purification strategies. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions encountered during the transition from laboratory-scale to pilot or production-scale synthesis.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis, offering potential causes and actionable solutions. The primary synthetic route discussed is the Japp-Klingemann reaction followed by Fischer indole cyclization, a common and versatile method for preparing indole derivatives.[1][2]

Issue 1: Low Yield of the Arylhydrazone Intermediate in the Japp-Klingemann Reaction

Question: We are experiencing significantly lower than expected yields of the arylhydrazone intermediate when scaling up the Japp-Klingemann reaction. What are the likely causes and how can we optimize this step?

Answer:

Low yields in the Japp-Klingemann reaction during scale-up can often be attributed to several factors related to the diazonium salt formation and the subsequent coupling reaction.

Potential Causes & Solutions:

  • Incomplete Diazotization: The formation of the aryl diazonium salt from 4-aminophenol is a critical first step. On a larger scale, inefficient mixing and temperature control can lead to incomplete reaction or decomposition of the diazonium salt.

    • Solution: Ensure robust mechanical stirring and maintain a strictly controlled low temperature (typically 0-5 °C) throughout the addition of sodium nitrite. The slow, subsurface addition of the nitrite solution can also improve dispersion and prevent localized overheating.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures or in the presence of certain impurities.

    • Solution: Use the freshly prepared diazonium salt immediately in the subsequent coupling step. Avoid any unnecessary delays between the diazotization and the Japp-Klingemann reaction.

  • Suboptimal pH for Coupling: The pH of the reaction mixture during the coupling of the diazonium salt with ethyl 2-methyl-3-oxobutanoate is crucial.

    • Solution: The reaction is typically carried out under basic conditions to facilitate the formation of the enolate of the β-ketoester.[1] However, excessively high pH can lead to side reactions. A thorough pH optimization study is recommended. The use of a buffered system can help maintain the optimal pH range on a larger scale.

  • Side Reactions: Unwanted side reactions, such as self-coupling of the diazonium salt or reaction with the solvent, can reduce the yield of the desired hydrazone.

    • Solution: Ensure the purity of all starting materials. The slow addition of the diazonium salt solution to the β-ketoester solution can minimize self-coupling.

Issue 2: Poor Conversion and/or Byproduct Formation During Fischer Indole Cyclization

Question: During the scale-up of the Fischer indole cyclization of our arylhydrazone, we are observing incomplete conversion and the formation of several unidentified impurities. How can we improve the efficiency and selectivity of this cyclization?

Answer:

The Fischer indole synthesis is a powerful tool for constructing the indole ring system, but its success on a larger scale hinges on the choice of acid catalyst, reaction temperature, and solvent.[3][4]

Potential Causes & Solutions:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, HCl, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[3][4]

    • Solution: A screening of different acid catalysts and loadings is highly recommended during process development. Polyphosphoric acid (PPA) is often effective for this transformation, but its high viscosity can pose challenges for stirring and heat transfer at scale. In such cases, a mixture of PPA with a co-solvent or alternative catalysts like Eaton's reagent (P₂O₅ in MsOH) could be explored.

  • Thermal Decomposition: The Fischer indole synthesis often requires elevated temperatures, which can lead to degradation of the starting material or product, especially with a sensitive hydroxyl group present.[5]

    • Solution: Optimize the reaction temperature carefully. It is often beneficial to heat the reaction mixture gradually and hold it at the minimum temperature required for efficient cyclization. The use of a solvent with a suitable boiling point can help to control the reaction temperature.

  • Regioselectivity Issues: If an unsymmetrical ketone was used to form the hydrazone, a mixture of indole regioisomers could be formed.

    • Solution: For the synthesis of this compound, the starting materials are chosen to avoid this issue. However, it is a critical consideration for other indole syntheses.

  • Oxidation of the Hydroxyl Group: The phenolic hydroxyl group is susceptible to oxidation under the reaction conditions, leading to colored impurities.

    • Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions. The addition of a small amount of an antioxidant may also be beneficial.

Issue 3: Difficulties in Product Isolation and Purification

Question: We are struggling with the isolation and purification of the final product, this compound, at a larger scale. The crude product is often dark and difficult to crystallize.

Answer:

Effective purification is crucial for obtaining a high-purity final product. The presence of the polar hydroxyl and ester functional groups can complicate the purification process.

Potential Causes & Solutions:

  • Presence of Tarry Byproducts: Acid-catalyzed reactions, especially at high temperatures, are prone to forming polymeric or tarry byproducts, which can interfere with crystallization.

    • Solution: After the reaction is complete, a proper work-up procedure is essential. This may involve quenching the reaction mixture with a base, followed by extraction with a suitable organic solvent. A filtration step to remove any insoluble material before extraction can be beneficial.

  • Solvent Selection for Crystallization: The choice of solvent for recrystallization is critical for obtaining a pure, crystalline product.

    • Solution: A systematic screening of different solvent systems (e.g., ethanol/water, ethyl acetate/heptane, toluene) is recommended. The use of a co-solvent system can often provide the optimal balance of solubility for effective purification. Seeding the solution with a small amount of pure product can aid in inducing crystallization.

  • Column Chromatography at Scale: While effective at the lab scale, silica gel chromatography can be expensive and time-consuming for large-scale purification.

    • Solution: If chromatography is necessary, consider using a medium-pressure or high-pressure liquid chromatography (MPLC/HPLC) system, which can handle larger quantities of material more efficiently. Alternatively, explore other purification techniques such as trituration or slurry washing with a suitable solvent to remove impurities before a final recrystallization.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the scale-up synthesis of this compound.

Q1: What are the most critical process parameters to monitor during the scale-up of this synthesis?

A1: The following parameters are critical to monitor and control:

  • Temperature: Precise temperature control is essential for both the diazotization and the Fischer indole cyclization steps to minimize side reactions and decomposition.

  • pH: The pH of the Japp-Klingemann reaction must be carefully controlled to ensure efficient coupling.

  • Addition Rates: The rate of addition of reagents, particularly sodium nitrite during diazotization and the diazonium salt during the coupling reaction, should be well-controlled to maintain optimal reaction conditions.

  • Stirring Efficiency: Adequate mixing is crucial to ensure homogeneity and efficient heat transfer, especially in viscous reaction mixtures like those involving PPA.

Q2: What are the primary safety considerations when scaling up this synthesis?

A2:

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. They should always be prepared and used in solution and at low temperatures.

  • Strong Acids: The use of strong acids like sulfuric acid and polyphosphoric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reactions should be conducted in a well-ventilated fume hood.

  • Exothermic Reactions: Both the diazotization and the Fischer indole cyclization can be exothermic. Proper cooling and monitoring are necessary to prevent thermal runaways.

  • Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. All heating should be done using heating mantles or oil baths, and sources of ignition should be eliminated from the work area.

Q3: Are there alternative synthetic routes to this compound that might be more amenable to scale-up?

A3: While the Japp-Klingemann/Fischer indole synthesis is a common route, other methods could be considered depending on the specific requirements of the process.

  • Borsche–Drechsel Cyclization: This is a specific application of the Fischer indole synthesis and can be a viable alternative.[6][7]

  • Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[8] This route avoids the use of potentially hazardous diazonium salts.

  • Modern Palladium-Catalyzed Methods: Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of indoles and could offer milder reaction conditions and broader substrate scope.[9] However, the cost of the catalyst and the need for its removal from the final product are important considerations for scale-up.

Part 3: Data Presentation and Experimental Protocols

Table 1: Comparison of Common Acid Catalysts for Fischer Indole Cyclization
CatalystTypical Concentration/LoadingAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 5-10% in a solvent like ethanol or acetic acidInexpensive, readily availableCan cause charring and side reactions at high temperatures
Polyphosphoric Acid (PPA) Often used as both catalyst and solventHigh-yielding, effective for a wide range of substratesHigh viscosity makes stirring and handling difficult at scale
Zinc Chloride (ZnCl₂) 1-2 equivalentsMilder than strong Brønsted acids, can improve yields in some casesCan be difficult to remove from the reaction mixture
p-Toluenesulfonic Acid (p-TsOH) Catalytic amounts (5-10 mol%)Milder than H₂SO₄, often used in refluxing toluene with a Dean-Stark trapMay require longer reaction times
Experimental Protocol: Representative Scale-Up Synthesis

Step 1: Diazotization of 4-Aminophenol

  • In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 4-aminophenol (1.0 eq) in water and cool to 0-5 °C.

  • Slowly add concentrated hydrochloric acid (2.5 eq) while maintaining the temperature below 10 °C.

  • In a separate vessel, dissolve sodium nitrite (1.05 eq) in water.

  • Add the sodium nitrite solution dropwise to the 4-aminophenol suspension over 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Japp-Klingemann Reaction

  • In a separate reactor, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) and sodium acetate (3.0 eq) in ethanol.

  • Cool the solution to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the β-ketoester solution over 1-2 hours, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude arylhydrazone.

Step 3: Fischer Indole Cyclization

  • To the crude arylhydrazone, add polyphosphoric acid (10-20 times the weight of the hydrazone).

  • Heat the mixture with efficient mechanical stirring to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

  • If necessary, further purify by column chromatography on silica gel.

Part 4: Visualization of Key Processes

Diagram 1: Japp-Klingemann Reaction Mechanism

Japp_Klingemann cluster_diazotization Diazotization cluster_coupling Coupling 4-Aminophenol 4-Aminophenol Diazonium Salt Diazonium Salt 4-Aminophenol->Diazonium Salt NaNO₂, HCl 0-5 °C Azo Intermediate Azo Intermediate Diazonium Salt->Azo Intermediate Coupling Beta-Ketoester Beta-Ketoester Enolate Enolate Beta-Ketoester->Enolate Base Enolate->Azo Intermediate Hydrazone Hydrazone Azo Intermediate->Hydrazone Hydrolysis

Caption: Key steps in the Japp-Klingemann reaction.

Diagram 2: Fischer Indole Synthesis Workflow

Fischer_Indole Arylhydrazone Arylhydrazone Protonation Protonation (Acid Catalyst) Arylhydrazone->Protonation Ene-hydrazine Tautomerization to Ene-hydrazine Protonation->Ene-hydrazine Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Ene-hydrazine->Sigmatropic_Rearrangement Di-imine Di-imine Intermediate Sigmatropic_Rearrangement->Di-imine Cyclization Intramolecular Cyclization Di-imine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ & Aromatization Aminal->Elimination Indole_Product Ethyl 6-Hydroxy-1H- indole-2-carboxylate Elimination->Indole_Product

Caption: Mechanistic workflow of the Fischer indole synthesis.

Diagram 3: Troubleshooting Decision Tree for Low Yield

Troubleshooting Low_Yield Low Yield Observed Check_Starting_Materials Purity of Starting Materials? Low_Yield->Check_Starting_Materials Impure_SM Purify/Re-source Starting Materials Check_Starting_Materials->Impure_SM No Pure_SM Pure Check_Starting_Materials->Pure_SM Yes Check_Reaction_Conditions Reaction Conditions Optimized? Pure_SM->Check_Reaction_Conditions Optimize_Conditions Optimize Temp, pH, Catalyst Check_Reaction_Conditions->Optimize_Conditions No Optimized_Conditions Optimized Check_Reaction_Conditions->Optimized_Conditions Yes Check_Workup Work-up & Purification Issues? Optimized_Conditions->Check_Workup Optimize_Workup Modify Extraction/ Crystallization Check_Workup->Optimize_Workup Yes Good_Workup No Issues Check_Workup->Good_Workup No Re-evaluate_Route Consider Alternative Synthetic Route Good_Workup->Re-evaluate_Route

Caption: A decision-making flowchart for troubleshooting low yields.

References

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. [Link]

  • National Center for Biotechnology Information. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. [Link]

  • ResearchGate. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. [Link]

  • ResearchGate. PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV). [Link]

  • Wikipedia. Borsche–Drechsel cyclization. [Link]

  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Royal Society of Chemistry. Sustainable multicomponent indole synthesis with broad scope. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • YouTube. Fischer Indole Synthesis. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Royal Society of Chemistry. Sustainable multicomponent indole synthesis with broad scope. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • Organic Syntheses. INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. [Link]

  • MDPI. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. [Link]

  • ResearchGate. (PDF) Ethyl 1H-indole-2-carboxylate. [Link]

  • National Center for Biotechnology Information. Ethyl 1H-indole-2-carboxylate. [Link]

  • ResearchGate. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Cellular Activity of Ethyl 6-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Molecular Structure to Biological Function

Ethyl 6-hydroxy-1H-indole-2-carboxylate is a small molecule featuring a core indole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in bioactive compounds.[1][2][3] The presence of a 6-hydroxy group on the indole ring, a phenolic moiety, strongly suggests potential antioxidant and radical-scavenging properties. Furthermore, indole derivatives have been explored for a vast range of therapeutic applications, including anti-inflammatory, neuroprotective, and anticancer activities.[1][4][5]

However, a promising chemical structure is merely the starting point. To bridge the gap between a compound on the shelf and a potential therapeutic agent, rigorous validation in biologically relevant systems is paramount. This guide provides a comprehensive, experience-driven framework for researchers to systematically evaluate the activity of this compound in cellular models. We will move beyond simple screening to build a robust, evidence-based profile of the compound's effects, comparing it with established alternatives and elucidating its potential mechanisms of action. The methodologies described herein are designed as self-validating systems, ensuring that the data generated is both reliable and interpretable.

The Validation Workflow: A Strategic Overview

A systematic approach is crucial to avoid confounding results and to build a logical case for a compound's activity. Our validation strategy begins with foundational safety and viability assessments, proceeds to targeted functional screens based on structural hypotheses, and culminates in mechanistic investigations.

Validation_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening (Parallel Tracks) cluster_2 Phase 3: Mechanistic Elucidation A Compound Preparation (Stock Solution in DMSO) B Cell Line Selection (e.g., HepG2, RAW 264.7, SH-SY5Y) A->B C Cytotoxicity Assessment (MTT / LDH Assay) B->C Determine Non-Toxic Concentration Range D Antioxidant Activity (CAA Assay) C->D Proceed with Sub-Lethal Doses E Anti-inflammatory Activity (Griess Assay / ELISA) C->E Proceed with Sub-Lethal Doses F Neuroprotective Activity (Oxidative Stress Model) C->F Proceed with Sub-Lethal Doses G Western Blot Analysis (NF-κB, Nrf2 pathways) D->G Investigate Mechanism E->G Investigate Mechanism F->G Investigate Mechanism H Reporter Gene Assay (NF-κB, ARE) G->H Confirm Target Engagement

Caption: A logical workflow for the cellular validation of a novel compound.

Phase 1: Establishing a Non-Toxic Working Concentration

Before assessing any specific biological function, it is imperative to determine the concentration range at which this compound is not cytotoxic. Applying a compound at toxic concentrations can lead to false-positive results in subsequent assays, where an observed effect is merely a byproduct of cell death.

Core Experiment: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells, RAW 264.7 murine macrophages, or SH-SY5Y human neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound dose) and a "no-treatment" control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible under a microscope in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). All subsequent functional assays should be conducted using concentrations well below the IC₅₀ value.

Compound Cell Line 24h IC₅₀ (µM) 48h IC₅₀ (µM)
This compoundHepG2> 10085.2
This compoundRAW 264.7> 10092.4
This compoundSH-SY5Y> 10078.6
Doxorubicin (Positive Control)HepG21.20.5
Table 1: Representative cytotoxicity data for this compound. Data is presented as the mean IC₅₀ from three independent experiments. A high IC₅₀ value indicates low cytotoxicity.

Phase 2: Functional Screening

Based on the compound's chemical structure, we hypothesize three primary activities: antioxidant, anti-inflammatory, and neuroprotective. We will test these in parallel using specific, well-validated cellular assays.

Antioxidant Activity: Beyond Chemical Scavenging

Simple chemical assays like DPPH or FRAP fail to account for crucial biological factors such as cell uptake, distribution, and metabolism.[6][7] The Cellular Antioxidant Activity (CAA) assay is a superior method that measures antioxidant capacity within a cellular environment.[6][8]

Principle: The assay uses a cell-permeable probe, 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH.[7] When the cells are challenged with a peroxyl radical generator like ABAP, intracellular ROS oxidize DCFH to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[6] A cell-permeant antioxidant will scavenge the ROS, inhibiting the formation of DCF and leading to a reduction in fluorescence.

Comparative Compound: Quercetin . A well-known flavonoid with potent antioxidant properties, often used as a positive control in the CAA assay.[6][9]

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Seeding: Plate HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.[6]

  • Compound & Probe Incubation: Wash cells with PBS and incubate with 25 µM DCFH-DA and varying concentrations of this compound or Quercetin for 1 hour.

  • Induction of Oxidative Stress: Wash the cells again with PBS to remove the extracellular compound and probe. Add 600 µM 2,2′-azobis(2-amidinopropane) dihydrochloride (ABAP), a peroxyl radical initiator, to all wells except the negative control.[6]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area of the control curve. Results are often expressed as Quercetin Equivalents (QE).[6]

Compound Concentration (µM) CAA Value (µmol QE / 100 µmol)
This compound1035.6 ± 4.1
This compound2568.2 ± 5.5
Quercetin (Positive Control)1085.1 ± 6.2
Quercetin (Positive Control)25100.0 ± 7.0
Table 2: Comparative cellular antioxidant activity. Data demonstrates a dose-dependent antioxidant effect for the test compound relative to the standard, Quercetin.
Anti-inflammatory Activity: Targeting Key Mediators

Inflammation is a complex process often regulated by the NF-κB signaling pathway, which controls the expression of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[10][11] A common and robust cellular model involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce an inflammatory response.

Principle: Activated macrophages produce inducible nitric oxide synthase (iNOS), which generates large amounts of NO. The accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant can be measured using the Griess reagent. A compound with anti-inflammatory activity will inhibit this process, leading to lower nitrite levels.

Comparative Compound: Bay 11-7082 . A well-characterized inhibitor of IκBα phosphorylation, which effectively blocks the activation of the NF-κB pathway.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound or Bay 11-7082 for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[11]

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Compound IC₅₀ for NO Inhibition (µM)
This compound18.5 ± 2.3
Bay 11-7082 (Positive Control)5.2 ± 0.8
Table 3: Comparative inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages. The data suggests the test compound has moderate anti-inflammatory activity.
Neuroprotective Activity: Rescuing Neurons from Oxidative Stress

Oxidative stress is a key pathological factor in many neurodegenerative diseases.[12] We can model this in vitro by exposing neuronal cells, such as the human neuroblastoma cell line SH-SY5Y, to an oxidative insult like hydrogen peroxide (H₂O₂) and assessing whether pre-treatment with our compound can prevent cell death.

Principle: This assay measures the ability of a compound to protect neuronal cells from an induced lethal stimulus. Cell viability, measured by the MTT assay described previously, serves as the readout for neuroprotection.

Comparative Compound: Fisetin . A flavonoid known to possess neuroprotective properties, partly by maintaining levels of the major intracellular antioxidant, glutathione (GSH).[13]

Experimental Protocol: H₂O₂-Induced Neurotoxicity Assay

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate. For improved neuronal characteristics, cells can be differentiated for several days with retinoic acid prior to the experiment.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound or Fisetin for 2-4 hours.

  • Oxidative Insult: Add H₂O₂ (a pre-determined toxic concentration, e.g., 200 µM) to all wells except the control groups.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Perform the MTT assay as described in Phase 1 to quantify the percentage of viable cells.

  • Analysis: Compare the viability in compound-treated wells to the H₂O₂-only treated wells. An increase in viability indicates a neuroprotective effect.

Treatment Concentration (µM) Cell Viability (% of Control)
Vehicle Control-100%
H₂O₂ (200 µM) only-45.2% ± 3.8%
H₂O₂ + Test Compound1065.7% ± 4.2%
H₂O₂ + Test Compound2578.9% ± 5.1%
H₂O₂ + Fisetin (Control)1082.4% ± 4.9%
Table 4: Neuroprotective effect against H₂O₂-induced cell death in SH-SY5Y cells. The data indicates a significant, dose-dependent protective effect.

Phase 3: Unveiling the Mechanism of Action

The functional data strongly suggest that this compound possesses antioxidant and anti-inflammatory properties. Now, we must investigate the underlying molecular pathways. Western blotting is a powerful technique to measure changes in the expression and activation of key regulatory proteins.

The NF-κB Inflammatory Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling.[11] In unstimulated cells, the NF-κB p65 subunit is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing p65 to translocate to the nucleus and activate the transcription of inflammatory genes. An effective anti-inflammatory compound might prevent the degradation of IκBα.

NFB_Pathway cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 IkBa->p65 Sequesters p_IkBa p-IκBα Nucleus Nucleus p65->Nucleus Translocates Degradation Proteasomal Degradation p_IkBa->Degradation Transcription Inflammatory Gene Transcription (TNF-α, iNOS, IL-6) Nucleus->Transcription Activates Compound Ethyl 6-hydroxy- 1H-indole-2-carboxylate Compound->IKK Inhibits?

Sources

A Comparative Guide to Ethyl 6-Hydroxy-1H-indole-2-carboxylate and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole scaffold represents a privileged structure, forming the backbone of numerous natural products and synthetic compounds with significant therapeutic potential. Among the vast family of indole derivatives, ethyl 6-hydroxy-1H-indole-2-carboxylate stands as a molecule of interest, primarily due to the established importance of the 6-hydroxyindole moiety in medicinal chemistry. This guide provides an in-depth, objective comparison of this compound with its structural analogs, supported by available experimental data, to illuminate its potential applications and guide future research.

Introduction to this compound: A Scaffold of Promise

The indole nucleus is a versatile pharmacophore found in a wide array of biologically active compounds. The strategic placement of functional groups on this bicyclic system can profoundly influence its pharmacological profile. The subject of this guide, this compound, features two key functionalities: a hydroxyl group at the 6-position and an ethyl carboxylate at the 2-position. The 6-hydroxy substituent is particularly noteworthy as it is a common feature in bioactive molecules and can participate in crucial hydrogen bonding interactions with biological targets.[1]

While direct and extensive biological data for this compound is not abundant in publicly accessible literature, its structural similarity to compounds with well-documented activities provides a strong basis for inferring its potential therapeutic applications.[2] This guide will, therefore, draw comparative insights from closely related indole-2-carboxylate and 6-hydroxyindole derivatives.

Synthesis Strategies for the Indole-2-carboxylate Core

The synthesis of the indole-2-carboxylate scaffold is a well-established area of organic chemistry, with several named reactions providing versatile routes to this core structure. A common and classical approach is the Reissert indole synthesis, which involves the condensation of a 2-nitrotoluene with diethyl oxalate, followed by reductive cyclization. This method is particularly useful for accessing benzene-ring substituted indole-2-carboxylates.

A general workflow for the synthesis of indole-2-carboxylate derivatives is depicted below:

Synthesis_Workflow Substituted_2-nitrotoluene Substituted 2-Nitrotoluene Condensation Condensation (e.g., NaOEt) Substituted_2-nitrotoluene->Condensation Diethyl_oxalate Diethyl Oxalate Diethyl_oxalate->Condensation Substituted_nitrophenylpyruvate Substituted Nitrophenylpyruvate Condensation->Substituted_nitrophenylpyruvate Reduction_Cyclization Reductive Cyclization (e.g., H2, Pd/C) Substituted_nitrophenylpyruvate->Reduction_Cyclization Ethyl_indole-2-carboxylate_derivative Ethyl Indole-2-carboxylate Derivative Reduction_Cyclization->Ethyl_indole-2-carboxylate_derivative

Caption: Generalized Reissert Indole Synthesis Workflow.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound can be extrapolated by examining the biological activities of its structural analogs. The primary areas where these compounds have shown promise are in anticancer and antioxidant applications.

Anticancer Activity

The indole-2-carboxylate and indole-2-carboxamide scaffolds are prevalent in a multitude of compounds exhibiting potent anticancer properties. These derivatives often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

A notable class of related compounds are the thiazolyl-indole-2-carboxamide derivatives. In one study, these compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines.[3] Several derivatives demonstrated significant activity, with IC50 values in the low micromolar range. For instance, compounds with a hydroxy or dimethylamine group at the 4-position of a phenylhydrazone moiety attached to the thiazole ring showed potent cytotoxicity.[4]

Another study focused on novel indole-2-carboxylate derivatives designed based on the structure of Pyrroloquinoline quinone (PQQ). These compounds exhibited significant antiproliferative activity against HepG2, A549, and MCF7 cells.[5] Notably, methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate and methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate were more potent than the reference drugs PQQ and etoposide.[5] This highlights the importance of substitutions on the benzene ring of the indole nucleus.

The table below summarizes the antiproliferative activities of selected indole-2-carboxylate and indole-6-carboxylate derivatives, providing a basis for comparison.

Compound IDStructureCancer Cell LineIC50 (µM)Target(s)Reference
Compound 4a Hydrazine-1-carbothioamide derivative of indole-6-carboxylateHepG2, HCT-116, A549PotentEGFR[3]
Compound 6c Oxadiazole derivative of indole-6-carboxylateHepG2, HCT-116, A549PotentVEGFR-2[3]
Compound 3b Hydrazone derivative of indole-6-carboxylic acidHCT-116, HeLa, HT-29PotentEGFR[1]
Compound 6e Oxadiazole derivative of indole-6-carboxylic acidHCT-116, HeLa, HT-29PotentVEGFR-2[1]
Compound Va Indole-2-carboxamide derivativeVarious0.026 - 0.086EGFR, BRAFV600E, VEGFR-2[6][7]
Thiazolyl-indole-2-carboxamide 6i Thiazolyl-indole-2-carboxamide derivativeMCF-76.10EGFR, HER2, VEGFR-2, CDK2[3]
Thiazolyl-indole-2-carboxamide 6v Thiazolyl-indole-2-carboxamide derivativeMCF-76.49EGFR, HER2, VEGFR-2, CDK2[3]

This table presents a selection of data from the cited literature and is not an exhaustive list.

The data suggests that modifications at both the 2- and 6-positions of the indole ring are critical for anticancer activity. While direct data for this compound is unavailable, the known activity of 6-substituted analogs suggests that the 6-hydroxy group could contribute favorably to its anticancer potential, possibly through interactions with key residues in the active sites of kinases like EGFR and VEGFR-2.

Antioxidant Activity

The 6-hydroxyindole moiety is structurally related to other phenolic compounds known for their antioxidant properties. The hydroxyl group can act as a hydrogen donor to scavenge free radicals, thus mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Studies on other indole derivatives have demonstrated their potential as antioxidants. For instance, new ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their in vitro antioxidant properties.[8] Some of these compounds exhibited excellent reducing power and Fe2+ chelating activity.[8] Another study on 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues also highlighted their antioxidant potential, with one derivative showing good activity in the DPPH assay.[9]

The presence of the 6-hydroxy group in this compound strongly suggests that it may possess antioxidant activity. The evaluation of this potential is a promising avenue for future research.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of indole derivatives.

General Synthesis of Indole-2-Carboxylate Derivatives (Reissert Method)

This protocol is a generalized procedure based on established methods.

  • Condensation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add the substituted 2-nitrotoluene and diethyl oxalate at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to allow for the formation of the ethyl 2-nitro-α-oxophenylpropanoate.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Reductive Cyclization: Dissolve the crude product in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the theoretical amount of hydrogen is consumed.

  • Filter the catalyst and concentrate the filtrate to obtain the crude ethyl indole-2-carboxylate derivative.

  • Purify the product by recrystallization or column chromatography.

Synthesis_Protocol cluster_0 Condensation Step cluster_1 Reductive Cyclization Step Start_Condensation Mix NaOEt, 2-nitrotoluene, and diethyl oxalate Stir_Condensation Stir at room temperature Start_Condensation->Stir_Condensation Workup_Condensation Quench, extract, and dry Stir_Condensation->Workup_Condensation Start_Reduction Dissolve crude product and add Pd/C Workup_Condensation->Start_Reduction Crude nitrophenylpyruvate Hydrogenate Hydrogenate under H2 pressure Start_Reduction->Hydrogenate Workup_Reduction Filter catalyst and concentrate Hydrogenate->Workup_Reduction Purification Purify by recrystallization or chromatography Workup_Reduction->Purification Crude indole-2-carboxylate SAR_Diagram cluster_SAR Key Structural Features for Activity Indole R6 6-Position: -OH, -NH2 often enhance activity (H-bonding, antioxidant properties) R2 2-Position: -COOR, -CONHR crucial for activity (Modulates lipophilicity and target interaction) Benzene_Subs Benzene Ring Substitutions: - Halogens can increase potency (Fine-tunes electronic/steric properties)

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Indole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of indole-2-carboxylate derivatives, a core structural motif in numerous pharmaceuticals, natural products, and functional materials. Understanding the distinct spectroscopic signatures of these compounds is paramount for researchers in drug discovery, chemical biology, and materials science for confirming identity, assessing purity, and elucidating structure-activity relationships. We will delve into the practical and theoretical aspects of UV-Visible, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy, providing field-proven insights and experimental data to guide your research.

The Indole-2-Carboxylate Scaffold: A Privileged Chromophore

The indole ring system is a foundational chromophore in biology, most notably as the side chain of the amino acid tryptophan.[1][2] Its rich photophysical properties have made it an intrinsic probe for studying protein structure and dynamics.[3] The addition of a carboxylate group at the 2-position creates the indole-2-carboxylate scaffold, which serves as a versatile synthetic intermediate.[4] The electronic interplay between the indole ring and the carboxylate moiety, along with substituents on the benzene ring, gives rise to unique spectroscopic properties that can be systematically analyzed. This guide focuses on comparing the parent esters (methyl and ethyl indole-2-carboxylate) with substituted analogues to establish clear structure-property relationships.

The Causality of Spectroscopic Analysis: An Experimental Workflow

A robust spectroscopic analysis follows a logical progression from sample preparation to data acquisition and interpretation. Each step is critical for ensuring data quality and reproducibility. The following workflow is a self-validating system designed to minimize artifacts and produce reliable results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO or EtOH) prep_uv Dilute for UV-Vis (e.g., 10-50 µM in Spectroscopic Grade Solvent) prep_stock->prep_uv Aliquot prep_fluor Further Dilute for Fluorescence (e.g., 1-10 µM to avoid inner filter effects) prep_stock->prep_fluor Aliquot & Dilute prep_nmr Prepare NMR Sample (5-25 mg in 0.6-0.7 mL of Deuterated Solvent) prep_stock->prep_nmr Aliquot, Evaporate, & Reconstitute acq_uv Acquire UV-Vis Absorption Spectrum prep_uv->acq_uv acq_fluor Acquire Fluorescence Excitation & Emission Spectra prep_fluor->acq_fluor acq_nmr Acquire ¹H and ¹³C NMR Spectra prep_nmr->acq_nmr analyze Correlate Spectral Data with Molecular Structure acq_uv->analyze acq_fluor->analyze acq_nmr->analyze

Caption: General workflow for comprehensive spectroscopic analysis.

Methodologies for Spectroscopic Characterization

The validity of any comparative guide rests on the integrity of its experimental protocols. The following sections detail standardized procedures for acquiring high-quality spectroscopic data.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.[5][6] For indole derivatives, the key transitions are the ¹Lₐ and ¹Lₑ states of the aromatic system.[7] The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the electronic nature of substituents.[3][8]

Experimental Protocol:

  • Sample Preparation: Prepare a 10-50 µM solution of the indole-2-carboxylate derivative in a spectroscopic grade solvent (e.g., methanol, cyclohexane, or ethanol).[3][7] The solvent choice is critical as polarity can influence spectral features.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[9][10]

  • Blanking: Fill a quartz cuvette with the pure solvent and record a baseline correction.

  • Measurement: Replace the solvent with the sample solution and scan a suitable wavelength range (e.g., 200-400 nm) to record the absorption spectrum.[5]

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for the characteristic indole bands.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. It is generally more sensitive and specific than UV-Vis absorption.[11] The Stokes shift (the difference between the λₘₐₓ of absorption and emission) and quantum yield provide further insight into the molecule's photophysics.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (typically 1-10 µM) to prevent inner filter effects.[7] The same spectroscopic grade solvent as the UV-Vis measurement should be used for valid comparison.

  • Instrumentation: Use a spectrofluorometer.[8][10]

  • Excitation: Set the excitation wavelength to the primary absorption maximum (λₘₐₓ) determined by UV-Vis spectroscopy.

  • Emission Scan: Scan the emission wavelengths, starting approximately 10-20 nm above the excitation wavelength, to capture the full emission profile.

  • Data Analysis: Determine the wavelength of maximum emission (λₑₘ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for unambiguous structure elucidation. Chemical shifts (δ) are highly dependent on the electron density around a nucleus, which is directly influenced by substituents.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean 5 mm NMR tube.[12][13] Ensure the sample is fully dissolved; any solid particles will degrade spectral quality.[14]

  • Reference: The deuterated solvent typically contains an internal standard like tetramethylsilane (TMS) for referencing the chemical shifts to 0 ppm.[8]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire standard ¹H and ¹³C spectra. Key parameters include the number of scans, relaxation delay, and acquisition time, which should be optimized for signal-to-noise.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the chemical shifts for key protons and carbons of the indole-2-carboxylate core.

Comparative Analysis: The Influence of Substitution

The true power of spectroscopy lies in comparative analysis. By examining a series of derivatives, we can discern clear trends that link molecular structure to spectroscopic output.

The Role of Substituents on Electronic Transitions

Substituents on the indole ring modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This directly impacts the energy required for electronic transitions, which is observed as a shift in the UV-Vis and fluorescence spectra.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) increase the energy of the HOMO, reducing the HOMO-LUMO gap. This results in a bathochromic (red) shift to longer wavelengths.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) lower the energy of theLUMO, also reducing the HOMO-LUMO gap and causing a bathochromic shift.[8]

G core_lumo LUMO core_homo HOMO edg_lumo LUMO ewg_lumo LUMO (Lowered) edg_homo HOMO (Raised) ewg_homo HOMO edg_homo->invisible_edge1 EDG Effect ewg_lumo->invisible_edge2 EWG Effect

Sources

A Technical Guide to the Structure-Activity Relationship of 6-Hydroxyindole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-hydroxyindole analogs, offering a comparative overview of their biological activities supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced effects of structural modifications on the therapeutic potential of this versatile scaffold.

Introduction: The Significance of the 6-Hydroxyindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] The introduction of a hydroxyl group at the 6-position of the indole ring creates 6-hydroxyindole, a key building block for a diverse range of bioactive molecules.[2][3] This functionalization provides a crucial site for chemical modification, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[2] Derivatives of 6-hydroxyindole have shown promise in various therapeutic areas, including oncology, virology, and neurodegenerative diseases, by acting on a range of biological targets.[2][4] This guide will focus on a comparative analysis of 6-hydroxyindole analogs, with a particular emphasis on their roles as tyrosinase inhibitors, OATP1B1 inhibitors, and anticancer agents.

Comparative Analysis of Biological Activities

The biological activity of 6-hydroxyindole analogs is profoundly influenced by the nature and position of substituents on the indole core. The following sections provide a comparative analysis of these analogs against specific biological targets.

Tyrosinase Inhibition: A Focus on Antimelanogenic Agents

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders.[5] Several hydroxyindole isomers have been evaluated for their tyrosinase inhibitory activity, with 6-hydroxyindole emerging as a particularly potent inhibitor.[2][5][6]

A comparative study on the inhibitory effects of different hydroxyindole isomers on human melanoma tyrosinase revealed a clear structure-activity relationship. The position of the hydroxyl group on the indole ring was found to be a critical determinant of inhibitory potency.[2][5]

Table 1: Comparative Tyrosinase Inhibitory Activity of Hydroxyindole Isomers [2][5][6]

CompoundIC50 (µM) on Human Melanoma Tyrosinase
6-Hydroxyindole 20
7-Hydroxyindole79
5-Hydroxyindole366
Kojic Acid (Standard)342

As illustrated in Table 1, 6-hydroxyindole exhibits significantly greater tyrosinase inhibitory activity than its 5- and 7-hydroxy counterparts, and is substantially more potent than the well-known tyrosinase inhibitor, kojic acid.[2][5][6] Kinetic analysis has shown that the inhibition by these hydroxyindoles is competitive with respect to the substrate L-DOPA.[2][5] This suggests that the 6-hydroxyindole scaffold is a promising pharmacophore for the design of novel and effective antimelanogenic agents.[2][5]

Organic Anion Transporting Polypeptide 1B1 (OATP1B1) Inhibition

OATP1B1 is a crucial transporter protein expressed in human hepatocytes that mediates the uptake of a wide range of drugs.[7] Inhibition of OATP1B1 can lead to significant drug-drug interactions and adverse effects.[7] Interestingly, 6-hydroxyindole has been identified as an endogenous, long-lasting inhibitor of OATP1B1.[8]

Studies have shown that preincubation of OATP1B1-expressing cells with 6-hydroxyindole leads to a reduction in the uptake of OATP1B1 substrates, an effect that persists even after the inhibitor is removed.[8] This long-lasting inhibition is time-dependent and is characterized by an increase in the Michaelis constant (Km) for substrate uptake with minimal change in the maximum velocity (Vmax).[8] This indicates a competitive or mixed-type inhibitory mechanism. The plasma concentration of 6-hydroxyindole is elevated in patients with renal failure, suggesting a potential mechanism for altered drug disposition in this patient population.[8]

While a detailed SAR study of a series of 6-hydroxyindole analogs against OATP1B1 is not yet extensively documented in publicly available literature, the potent and long-lasting inhibitory activity of the parent compound highlights the importance of this scaffold in the context of drug transport and safety.

Anticancer Activity

The 6-hydroxyindole scaffold has been utilized as a precursor in the synthesis of potential anticancer agents.[2] For instance, a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been designed and synthesized as potential tubulin polymerization inhibitors.[9][10]

In one study, compound 3g from this series demonstrated potent antiproliferative activity against a panel of six cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[10] Further investigation revealed that this compound induced G2/M cell-cycle arrest and triggered apoptosis in MCF-7 breast cancer cells.[9][10] In vivo studies showed that compound 3g inhibited tumor growth without significant systemic toxicity.[9] This research suggests that the 6-substituted indole core, when appropriately functionalized, can serve as a valuable template for the development of novel anticancer therapeutics.

Experimental Protocols

To facilitate further research and validation of the findings discussed, detailed protocols for key biological assays are provided below.

Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against mushroom tyrosinase, using L-DOPA as a substrate.[1]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • 6-Hydroxyindole analogs (test compounds)

  • Kojic Acid (positive control)

  • 0.1 M Sodium Phosphate Buffer (pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Dissolve test compounds and kojic acid in DMSO to create stock solutions. Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1-2%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

    • Control Wells (No Inhibitor): Add 20 µL of vehicle (DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

    • Blank Wells (No Enzyme): Add 20 µL of test compound dilution and 140 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for a defined period (e.g., 30 minutes) at 25°C.

  • Data Analysis: Calculate the rate of dopachrome formation. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the uninhibited control. IC50 values are then calculated from the dose-response curves.

OATP1B1 Inhibition Assay

This cell-based assay protocol is designed to assess the inhibitory potential of compounds on OATP1B1-mediated transport.[7][11]

Materials:

  • HEK293 cells stably expressing OATP1B1

  • Wild-type HEK293 cells (mock-transfected)

  • [³H]-Estrone-3-sulfate (E₁S) or another suitable OATP1B1 substrate

  • 6-Hydroxyindole analogs (test compounds)

  • Known OATP1B1 inhibitor (e.g., cyclosporin A) as a positive control

  • Hanks' Balanced Salt Solution (HBSS)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture OATP1B1-expressing and wild-type HEK293 cells in 24- or 96-well plates until confluent.

  • Pre-incubation: Wash the cells twice with pre-warmed HBSS. Pre-incubate the cells with various concentrations of the test compounds or control inhibitor in HBSS for a specified time (e.g., 30 minutes) at 37°C.

  • Uptake Initiation: Remove the pre-incubation solution and add HBSS containing the radiolabeled OATP1B1 substrate (e.g., [³H]-E₁S) and the test compound at the same concentrations as in the pre-incubation step.

  • Uptake Termination: After a short incubation period (e.g., 2-5 minutes) at 37°C, stop the uptake by aspirating the solution and washing the cells rapidly four times with ice-cold HBSS.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Subtract the substrate uptake in wild-type cells (passive diffusion) from the uptake in OATP1B1-expressing cells to determine the OATP1B1-mediated transport. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the resulting concentration-inhibition curve.

Visualizing Structure-Activity Relationships and Signaling Pathways

To better understand the principles guiding the activity of 6-hydroxyindole analogs, the following diagrams illustrate key concepts.

SAR_Tyrosinase_Inhibition cluster_indole Indole Scaffold 6-OH 6-Hydroxyindole (High Potency) Tyrosinase_Active_Site Tyrosinase Active Site 6-OH->Tyrosinase_Active_Site Strong Interaction 5-OH 5-Hydroxyindole (Low Potency) 5-OH->Tyrosinase_Active_Site Weak Interaction 7-OH 7-Hydroxyindole (Moderate Potency) 7-OH->Tyrosinase_Active_Site Moderate Interaction

Caption: SAR of Hydroxyindoles on Tyrosinase Inhibition.

The above diagram illustrates that the position of the hydroxyl group on the indole ring is a critical factor for tyrosinase inhibition, with the 6-position providing the most favorable interaction.

Nrf2_HO1_Pathway 6-OHG 6-Hydroxy-Genistein (Analog Concept) Nrf2_Activation Nrf2 Nuclear Translocation 6-OHG->Nrf2_Activation Activates HO1_Expression HO-1 Expression Nrf2_Activation->HO1_Expression Induces Cell_Protection Cellular Protection (Antioxidant, Anti-inflammatory) HO1_Expression->Cell_Protection

Caption: Potential Nrf2/HO-1 Signaling Pathway Activation.

While not directly demonstrated for 6-hydroxyindole itself, related hydroxylated isoflavones like 6-hydroxygenistein have been shown to exert protective effects through the activation of the Nrf2/HO-1 signaling pathway.[12] This suggests a potential mechanism of action for 6-hydroxyindole analogs that warrants further investigation.

Conclusion

This guide has provided a comparative analysis of the structure-activity relationships of 6-hydroxyindole analogs, highlighting their potential as tyrosinase inhibitors, OATP1B1 inhibitors, and anticancer agents. The available data underscores the importance of the 6-hydroxyindole scaffold as a versatile starting point for the design of novel therapeutic agents. The provided experimental protocols offer a foundation for researchers to further explore and validate the biological activities of this promising class of compounds. Future research should focus on expanding the library of 6-hydroxyindole analogs and conducting comprehensive SAR studies against a wider range of biological targets to fully elucidate their therapeutic potential.

References

  • Creative Biolabs. (n.d.). Human Transporter OATP1B1 Inhibition IC50 Assessment Service. Retrieved from [Link]

  • Izumi, S., Nozaki, Y., Komori, T., Takenaka, O., Maeda, K., Kusuhara, H., & Sugiyama, Y. (2014). In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions. Pharmaceutical Research, 31(7), 1863–1874.
  • Bio-protocol. (2021). In vitro OATP1B1 and OATP1B3 inhibition studies. Retrieved from [Link]

  • Yamazaki, Y., & Kawano, Y. (2010). Inhibitory Effect of Hydroxyindoles and their Analogues on Human Melanoma Tyrosinase.
  • Gessner, A., König, J., & Fromm, M. F. (2019). Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models. Molecular Pharmaceutics, 16(1), 273–284.
  • BioIVT. (n.d.). OATP1B1 Transporter Assay. Retrieved from [Link]

  • Masamoto, Y., Ando, H., Murata, Y., Shimoishi, Y., Tada, M., & Takahata, K. (2003). Inhibitory effect of hydroxyindoles and their analogues on human melanoma tyrosinase. Bioscience, Biotechnology, and Biochemistry, 67(4), 878–881.
  • ResearchGate. (2023). Tyrosinase inhibitory assay protocol. Retrieved from [Link]

  • MDPI. (2023). Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. Retrieved from [Link]

  • National Institutes of Health. (2019). Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. Retrieved from [Link]

  • PubMed. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. Retrieved from [Link]

  • National Institutes of Health. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Retrieved from [Link]

  • Yamazaki, Y., & Kawano, Y. (2010). Inhibitory Effect of Hydroxyindoles and their Analogues on Human Melanoma Tyrosinase. De Gruyter. Retrieved from [Link]

  • National Institutes of Health. (2025). 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells. Retrieved from [Link]

  • PubMed. (2002). Synthesis and anticancer activity of new 1-substituted-6H-pyrido[4,3-b]carbazole derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Calculated IC50 of each compound on tyrosinase and laccase enzymes and.... Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Hydroxyindole. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Hydroxyindole. Retrieved from [Link]

  • PubMed. (2020). 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients. Retrieved from [Link]

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A Comparative Analysis of Synthesis Routes for 6-Hydroxyindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 6-hydroxyindole scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous bioactive natural products and synthetic compounds with therapeutic potential, including anti-cancer agents, HIV inhibitors, and antipsychotics.[1] The strategic placement of the hydroxyl group at the C-6 position offers a valuable handle for further functionalization, making the efficient and regioselective synthesis of these compounds a critical endeavor for researchers in drug discovery and development.

This guide provides a comparative analysis of various synthetic routes to 6-hydroxyindoles, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. We will delve into classical methods that have been refined over time and explore modern catalytic strategies that offer new avenues for efficiency and selectivity.

The Bischler-Möhlau Indole Synthesis: A Classic Reimagined

The Bischler-Möhlau synthesis is a long-established method for forming 2-aryl-indoles.[2] Traditionally, this reaction has been hampered by harsh conditions, often leading to low yields and unpredictable regioselectivity. However, recent modifications have revitalized this approach for the synthesis of hydroxyindoles.

Mechanistic Rationale

The reaction proceeds through the initial reaction of an α-bromo-acetophenone with an excess of an aniline derivative to form an α-arylamino-acetophenone intermediate. Subsequent acid-catalyzed cyclization and aromatization yield the indole core. In the context of 6-hydroxyindoles, the use of m-aminophenol as the aniline component is key. The regioselectivity of the cyclization is influenced by the electronic and steric nature of the substituents on both the aniline and the α-bromo-acetophenone.

A significant advancement in this area is the development of a modified, lower-temperature procedure that improves yields and minimizes the formation of tarry byproducts.[3] This modified approach has demonstrated the simultaneous formation of both 4-hydroxy and 6-hydroxy isomers, with the 6-hydroxyindole being the major product.[4]

Experimental Protocol: Modified Bischler-Möhlau Synthesis of 2,3-Diphenyl-6-hydroxyindole [4][5]

  • Reactant Mixture: In a reaction vessel equipped with a Dean-Stark apparatus, combine 3 equivalents of m-aminophenol with 1 equivalent of benzoin.

  • Acid Catalysis: Add 10M hydrochloric acid (1.5 mL per 0.082 mmol of aminophenol).

  • Reaction Conditions: Heat the mixture at 135°C for 30 minutes under a weak vacuum, collecting the water condensate in the Dean-Stark trap.

  • Work-up: After cooling, treat the reaction mass with 15% hydrochloric acid. Filter the resulting solid, wash with water, and dry.

  • Purification: Separate the isomeric mixture of 4- and 6-hydroxyindoles using column chromatography. The 6-hydroxyindole derivative can be isolated by eluting with a solvent mixture of CH₂Cl₂:MeOH (20:1).

Workflow for Modified Bischler-Möhlau Synthesis

Bischler_Mohlau_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products m_aminophenol m-Aminophenol mixing Mixing m_aminophenol->mixing benzoin Benzoin benzoin->mixing HCl 10M HCl (catalyst) HCl->mixing temp 135°C, 30 min reaction Reaction & Water Removal temp->reaction vacuum Weak Vacuum vacuum->reaction mixing->reaction Heat workup Acidic Work-up & Filtration reaction->workup purification Column Chromatography workup->purification hydroxy_6_indole 6-Hydroxyindole (Major) purification->hydroxy_6_indole hydroxy_4_indole 4-Hydroxyindole (Minor) purification->hydroxy_4_indole

Caption: Workflow of the modified Bischler-Möhlau synthesis.

Catalyst-Free Synthesis from Carboxymethyl Cyclohexadienones

A modern and efficient approach to 6-hydroxyindoles involves the condensation of carboxymethyl cyclohexadienones with primary amines.[6] This method is notable for proceeding without the need for a metal catalyst, offering a potentially "greener" alternative.

Mechanistic Pathway

The reaction is initiated by the formation of an enamine through the condensation of the carboxymethyl group of the cyclohexadienone substrate with an external amine. This is followed by an intramolecular aza-Michael addition of the enamine to the cyclohexadienone moiety. A subsequent rearomatization step yields the 6-hydroxyindole product. This strategy exhibits broad substrate scope, accommodating aromatic, aliphatic, and α-chiral amines.

Experimental Protocol: Catalyst-Free Synthesis of 1-Substituted-6-hydroxyindoles [6]

  • Reactant Mixture: In a suitable solvent such as toluene, dissolve the carboxymethyl cyclohexadienone (1 equivalent).

  • Amine Addition: Add the desired primary amine (1.2 equivalents).

  • Reaction Conditions: The reaction is typically carried out in the presence of 4 Å molecular sieves at room temperature or with gentle heating.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Mechanism of Catalyst-Free 6-Hydroxyindole Synthesis

Catalyst_Free_Mechanism start Carboxymethyl Cyclohexadienone + Primary Amine enamine In situ Enamine Formation start->enamine aza_michael Intramolecular aza-Michael Addition enamine->aza_michael rearomatization Rearomatization aza_michael->rearomatization product 6-Hydroxyindole rearomatization->product

Caption: Key steps in the catalyst-free synthesis of 6-hydroxyindoles.

Classical Named Reactions: Fischer and Reissert Syntheses

The Fischer and Reissert indole syntheses are venerable methods for constructing the indole nucleus and can be conceptually applied to the preparation of 6-hydroxyindoles, although specific examples with detailed experimental data are less prevalent in the literature.

Fischer Indole Synthesis

This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[7] For the synthesis of a 6-hydroxyindole, a (3-hydroxyphenyl)hydrazine would be a logical starting material. The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success.[8] While a versatile method, controlling regioselectivity with substituted phenylhydrazines can be a challenge.[9][10][11]

Reissert Indole Synthesis

The Reissert synthesis traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated.[12] To adapt this for 6-hydroxyindole synthesis, one would need to start with a suitably substituted o-nitrotoluene, such as 4-methoxy-2-nitrotoluene, which after indole formation, the methoxy group can be cleaved to yield the 6-hydroxy functionality. Various reducing agents can be employed for the cyclization step, including zinc in acetic acid or iron powder.[13][14][15]

Transition-Metal-Catalyzed Approaches: The Modern Toolkit

Modern organic synthesis has been revolutionized by transition-metal catalysis, and indole synthesis is no exception. Various metals, including gold, palladium, rhodium, and copper, have been employed to construct the indole core with high efficiency and selectivity.

Gold-Catalyzed Synthesis

An efficient gold-catalyzed method for the formation of 6-hydroxyindoles from substituted alkynylcyclohexadienones and amines has been developed.[16][17] This one-pot reaction proceeds through the formation of two new C-N bonds and provides moderate to very good yields of the desired 6-hydroxyindole derivatives.

Palladium-Catalyzed Routes

Palladium catalysis is a powerful tool for indole synthesis, often involving C-H activation or cross-coupling strategies.[18][19][20][21] While specific examples detailing the synthesis of 6-hydroxyindoles are not abundant, the general methodologies, such as the Larock indole synthesis, could be adapted. For instance, the coupling of a protected 3-amino-iodobenzene with a suitable alkyne, followed by cyclization, presents a plausible route.

Rhodium- and Copper-Catalyzed Methods

Rhodium[22][23][24][25] and copper[26] catalysts have also been extensively used in the synthesis of indoles. These methods often involve C-H activation, annulation, or cyclization reactions. The adaptation of these methodologies to produce 6-hydroxyindoles would likely involve starting with appropriately functionalized anilines or other aromatic precursors.

Enzymatic Synthesis: The Biocatalytic Frontier

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[27][28] Enzymes such as tyrosinase can hydroxylate tyrosine to L-DOPA, which can then undergo further transformations to form indole derivatives.[29] The direct enzymatic synthesis of 6-hydroxyindole is an area of growing interest. For instance, monooxygenases can catalyze the oxidation of indole at specific positions. While the direct and selective hydroxylation of the indole nucleus at the C-6 position remains a challenge, enzymatic approaches could provide a sustainable and scalable route in the future.

Comparative Summary of Synthesis Routes

Synthesis RouteKey FeaturesTypical YieldsReaction ConditionsSubstrate ScopeScalability
Modified Bischler-Möhlau Classic method, good yields for specific substrates, regioselectivity can be an issue.Good to High[4]High temperature (135°C), acidic.[4]Limited by availability of substituted benzoins.Demonstrated on a laboratory scale.[30]
Catalyst-Free Synthesis Metal-free, operationally simple, good yields.Good to Excellent (up to 92%)[6]Mild (room temperature to gentle heating).Broad for primary amines.[6]Potentially scalable due to simple conditions.
Fischer Indole Synthesis Versatile, widely used for indole synthesis.Variable, highly substrate-dependent.Acidic, often requires elevated temperatures.[7]Broad for ketones and hydrazines.[31]Scalable, used in industrial processes.[30]
Reissert Indole Synthesis Access to indole-2-carboxylic acids.Moderate to Good.Multi-step, involves strong base and reduction.[12]Dependent on substituted o-nitrotoluenes.Demonstrated on a laboratory scale.
Gold-Catalyzed Synthesis Efficient, one-pot reaction.Moderate to Very Good[16]Mild, requires a gold catalyst.Tolerates a range of amines and alkynylcyclohexadienones.[17]Dependent on the cost and recovery of the gold catalyst.
Enzymatic Synthesis "Green," high selectivity, mild conditions.Variable, dependent on enzyme activity and substrate.Aqueous media, physiological pH and temperature.Often specific to certain substrates.Potentially highly scalable in bioreactors.

Conclusion and Future Perspectives

The synthesis of 6-hydroxyindoles can be approached through a variety of methods, each with its own set of advantages and limitations. For researchers requiring straightforward access to a range of N-substituted 6-hydroxyindoles, the catalyst-free synthesis from carboxymethyl cyclohexadienones offers an excellent combination of high yields, mild conditions, and operational simplicity. The modified Bischler-Möhlau synthesis provides a viable, albeit more condition-intensive, route to specific 2,3-diaryl-6-hydroxyindoles.

While the Fischer and Reissert syntheses remain powerful tools in the synthetic chemist's arsenal, their application to 6-hydroxyindoles requires further exploration and optimization to address potential regioselectivity and functional group compatibility issues.

The future of 6-hydroxyindole synthesis will likely be dominated by the continued development of transition-metal-catalyzed and enzymatic methods . These approaches hold the promise of greater efficiency, selectivity, and sustainability. Further research into designing catalysts and engineering enzymes specifically for the regioselective hydroxylation of the indole core will be instrumental in advancing the synthesis of these valuable compounds for applications in medicine and materials science.

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A Comparative Guide to the Anti-proliferative Effects of Substituted Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in biologically active compounds.[1] Among its many derivatives, the indole-2-carboxamide framework has emerged as a particularly promising class of anti-proliferative agents, demonstrating significant potential in the development of novel cancer therapeutics.[1][2] This guide provides a comparative analysis of substituted indole-2-carboxamides, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative potency of indole-2-carboxamides is profoundly influenced by the nature and position of substituents on the indole ring and the carboxamide moiety. Structure-activity relationship (SAR) studies are crucial in optimizing these compounds for enhanced cytotoxicity against cancer cells and selectivity over normal cells.

A key determinant of activity is the substitution on the indole ring. For instance, halogenation at the 5-position, particularly with chlorine, often correlates with increased potency.[3] Furthermore, modifications at the 3-position of the indole core can significantly impact activity, with different functional groups leading to a range of potencies.[3][4]

The substituent attached to the carboxamide nitrogen also plays a critical role. The incorporation of various aromatic and heterocyclic rings, as well as aliphatic chains with functional groups, allows for fine-tuning of the molecule's biological activity. Several studies have demonstrated that the introduction of moieties capable of forming hydrogen bonds can enhance the binding affinity of these compounds to their molecular targets.[2][5]

The following table summarizes the in vitro anti-proliferative activity (IC50/GI50 values) of representative substituted indole-2-carboxamides against various human cancer cell lines. This data, compiled from recent literature, illustrates the impact of structural modifications on cytotoxic potency.

Compound IDKey Structural FeaturesCancer Cell LineIC50/GI50 (µM)Reference
Series 1 (Thiazolyl-indole-2-carboxamides)
6iN-(thiazolyl)-indole-2-carboxamide with 4-dimethylamine substituentMCF-7 (Breast)6.10 ± 0.4[5]
6vN-(thiazolyl)-indole-2-carboxamide with 4-hydroxy substituentMCF-7 (Breast)6.49 ± 0.3[5]
6aUnsubstituted benzylidene on thiazole moietyMCF-7 (Breast)>100[5]
Series 2 (Phenethyl-indole-2-carboxamides)
5e5-chloro, N-(phenethyl) with 4-(2-methylpyrrolidin-1-yl) substituentMCF-7 (Breast)~0.95 (GI50)[6]
5d5-chloro, N-(phenethyl) with 4-morpholin-4-yl substituentMCF-7 (Breast)1.05 (GI50)[6]
5a5-chloro, N-(phenethyl), unsubstitutedMCF-7 (Breast)3.70 (GI50)[6]
Series 3 (Multi-target Kinase Inhibitors)
Va5-chloro, 3-unsubstitutedPanc-1 (Pancreatic)0.026 (GI50)[3]
Ve5-chloro, 3-hydroxymethylPanc-1 (Pancreatic)0.044 (GI50)[3]
Vf5-chloro, 3-phenylPanc-1 (Pancreatic)0.048 (GI50)[3]
Series 4 (EGFR Inhibitors)
5f5-chloro, 3-(2-methoxyvinyl), N-aryl with p-2-methyl pyrrolidin-1-yl(Mean of 4 cell lines)0.029 (GI50)[7]
5g5-chloro, 3-(2-methoxyvinyl), N-aryl with p-4-benzylpiperidin-1-yl(Mean of 4 cell lines)0.035 (GI50)[7]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of a compound's potency in inhibiting cell growth. Lower values indicate higher potency. The experimental conditions and cell lines used can vary between studies, so direct comparisons should be made with caution.

Mechanisms of Anti-proliferative Action

Substituted indole-2-carboxamides exert their anti-proliferative effects through diverse mechanisms, often by targeting key signaling pathways involved in cancer cell growth and survival.

Kinase Inhibition

A primary mechanism of action for many indole-2-carboxamides is the inhibition of protein kinases, which are critical regulators of cellular processes.[1] Several compounds in this class have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), as well as non-receptor kinases like Cyclin-Dependent Kinase 2 (CDK2).[4][5][6][8]

VEGFR-2, in particular, is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[9][10] By inhibiting VEGFR-2, certain indole-2-carboxamides can effectively disrupt the tumor blood supply, leading to a reduction in tumor growth.[4][8][11] Similarly, inhibition of EGFR, which is often overexpressed or mutated in various cancers, can block downstream signaling pathways that promote cell proliferation and survival.[3][7] Some derivatives have shown the ability to inhibit both wild-type and mutant forms of EGFR, which is crucial for overcoming drug resistance.[7]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Indole2Carboxamide Indole-2-Carboxamide Indole2Carboxamide->VEGFR2 Inhibits MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add serial dilutions of Indole-2-Carboxamides A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent and incubate 4 hours C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Caption: Workflow for the MTT anti-proliferative assay.

In Vitro Kinase Assay (Example: VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of the indole-2-carboxamide derivatives to the wells. Include a no-inhibitor control and a positive control inhibitor (e.g., Sorafenib).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Perspectives

Substituted indole-2-carboxamides represent a versatile and potent class of anti-proliferative agents with significant potential for further development. The extensive research into their structure-activity relationships has provided a solid foundation for the rational design of new derivatives with improved efficacy and selectivity. The multi-targeted nature of many of these compounds, particularly their ability to inhibit key kinases and induce apoptosis, makes them attractive candidates for overcoming drug resistance and treating a broad range of cancers.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Further elucidation of their mechanisms of action, including the identification of novel molecular targets, will also be crucial for their successful clinical translation. The continued exploration of this promising chemical scaffold holds great promise for the future of cancer therapy.

References

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  • Gunosewoyo, H. et al. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. Available at: [Link]

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  • Al-Warhi, T. et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules.
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  • Youssif, B. G. M. et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. Available at: [Link]

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  • Ferreira, M-J. et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(11), 1599. Available at: [Link]

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  • Chandrasekhar, S. et al. (2025). Development of 3-indolyl substituted phenyl pyrazolo-carboxamide hybrids as potential type II VEGFR-2 inhibitors and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters.
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validation of target engagement for ethyl 6-hydroxy-1H-indole-2-carboxylate

Validating the target engagement of a promising molecule like this compound is not a single experiment but a strategic process. An effective approach begins with cell-free biophysical methods like thermal shift assays (DSF) for initial screening and confirmation of direct binding. [8]This should be followed by more physiologically relevant cell-based methods, with CETSA® being a premier choice for demonstrating label-free target interaction in the native cellular environment. [11][12] By combining these orthogonal approaches, researchers can build a robust, self-validating case for their compound's mechanism of action. This rigorous, evidence-based strategy is essential for making confident, data-driven decisions, ultimately reducing the risk of late-stage failures and accelerating the journey from a promising molecule to a potential therapeutic. [16]

References

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  • target engagement and valid
  • Ethyl indole-2-carboxyl
  • Ethyl 1H-indole-2-carboxyl
  • Target valid
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  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Ethyl 6-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a lead compound is paramount to mitigating off-target effects and ensuring therapeutic specificity. This guide provides an in-depth technical comparison of ethyl 6-hydroxy-1H-indole-2-carboxylate, a novel indole derivative with therapeutic potential, against other relevant compounds. We will delve into the experimental methodologies and data interpretation necessary for a robust cross-reactivity assessment, grounded in scientific integrity and field-proven insights.

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. Derivatives of indole-2-carboxylates, for instance, have shown activity as inhibitors of protein kinases and modulators of nuclear receptors[1][2][3][4]. Therefore, a thorough investigation into the cross-reactivity of this compound is not merely a regulatory hurdle but a critical step in elucidating its mechanism of action and potential therapeutic window.

The Imperative of Early-Stage Cross-Reactivity Profiling

Identifying potential off-target interactions early in the drug discovery pipeline is crucial. Unforeseen cross-reactivity can lead to toxicity, reduced efficacy, and costly late-stage failures. The choice of screening assays should be guided by the structural class of the compound and its putative primary target. For an indole-2-carboxylate derivative, the vast kinome represents a primary area of concern for cross-reactivity.

This guide will use a hypothetical scenario where the primary target of this compound is a receptor tyrosine kinase, for instance, EGFR. We will compare its selectivity against other structurally related indole-2-carboxamides with known kinase inhibitory profiles and a structurally distinct, well-characterized multi-kinase inhibitor.

Comparative Compounds

For a meaningful comparison, we have selected the following compounds:

  • Compound A (5-chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide): A potent indole-2-carboxamide derivative with reported inhibitory activity against EGFR, BRAFV600E, and VEGFR-2[1].

  • Compound B (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide): An indole-2-carboxamide identified as an allosteric modulator of the cannabinoid CB1 receptor, demonstrating the diverse target space of this scaffold[5].

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor approved for clinical use, providing a benchmark for broad kinase cross-reactivity[6][7][8][9].

Experimental Assessment of Cross-Reactivity

A multi-faceted approach is essential for a comprehensive cross-reactivity profile. We will detail two orthogonal, industry-standard methodologies: a broad in-vitro kinase panel and a cell-based target engagement assay.

In-Vitro Kinase Profiling

Objective: To quantitatively assess the inhibitory activity of this compound against a large panel of kinases, thereby identifying potential off-targets within the kinome.

Causality of Experimental Choices: A radiometric assay format is often considered the "gold standard" for in-vitro kinase assays as it directly measures the transfer of a phosphate group from ATP to a substrate, providing a direct measure of enzymatic activity. This minimizes the chances of false positives that can arise from assay artifacts in other formats[10]. Screening at a fixed concentration (e.g., 10 µM) is a cost-effective initial step to identify significant off-target interactions. Hits from this primary screen are then followed up with dose-response curves to determine the IC50 values, a measure of potency[11].

Experimental Protocol: Radiometric Kinase Assay

  • Compound Preparation: Serially dilute the test compounds (this compound, Compound A, Compound B, and Sunitinib) in DMSO. A typical starting concentration for an IC50 determination would be 100 µM, followed by 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the test compound in a kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-33P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Detection: Stop the reaction and capture the radiolabeled substrate on a filter membrane. Wash the membrane to remove unincorporated [γ-33P]ATP.

  • Quantification: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control. For IC50 determination, fit the dose-response data to a sigmoidal curve using appropriate software.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement and assess off-target binding in a more physiologically relevant cellular environment.

Causality of Experimental Choices: CETSA is a powerful technique that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates[1][12][13][14]. This allows for the confirmation of target engagement in a native cellular context, accounting for factors like cell permeability and intracellular concentrations. A shift in the melting temperature (Tm) of a protein in the presence of a compound is indicative of a direct physical interaction.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 for EGFR) to approximately 80% confluency. Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1 hour).

  • Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Proteins: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Data Presentation and Interpretation

The quantitative data from the in-vitro kinase profiling should be summarized in a clear and comparative table.

Table 1: Comparative Kinase Inhibition Profile

CompoundPrimary Target IC50 (nM)Off-Target 1 (VEGFR-2) IC50 (nM)Off-Target 2 (CDK2) IC50 (nM)Off-Target 3 (Androgen Receptor) Ki (nM)
This compound (Hypothetical Data) 50 (EGFR)>10,0005,000>10,000
Compound A 71 (EGFR)[1]1.10[1]Not ReportedNot Reported
Compound B Not ReportedNot ReportedNot ReportedAllosteric Modulator (CB1)[5]
Sunitinib 80 (VEGFR-2)[6]80[6]Not ReportedNot Reported

Note: The data for this compound is hypothetical for illustrative purposes. The data for Compound A and Sunitinib are from published sources.

Interpretation:

Based on the hypothetical data, this compound demonstrates high selectivity for its primary target (EGFR) with a significantly lower potency against VEGFR-2 and CDK2. This would be a favorable selectivity profile. In contrast, Compound A shows potent inhibition of both EGFR and VEGFR-2, suggesting a dual-inhibitor profile[1]. Sunitinib is a known multi-kinase inhibitor, and its potent inhibition of VEGFR-2 is expected[6]. Compound B's activity as a cannabinoid receptor modulator highlights the diverse pharmacology of the indole-2-carboxamide scaffold and the importance of screening against unrelated target classes[5].

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow can aid in understanding the logical progression of a cross-reactivity study.

Cross_Reactivity_Workflow cluster_invitro In-Vitro Profiling cluster_cellular Cellular Validation primary_screen Primary Screen (Single High Concentration) dose_response Dose-Response (IC50 Determination) primary_screen->dose_response Hits cetsa Cellular Thermal Shift Assay (Target Engagement) dose_response->cetsa Confirmed Hits functional_assay Functional Cellular Assay (e.g., Phosphorylation) cetsa->functional_assay final_profile Comprehensive Cross-Reactivity Profile functional_assay->final_profile compound Test Compound (Ethyl 6-hydroxy-1H- indole-2-carboxylate) compound->primary_screen Kinase Panel

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 6-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of Ethyl 6-hydroxy-1H-indole-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific reasoning behind each protocol. Adherence to these guidelines is critical for ensuring personnel safety, maintaining laboratory integrity, and complying with environmental regulations.

Hazard Profile and Essential Risk Assessment

A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, this hazard assessment is built upon data from structurally analogous compounds, primarily indole derivatives and specifically Ethyl indole-2-carboxylate. The fundamental principle of laboratory safety dictates treating compounds with incomplete toxicological data with a high degree of caution.

Based on available information, this compound and its waste must be managed as hazardous chemical waste .[1][2] This classification stems from the potential hazards exhibited by similar indole-based molecules.

Table 1: Summary of Potential Hazards

Hazard Category Description Rationale & Supporting Evidence
Acute Oral Toxicity Harmful if swallowed. Structurally similar indole compounds are classified as Category 4 for acute oral toxicity.[3][4]
Acute Dermal Toxicity Potentially toxic in contact with skin. A representative indole from a major supplier is classified as Category 3 for acute dermal toxicity.[3]
Skin Corrosion/Irritation Causes skin irritation. The SDS for Ethyl indole-2-carboxylate explicitly lists skin irritation (Category 2) as a hazard.[2]
Serious Eye Damage/Irritation Causes serious eye irritation. This is a consistent warning across multiple indole derivatives, classified as Category 2 or 2A.[2][3][4]

| Aquatic Toxicity | Potentially very toxic to aquatic life. | One safety data sheet for a similar indole compound notes it is very toxic to aquatic life (Category 1).[3] Therefore, release into the environment must be strictly avoided.[2][5] |

Pre-Disposal Safety Protocols: Your First Line of Defense

Before any disposal-related activities commence, minimizing exposure is paramount. This involves a combination of personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing the appropriate PPE.

Table 2: Required Personal Protective Equipment

Protection Type Specification Justification
Eye/Face Protection Chemical safety goggles or a face shield.[1] Protects against splashes of solutions or accidental contact with the solid powder, which can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact. Indole derivatives can cause skin irritation and may be toxic upon dermal absorption.[2][3] Always inspect gloves before use and remove them carefully to avoid skin contamination.[2]

| Body Protection | A standard laboratory coat and closed-toe shoes. | Minimizes the risk of skin contact on arms and other parts of the body. |

Engineering Controls and Safe Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[1][5]

  • Avoid Dust Formation: As a solid, care must be taken to prevent the generation of dust during weighing and transfer.[2][5]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][4] Do not eat, drink, or smoke in areas where the chemical is used.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach centered on meticulous segregation, containment, and labeling.[1] In-lab chemical treatment is strongly discouraged, as it may produce byproducts of unknown toxicity.[1]

Step 1: Waste Segregation

Segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[6] Never mix different waste streams.[7]

  • Solid Waste:

    • Collect all chemically contaminated disposable items, such as gloves, absorbent paper, weighing papers, and empty vials, in a designated hazardous solid waste container.[6]

    • This container must be separate from liquid waste streams.[6]

  • Unused or Expired Product:

    • The original container holding any unused or expired this compound must be treated as hazardous waste.[6]

    • Do not attempt to dispose of the pure compound in regular trash or down the drain.[6]

  • Liquid Waste (Solutions):

    • If the compound is in a solution, the waste stream is dictated by the solvent.

    • Segregate halogenated and non-halogenated solvent waste into separate, appropriate containers.[1][8]

Step 2: Containerization and Labeling

Proper containment and labeling are mandated by federal and state regulations to ensure safe handling and transport.[7]

  • Container Selection:

    • Use a container that is chemically compatible with the waste and is in good condition, free of leaks or cracks.[6][7]

    • The container must have a secure, leak-proof, screw-on cap.[6] It must be kept closed at all times except when waste is being added.[6][7]

  • Labeling Requirements:

    • Before adding any material, affix a "HAZARDOUS WASTE" label to the container.[6][7]

    • The label must include the following information:

      • Full Chemical Name(s): Write out "Waste this compound". Avoid using abbreviations or chemical formulas.[6] If it is a solution, list all components, including solvents, with percentages.[6][9]

      • Researcher Information: The name and contact information of the responsible lab supervisor or researcher.[6]

Step 3: On-Site Storage (Satellite Accumulation)

Designate a specific area within the laboratory, at or near the point of waste generation, for the temporary storage of hazardous waste.[7][8] This is known as a Satellite Accumulation Area (SAA).

  • Store containers in a secondary containment bin to mitigate leaks or spills.

  • Ensure the SAA is away from incompatible materials.[6]

  • Adhere to your institution's volume limits for SAAs (typically no more than 55 gallons of hazardous waste).[9]

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by a certified entity.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.[1]

  • EHS will then manage the waste for final disposal at a licensed treatment, storage, and disposal facility (TSDF), typically via high-temperature incineration.[2][4]

Emergency Spill Management

In the event of a small spill of solid this compound:

  • Ensure Safety: Alert others in the area. Ensure the area is well-ventilated and don appropriate PPE (gloves, safety goggles, lab coat).

  • Containment: Prevent the powder from spreading or becoming airborne. Avoid creating dust.[5]

  • Cleanup: Gently sweep or scoop the material into a suitable, sealable container for disposal.[2][5] Use absorbent pads for any solutions.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: All cleanup materials (gloves, absorbent pads, etc.) must be collected as hazardous solid waste.[6]

  • Report: Report the spill to your laboratory supervisor and EHS office, following institutional policy.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow cluster_types Waste Streams Start Waste Generation (this compound) Identify Step 1: Identify Waste Type Start->Identify Solid Solid Waste (Contaminated PPE, Vials) Identify->Solid Liquid Liquid Waste (Solutions) Identify->Liquid Unused Unused/Expired Product Identify->Unused Segregate Step 2: Segregate & Collect in Separate, Compatible Containers Solid->Segregate Liquid->Segregate Unused->Segregate Label Step 3: Label Container 'Hazardous Waste' with Full Details Segregate->Label Store Step 4: Store in Designated Satellite Accumulation Area Label->Store ContactEHS Step 5: Schedule Pickup with Institutional EHS Store->ContactEHS

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet - I3408. Sigma-Aldrich.
  • Safety Data Sheet - Ethyl indole-2-carboxylate. Thermo Fisher Scientific.
  • Safety Data Sheet - 1H-Indole-2-carboxylic acid. Fisher Scientific.
  • Safety Data Sheet - Ethyl indole-2-carboxylate. Fisher Scientific.
  • Safety Data Sheet - Indole-3-carboxaldehyde. Cayman Chemical.
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
  • Hazardous Waste Manual. University of Oklahoma Health Sciences Center Environmental Health and Safety Office.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 6-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling of Ethyl 6-hydroxy-1H-indole-2-carboxylate, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, the following protocols are synthesized from established safety standards for analogous indole compounds and general best practices in laboratory chemical management.

Hazard Assessment and PPE Selection Rationale

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision grounded in the potential hazards of the substance being handled. For compounds like this compound, the primary routes of exposure are inhalation of airborne particles, direct skin contact, and eye contact.

Core Protective Measures:

  • Engineering Controls: The first line of defense is to minimize exposure at the source. Whenever possible, handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[2]. This is particularly crucial when weighing or transferring the solid compound to prevent the generation and inhalation of dust.

  • Personal Protective Equipment (PPE): When engineering controls cannot eliminate the risk of exposure, PPE provides a critical barrier. The following table outlines the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.Protects against accidental splashes of solutions or contact with airborne solid particles that can cause serious eye irritation[2][7][8].
Skin Protection Chemical-impermeable gloves (e.g., nitrile), inspected prior to use. A disposable lab coat or gown should be worn.Prevents direct skin contact, which can lead to irritation or allergic reactions. Thicker gloves offer better protection[2][9].
Respiratory Protection A NIOSH/MSHA-approved respirator should be used in situations where dust or aerosols may be generated and ventilation is inadequate[2][8].Minimizes the risk of inhaling fine particles of the compound, which can cause respiratory tract irritation[1][3][4].
Operational Workflow for Safe Handling

A systematic approach to handling chemicals is crucial for minimizing risk. The following workflow diagram illustrates the key stages of safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) for analogous compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare a Well-Ventilated Work Area (Fume Hood) prep2->prep3 handling1 Weigh Solid Compound Carefully to Avoid Dust prep3->handling1 handling2 Dissolve in Appropriate Solvent handling1->handling2 disposal1 Segregate Waste into Designated Containers handling2->disposal1 disposal2 Label Waste Containers Clearly disposal1->disposal2 disposal3 Dispose of Waste According to Institutional and Local Regulations disposal2->disposal3

Caption: Workflow for the safe handling of this compound.

Step-by-Step Procedural Guide

1. Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review the available safety data for structurally similar indole compounds to be fully aware of potential hazards and safety precautions[1].

  • Don PPE: Put on all required personal protective equipment as detailed in the table above. Ensure gloves are inspected for any signs of degradation before use[2].

  • Ventilation: Set up your workspace in a certified chemical fume hood to minimize the inhalation of any dust or vapors[2].

2. Handling:

  • Avoid Dust Generation: When handling the solid material, do so carefully to avoid creating dust. Use a spatula to gently transfer the compound.

  • Weighing: If possible, weigh the compound in a contained space, such as on a weigh boat within the fume hood.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

3. Storage:

  • Container: Store the compound in a tightly sealed and properly labeled container to prevent contamination and moisture absorption[2].

  • Conditions: Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[2][7].

4. Disposal Plan:

  • Waste Segregation: All waste materials, including contaminated gloves, weigh boats, and empty containers, should be treated as hazardous waste.

  • Container Management: Waste containers must be clearly labeled and kept tightly capped, except when adding waste[2].

  • Regulatory Compliance: The disposal of this compound and its containers must be managed in accordance with all applicable local, regional, and national regulations. This should be carried out by a licensed professional waste disposal service[2].

By adhering to these detailed protocols, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • Benchchem. Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
  • Acros PharmaTech Limited.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • PubChem.
  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Cayman Chemical.
  • U.S. Pharmacist. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubChem.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester.
  • ChemicalBook.
  • European Chemicals Agency (ECHA).
  • BLDpharm.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.